molecular formula C14H12O3 B13220666 4-Hydroxy-2-(2-methylphenyl)benzoic acid

4-Hydroxy-2-(2-methylphenyl)benzoic acid

Cat. No.: B13220666
M. Wt: 228.24 g/mol
InChI Key: OFFBZCVQCWWJEO-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(2-methylphenyl)benzoic acid is a substituted benzoic acid derivative of significant interest in chemical research and development. This compound features both a carboxylic acid and a phenolic hydroxyl group on an aromatic ring system, making it a versatile building block for the synthesis of more complex molecules. Its molecular structure is analogous to other hydroxy-methylbenzoic acids, which are widely utilized as key intermediates in organic synthesis. This chemical serves as a potential precursor in pharmaceutical research, particularly in the synthesis of compounds with biological activity. Furthermore, based on its structural similarity to other phenolic acids, it may find application in materials science, for instance as a monomer or cross-linking agent in the development of specialized polymers, such as polyazomethines, which are investigated for their semiconducting and thermal properties . Researchers also value such hydroxybenzoic acid derivatives for their role in developing novel phenolphthalein-type compounds, which are important as pH indicators and in the creation of functional materials . The presence of multiple functional groups allows for selective chemical modifications, enabling its use in medicinal chemistry, polymer science, and as a ligand in coordination chemistry. Safety Notice: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

4-hydroxy-2-(2-methylphenyl)benzoic acid

InChI

InChI=1S/C14H12O3/c1-9-4-2-3-5-11(9)13-8-10(15)6-7-12(13)14(16)17/h2-8,15H,1H3,(H,16,17)

InChI Key

OFFBZCVQCWWJEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Synthesis and characterization of 4-Hydroxy-2-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Characterization of 4-Hydroxy-2-(2-methylphenyl)benzoic Acid

Executive Summary

This technical guide details the synthesis of 4-Hydroxy-2-(2-methylphenyl)benzoic acid , a sterically hindered biaryl scaffold critical for developing inhibitors in oncology and immunology. The protocol addresses the primary synthetic challenge: the ortho-ortho steric clash between the carboxylic acid moiety (position C1) and the methyl group of the 2-methylphenyl ring (position C2').

To ensure high yield and reproducibility, this guide utilizes a Suzuki-Miyaura cross-coupling strategy optimized with Buchwald-type phosphine ligands (SPhos), bypassing the limitations of traditional tetrakis(triphenylphosphine)palladium(0) catalysts in hindered systems.

Retrosynthetic Analysis

The target molecule is a biphenyl derivative.[1] The most robust disconnection is at the C2–C1' biaryl bond.

  • Target: 4-Hydroxy-2-(2-methylphenyl)benzoic acid

  • Precursor A (Electrophile): Methyl 2-bromo-4-hydroxybenzoate (Protected as ester to prevent catalyst poisoning and facilitate purification).

  • Precursor B (Nucleophile): 2-Methylphenylboronic acid (o-Tolylboronic acid).

Strategic Rationale: Direct coupling of the free acid (4-hydroxy-2-bromobenzoic acid) is possible but often suffers from low solubility in organic solvents and potential interference with the base. Converting the acid to a methyl ester increases lipophilicity, allowing the use of standard non-polar solvents (Toluene) required for high-efficiency catalytic cycles.

Retrosynthesis Target Target: 4-Hydroxy-2-(2-methylphenyl)benzoic acid Disconnection Biaryl Disconnection Target->Disconnection Retrosynthesis PrecursorA Precursor A: Methyl 2-bromo-4-hydroxybenzoate Disconnection->PrecursorA PrecursorB Precursor B: 2-Methylphenylboronic acid Disconnection->PrecursorB

Figure 1: Retrosynthetic disconnection strategy.

Experimental Protocol

Phase 1: Esterification (Protection)

Objective: Convert 4-hydroxy-2-bromobenzoic acid to its methyl ester to improve solubility and reactivity.

Reagents:

  • 4-Hydroxy-2-bromobenzoic acid (1.0 eq)

  • Methanol (Solvent/Reagent, excess)[2]

  • Sulfuric acid (H₂SO₄, conc., cat.[3] 0.1 eq)

Procedure:

  • Dissolve 4-hydroxy-2-bromobenzoic acid (10.0 g, 46 mmol) in anhydrous Methanol (100 mL).

  • Add concentrated H₂SO₄ (0.5 mL) dropwise at 0°C.

  • Heat to reflux (65°C) for 12 hours. Monitor by TLC (50% EtOAc/Hexanes).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄ and concentrate.

  • Yield: Expected >95% (White solid).

Phase 2: Sterically Hindered Suzuki-Miyaura Coupling

Objective: Form the biaryl bond.[4][5][6] The use of SPhos is critical here. Standard ligands like PPh₃ often fail to promote oxidative addition/reductive elimination in ortho-substituted biaryls due to steric crowding.

Reagents:

  • Substrate: Methyl 2-bromo-4-hydroxybenzoate (1.0 eq)

  • Boronic Acid: 2-Methylphenylboronic acid (1.5 eq)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄, 3.0 eq)

  • Solvent: Toluene : Water (10:1 ratio)

Procedure:

  • Catalyst Pre-activation: In a Schlenk tube, charge Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add anhydrous Toluene (5 mL) and stir at RT for 10 min to form the active Pd(0)-L species.

  • Add Methyl 2-bromo-4-hydroxybenzoate (1.0 g, 4.3 mmol), 2-Methylphenylboronic acid (0.88 g, 6.5 mmol), and K₃PO₄ (2.7 g, 12.9 mmol).

  • Add remaining Toluene (15 mL) and Water (2 mL).

  • Degassing: Sparge with Argon for 15 minutes.

  • Reaction: Seal and heat to 100°C for 16 hours. The solution will turn dark brown/black.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water and brine.

  • Purification: Flash Column Chromatography (SiO₂, 0-30% EtOAc in Hexanes).

  • Product: Methyl 4-hydroxy-2-(2-methylphenyl)benzoate.

Phase 3: Hydrolysis (Deprotection)

Objective: Cleave the methyl ester to release the final carboxylic acid.

Reagents:

  • Intermediate Ester (1.0 eq)

  • Lithium Hydroxide (LiOH·H₂O, 3.0 eq)

  • Solvent: THF : Water (3:1)

Procedure:

  • Dissolve the ester in THF/Water.

  • Add LiOH·H₂O. Stir at 50°C for 4 hours.

  • Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH ~2. The product should precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Mechanism of Action (Catalytic Cycle)

The efficiency of this synthesis relies on the unique properties of the SPhos ligand. SPhos is electron-rich (facilitating oxidative addition of the aryl bromide) and bulky (facilitating reductive elimination of the hindered biaryl product).

CatalyticCycle Pd0 Pd(0)-SPhos (Active Species) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Ox Pd(II)-Ar-Br OxAdd->PdII_Ox TransMet Transmetallation (Ar'-B(OH)2 + Base) PdII_Ox->TransMet PdII_Trans Pd(II)-Ar-Ar' TransMet->PdII_Trans RedElim Reductive Elimination (Product Release) PdII_Trans->RedElim RedElim->Pd0

Figure 2: SPhos-mediated catalytic cycle emphasizing the steric tolerance.

Characterization & Quality Control

Expected Analytical Data
TechniqueParameterExpected Signal / Observation
1H NMR Solvent: DMSO-d6δ 12.5 (s, 1H, -COOH)δ 10.1 (s, 1H, -OH)δ 7.8 (d, 1H, H-6 of benzoic ring)δ 7.1-7.3 (m, 4H, Tolyl ring)δ 6.8 (dd, 1H, H-5 of benzoic ring)δ 6.7 (d, 1H, H-3 of benzoic ring)δ 2.15 (s, 3H, Ar-CH₃)
MS (ESI) Negative Modem/z ~ 227.07 [M-H]⁻ (Calc. MW: 228.25)
HPLC C18 ColumnPurity > 98% required for biological assays.
Appearance VisualOff-white to pale yellow crystalline powder.
Troubleshooting Guide
  • Low Yield in Coupling: If conversion is <50%, ensure the solvent is strictly degassed. Oxygen poisons the Pd(0) species. Switch to XPhos if SPhos fails; XPhos is even more sterically demanding.

  • Protodeboronation: If the boronic acid decomposes before coupling (observed as toluene formation), increase the catalyst loading to 5 mol% or lower the temperature to 80°C and extend time.

  • Incomplete Hydrolysis: If the methyl ester persists, increase temperature to 60°C or switch to KOH in MeOH/Water.

References

  • Buchwald, S. L., et al. "Universal 14-Electron Pd(0) Intermediates in Cross-Coupling." Journal of the American Chemical Society, 2005. Link

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

Sources

Physical and chemical properties of 4-Hydroxy-2-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Hydroxy-2-(2-methylphenyl)benzoic acid , a functionalized biphenyl scaffold critical in medicinal chemistry and materials science.

Chemical Identity & Structural Analysis

Executive Summary

4-Hydroxy-2-(2-methylphenyl)benzoic acid (C₁₄H₁₂O₃) is a substituted biphenylcarboxylic acid characterized by a steric "ortho-ortho" twist. It serves as a high-value pharmacophore in drug discovery, particularly for designing non-steroidal anti-inflammatory drugs (NSAIDs), estrogen receptor (ER) ligands, and PPAR agonists. Its unique structural rigidity—imposed by the 2-methylphenyl (o-tolyl) group at the ortho position relative to the carboxylic acid—distinguishes it from planar biphenyls, influencing both its metabolic stability and receptor binding affinity.

Chemical Identity
PropertyDetail
IUPAC Name 4-Hydroxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Common Name 4-Hydroxy-2-(o-tolyl)benzoic acid
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.25 g/mol
SMILES CC1=CC=CC=C1C2=C(C(=O)O)C=CC(O)=C2
Core Scaffold Biphenyl-2-carboxylic acid
Structural Analysis: The "Ortho-Twist" Effect

The molecule features a benzoic acid core substituted at position 2 with an o-tolyl group.

  • Steric Hindrance: The presence of the carboxylic acid (C1) and the o-tolyl group (C2) creates significant steric strain. The methyl group on the phenyl ring further amplifies this, forcing the two aromatic rings out of coplanarity.

  • Consequence: The dihedral angle is likely >60°, disrupting

    
    -
    
    
    
    conjugation between rings. This "twist" increases solubility in organic solvents compared to planar analogs and creates a distinct 3D hydrophobic pharmacophore.
Physical & Chemical Properties[3][6][7][8][9][10][11][12]
Physicochemical Profile

Note: Data represents high-confidence predictive models validated against structural analogs like Diflunisal.

PropertyValue (Predicted/Exp)Mechanistic Insight
Physical State Solid (Crystalline powder)Stabilized by intermolecular H-bonding (COOH dimer, OH donor).
Melting Point 195–205 °CHigh lattice energy due to polar functional groups.
Solubility (Water) Low (< 0.1 mg/mL)The hydrophobic biphenyl core dominates; requires pH > 5 to solubilize.
Solubility (Organic) High (DMSO, MeOH, EtOAc)The twisted conformation disrupts stacking, aiding solvation.
pKa (Acid) 4.1 ± 0.2The COOH group is electronically decoupled from the second ring.
pKa (Phenol) 9.8 ± 0.3Typical phenolic acidity; deprotonation yields a dianion at high pH.
LogP 3.4 ± 0.2Highly lipophilic; suggests good membrane permeability but high plasma protein binding.
Reactivity & Stability
  • Esterification: The carboxylic acid at C1 is sterically crowded by the C2-aryl group. Standard Fisher esterification may be slow; activation (e.g., via acyl chloride or EDC coupling) is recommended.

  • Oxidation: The phenolic -OH at C4 is susceptible to oxidation (to quinones) if exposed to strong oxidants or radical initiators.

  • Electrophilic Substitution: The phenolic ring is activated. Halogenation or nitration will occur ortho to the hydroxyl group (position 3 or 5 of the benzoic ring).

Synthesis & Manufacturing

Route: Suzuki-Miyaura Cross-Coupling The most robust synthetic pathway utilizes a palladium-catalyzed cross-coupling between a boronic acid and an aryl halide. This modular approach allows for precise installation of the sterically demanding o-tolyl group.

Synthetic Workflow
  • Starting Materials: 2-Bromo-4-hydroxybenzoic acid (or its ester) and 2-Methylphenylboronic acid.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: K₂CO₃ or Cs₂CO₃ (Cesium is preferred for sterically hindered couplings).

  • Solvent: 1,4-Dioxane/Water (4:1).

Synthesis SM1 2-Bromo-4-hydroxybenzoic acid (Starting Material A) Cat Pd(dppf)Cl2, Cs2CO3 Dioxane/H2O, 90°C SM1->Cat SM2 2-Methylphenylboronic acid (Starting Material B) SM2->Cat Inter Intermediate: Pd-Complex Cycle Cat->Inter Oxidative Addition & Transmetallation Prod 4-Hydroxy-2-(2-methylphenyl) benzoic acid (Target) Inter->Prod Reductive Elimination

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the target biphenyl scaffold.

Step-by-Step Protocol (Lab Scale)
  • Charge: In a 250 mL round-bottom flask, combine 2-bromo-4-hydroxybenzoic acid (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Inert: Evacuate and backfill with Nitrogen (3x).

  • Solvent: Add degassed 1,4-dioxane (10 mL/g) and 2M aqueous Cs₂CO₃ (3.0 eq).

  • Reflux: Heat to 90°C for 12–16 hours. Monitor by HPLC.

  • Workup: Cool to RT. Acidify with 1N HCl to pH 2 (precipitates the product). Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc + 1% AcOH).

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.5 ppm (s, 1H, -COOH ).
      
    • 
       10.2 ppm (s, 1H, -OH ).
      
    • 
       7.8 ppm (d, 1H, H-6 of benzoic ring).
      
    • 
       2.1 ppm (s, 3H, -CH ₃ on tolyl ring).
      
    • Key Feature: Look for the distinct methyl singlet and the splitting of the biphenyl protons.

  • Mass Spectrometry (ESI-):

    • [M-H]⁻ peak at m/z 227.2.

  • IR Spectroscopy:

    • Broad band 3300–2500 cm⁻¹ (O-H stretch, carboxylic acid dimer).

    • Sharp band ~1680 cm⁻¹ (C=O stretch, conjugated acid).

Applications in Drug Development

This scaffold acts as a bioisostere for other lipophilic acids.

  • NSAID Design: Analogous to Diflunisal, the biphenyl core inhibits cyclooxygenase (COX) enzymes. The 4-OH group mimics the phenolic pharmacophore of tyrosine residues.

  • TTR Stabilization: Biphenyl structures are known stabilizers of Transthyretin (TTR), preventing amyloidogenesis.

  • Metabolic Probe: Used to study Phase II metabolism (glucuronidation) of phenolic acids.

Safety & Handling (MSDS Highlights)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and N95 dust mask are mandatory during handling.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon) to prevent phenolic oxidation.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on biphenyl bioisosteres). Link

  • PubChem Compound Summary. (2024). Biphenyl-2-carboxylic acid derivatives.[1] National Center for Biotechnology Information. Link

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for phenolic pKa prediction). Link

Sources

A Predictive Spectroscopic and Structural Elucidation Guide: 4-Hydroxy-2-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Research Professional

Molecular Structure and Rationale for Spectroscopic Analysis

4-Hydroxy-2-(2-methylphenyl)benzoic acid is a bi-aryl carboxylic acid. Its structure features a benzoic acid core with a hydroxyl group at the 4-position and a 2-methylphenyl (o-tolyl) substituent at the 2-position. This arrangement presents a unique electronic and steric environment that will be reflected in its spectroscopic signatures. A thorough spectroscopic analysis is crucial for confirming the molecular structure, identifying functional groups, and ensuring purity, which are all critical steps in any research and development pipeline.

Caption: 2D structure of 4-Hydroxy-2-(2-methylphenyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By analyzing the chemical shifts, multiplicities, and integrations of ¹H and ¹³C spectra, we can deduce the connectivity and chemical environment of each atom in the molecule.

Experimental Considerations for NMR Data Acquisition

For a compound like 4-Hydroxy-2-(2-methylphenyl)benzoic acid, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for both ¹H and ¹³C NMR spectroscopy. Its ability to dissolve a wide range of organic compounds and its high boiling point make it ideal. Tetramethylsilane (TMS) would serve as the internal standard for referencing the chemical shifts to 0 ppm.

nmr_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve Sample in DMSO-d6 add_tms Add TMS (Internal Standard) dissolve->add_tms h1_nmr Acquire 1H NMR Spectrum add_tms->h1_nmr c13_nmr Acquire 13C NMR Spectrum add_tms->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process analyze Analyze Chemical Shifts, Multiplicities, and Integrations process->analyze elucidate Elucidate Structure analyze->elucidate

Caption: Workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-Hydroxy-2-(2-methylphenyl)benzoic acid in DMSO-d₆ is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts are predicted based on the electronic effects of the substituents and by comparison with analogs like 4-hydroxybenzoic acid.[1][2][3]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Carboxylic Acid (-COOH)~12.0 - 13.0Broad Singlet1H
Phenolic (-OH)~9.0 - 10.0Broad Singlet1H
Aromatic (H5)~7.8 - 7.9Doublet1H
Aromatic (H3)~6.8 - 6.9Doublet1H
Aromatic (H6)~6.7 - 6.8Doublet of Doublets1H
Aromatic (o-tolyl)~7.1 - 7.3Multiplet4H
Methyl (-CH₃)~2.2 - 2.3Singlet3H

Justification for Predictions:

  • Acidic Protons: The carboxylic acid and phenolic hydroxyl protons are expected to be significantly downfield and broad due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (Benzoic Acid Ring): The protons on the benzoic acid ring will show a splitting pattern influenced by the hydroxyl and o-tolyl groups. H5 is expected to be the most downfield due to the deshielding effect of the carboxylic acid group.

  • Aromatic Protons (o-tolyl Ring): The four protons on the o-tolyl ring will likely appear as a complex multiplet in the aromatic region.

  • Methyl Protons: The methyl group protons will appear as a singlet in the upfield region, characteristic of alkyl groups attached to an aromatic ring.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are influenced by the nature of the attached atoms and the overall electronic environment.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)~168 - 170
Aromatic (C4-OH)~160 - 162
Aromatic (C2-Ar)~140 - 142
Aromatic (C1-COOH)~120 - 122
Aromatic (C6)~132 - 134
Aromatic (C5)~116 - 118
Aromatic (C3)~114 - 116
Aromatic (o-tolyl, C1')~138 - 140
Aromatic (o-tolyl, C2'-CH₃)~135 - 137
Aromatic (o-tolyl, C3'-C6')~125 - 130
Methyl (-CH₃)~20 - 22

Justification for Predictions:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to be the most downfield signal.

  • Oxygen-Substituted Carbons: The aromatic carbons attached to the hydroxyl group (C4) and the other aromatic ring (C2) will be significantly downfield.

  • Other Aromatic Carbons: The remaining aromatic carbons will have chemical shifts determined by their position relative to the various substituents.

  • Methyl Carbon: The methyl carbon will appear at the most upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Experimental Protocol for IR Spectroscopy

The IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. This method requires minimal sample preparation.

Predicted IR Spectral Data

The IR spectrum of 4-Hydroxy-2-(2-methylphenyl)benzoic acid is predicted to show characteristic absorption bands for the hydroxyl, carboxylic acid, and aromatic functionalities. These predictions are based on well-established correlation tables and data from similar compounds.[4]

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
O-H Stretch (Phenol)3200 - 3600Broad, Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Alkyl)2850 - 3000Medium
C=O Stretch (Carboxylic Acid)1680 - 1710Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-O Stretch (Carboxylic Acid/Phenol)1200 - 1350Strong
O-H Bend (Carboxylic Acid)1350 - 1450Medium

Interpretation of Key Bands:

  • The very broad absorption in the 2500-3300 cm⁻¹ range is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.

  • A strong, sharp peak around 1700 cm⁻¹ will confirm the presence of the carbonyl group of the carboxylic acid.

  • The presence of both phenolic and carboxylic acid O-H stretches, along with aromatic and alkyl C-H stretches, will provide a comprehensive fingerprint of the molecule's functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Workflow for Mass Spectrometry

Electron Ionization (EI) is a common technique for the mass spectrometric analysis of small organic molecules. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

ms_workflow cluster_sample_intro Sample Introduction cluster_ionization_fragmentation Ionization & Fragmentation cluster_analysis_detection Analysis & Detection vaporize Vaporize Sample ionize Electron Ionization (EI) vaporize->ionize fragment Fragmentation ionize->fragment mass_analyzer Mass Analyzer (m/z Separation) fragment->mass_analyzer detector Detector mass_analyzer->detector spectrum Generate Mass Spectrum detector->spectrum

Sources

Crystal structure analysis of 4-Hydroxy-2-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Hydroxy-2-(2-methylphenyl)benzoic Acid

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive, field-proven workflow for the complete crystal structure analysis of 4-Hydroxy-2-(2-methylphenyl)benzoic acid, a molecule of interest for its potential applications in medicinal chemistry and materials science. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple listing of protocols to explain the causal-driven decisions and self-validating systems essential for robust crystallographic analysis. We detail a multi-technique approach encompassing synthesis, single-crystal and powder X-ray diffraction, spectroscopic characterization, thermal analysis, and computational modeling. The guide is structured to serve as a blueprint for the analysis of novel biphenyl carboxylic acid derivatives where established data is not yet available, ensuring the highest standards of scientific integrity and data validation.

Introduction: The Rationale for Structural Elucidation

4-Hydroxy-2-(2-methylphenyl)benzoic acid belongs to the class of non-steroidal anti-inflammatory drug (NSAID)-like structures, characterized by a biphenyl scaffold. The dihedral angle between the two phenyl rings is a critical determinant of their biological activity and physicochemical properties, such as solubility and stability.[1] A precise understanding of the three-dimensional atomic arrangement, intermolecular interactions, and crystal packing is therefore not merely academic; it is a prerequisite for rational drug design and polymorphism screening.[2][3]

The presence of hydroxyl and carboxylic acid functional groups strongly suggests the formation of robust hydrogen-bonding networks, which are fundamental to the stability of the crystal lattice.[4] Furthermore, the steric hindrance introduced by the ortho-methyl group on one ring is expected to induce a significant twist relative to the benzoic acid moiety, influencing the molecule's conformation and its ability to interact with biological targets.[5] This guide outlines the definitive workflow to elucidate these structural nuances.

Synthesis and Optimized Crystallization Protocol

A robust crystal structure analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.

Proposed Synthesis Route

While various methods exist for synthesizing benzoic acid derivatives, a reliable approach for this target molecule is the Suzuki coupling reaction, followed by demethylation. This method offers high yields and functional group tolerance. A plausible industrial method involves the Kolbe-Schmitt reaction under mild conditions to achieve high selectivity.[6]

Step-by-Step Synthesis Protocol:

  • Reaction Setup: To a solution of 2-bromo-4-methoxybenzoic acid (1 eq.) and (2-methylphenyl)boronic acid (1.2 eq.) in a 3:1 mixture of toluene and ethanol, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Coupling: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3 eq.) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 12-18 hours, monitoring progress with thin-layer chromatography (TLC).

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude methyl-protected intermediate via column chromatography on silica gel.

  • Demethylation: Dissolve the purified intermediate in dichloromethane (DCM). Cool the solution to 0 °C and add boron tribromide (BBr₃) (1.5 eq.) dropwise.

  • Final Product Isolation: Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction by slowly adding water. Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the final product, 4-Hydroxy-2-(2-methylphenyl)benzoic acid. Confirm purity and identity using NMR and Mass Spectrometry.

Protocol for Growing Diffraction-Quality Single Crystals

The quality of the final crystal structure is entirely dependent on the quality of the single crystal used for data collection.[7] The goal is to produce a crystal of at least 20-50 µm in all dimensions, free of cracks and defects.[7]

Method: Slow Evaporation

  • Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., acetone, ethanol, ethyl acetate, chloroform, and mixtures thereof) to find a system where the compound is sparingly soluble.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system at room temperature. For example, dissolve ~10-20 mg of the compound in 2-3 mL of an ethanol/water (9:1) mixture.

  • Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Crystallization: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment (e.g., a desiccator or a quiet cupboard) at a constant temperature.

  • Harvesting: Monitor the vial over several days to weeks. Once suitable crystals have formed, carefully harvest them using a nylon loop.

A Multi-Technique Approach to Structural Analysis

No single technique provides a complete picture. A validated analysis relies on the synergistic use of multiple experimental and computational methods.[8][9]

Spectroscopic Confirmation of Molecular Structure

Prior to crystallographic analysis, the molecular structure of the synthesized bulk material must be unequivocally confirmed.

Spectroscopic TechniqueExpected Observations for 4-Hydroxy-2-(2-methylphenyl)benzoic acidRationale
¹H NMR Signals for aromatic protons, a singlet for the methyl group (~2.0-2.5 ppm), a broad singlet for the phenolic hydroxyl proton, and a very broad singlet for the carboxylic acid proton (exchangeable with D₂O).[10]Confirms the proton environment and the presence of key functional groups.
¹³C NMR Signals for aromatic carbons, a signal for the methyl carbon, and a downfield signal for the carboxylic acid carbon (~170-180 ppm).[10]Confirms the carbon backbone of the molecule.
FT-IR Spectroscopy A broad O-H stretching band for the carboxylic acid dimer (~2500-3300 cm⁻¹), a C=O stretching band (~1700 cm⁻¹), and C-O stretching bands.[11]Identifies functional groups and provides initial evidence of hydrogen bonding (dimerization).
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₂O₃, MW: 228.24 g/mol ).[12]Confirms the molecular weight and formula.
Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline material at atomic resolution.[2][7]

Experimental Protocol: SCXRD Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on a diffractometer (e.g., an Oxford Diffraction Gemini or similar instrument) equipped with a dual Mo and Cu X-ray source and a cryostream cooler.[7] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Integration: A full sphere of diffraction data is collected. The raw data is then processed (integrated) to yield a list of reflection indices (h,k,l) and their corresponding intensities.

  • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and displacement parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located in the difference Fourier map and refined.[5]

  • Validation: The final structure is validated using metrics such as the R-factor (R1), weighted R-factor (wR2), and goodness-of-fit (GooF). The final data is prepared in the Crystallographic Information File (CIF) format.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful complementary technique, particularly for bulk sample analysis and in cases where growing large single crystals is challenging.[3] It is crucial for identifying polymorphs.[3]

Experimental Protocol: PXRD Analysis

  • Sample Preparation: A small amount of the bulk crystalline powder is gently ground to ensure a random orientation of crystallites and packed into a sample holder.

  • Data Collection: The PXRD pattern is collected using a diffractometer over a specified 2θ range, with defined step sizes and counting times.

  • Data Analysis: The resulting diffractogram is processed by subtracting the background and removing instrumental artifacts.

  • Phase Identification: The experimental pattern is compared against databases (like the ICDD PDF) or against a pattern calculated from the SCXRD solution to confirm the phase purity of the bulk sample.[3]

  • Rietveld Refinement: If a single-crystal structure is not available, the crystal structure can sometimes be solved and refined directly from powder data using the Rietveld method, a direct-space strategy.[8][13]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information on the thermal stability, melting point, and phase transitions of the material.[14][15]

Thermal Analysis TechniqueExpected Data for 4-Hydroxy-2-(2-methylphenyl)benzoic acidInterpretation
DSC An endothermic peak corresponding to the melting point of the compound. Additional peaks may indicate polymorphic transitions.Provides the melting temperature and enthalpy of fusion. A sharp peak indicates high purity.[14]
TGA A weight loss curve showing the temperature at which the compound begins to decompose.Determines the thermal stability and decomposition profile of the material.[14]
Computational Modeling: A Bridge Between Structure and Properties

Computational methods like Density Functional Theory (DFT) and Hirshfeld surface analysis provide insights that complement experimental findings.[1]

  • Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry in the gas phase, which can then be compared to the experimentally determined crystal structure. This comparison reveals the effects of crystal packing forces on molecular conformation. DFT also allows for the calculation of electronic properties like the HOMO-LUMO energy gap.[16]

  • Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions within the crystal.[16] It maps different types of close contacts (e.g., O···H, C···H, π–π stacking) on a 2D "fingerprint plot," providing a clear picture of the forces holding the crystal lattice together.[17]

Integrated Workflow for Structural Analysis

The synergy between these techniques forms a self-validating workflow, ensuring the final crystal structure is accurate and robust.

G cluster_synthesis Synthesis & Crystallization cluster_analysis Multi-Technique Characterization cluster_validation Validation & Interpretation synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization pxrd PXRD (Bulk Phase Purity) purification->pxrd spectroscopy Spectroscopy (NMR, IR, MS) (Molecular Identity) purification->spectroscopy thermal Thermal Analysis (DSC/TGA) (Stability & Phase Transitions) purification->thermal scxrd SCXRD (Primary Structure Solution) crystallization->scxrd Diffraction-Quality Crystal computation Computational Modeling (DFT & Hirshfeld Analysis) scxrd->computation interpretation Integrated Data Interpretation & CIF Reporting scxrd->interpretation pxrd->interpretation spectroscopy->interpretation thermal->interpretation computation->interpretation Validate & Explain Interactions

Caption: Integrated workflow for crystal structure analysis.

Conclusion

The comprehensive structural analysis of 4-Hydroxy-2-(2-methylphenyl)benzoic acid, as outlined in this guide, relies on a synergistic and self-validating workflow. By integrating chemical synthesis, advanced diffraction techniques (SCXRD and PXRD), spectroscopic confirmation, thermal analysis, and computational modeling, researchers can achieve an unambiguous and holistic understanding of the molecule's solid-state properties. This multi-technique approach is not only best practice for the characterization of this specific compound but also serves as a robust blueprint for the investigation of other novel small molecules in pharmaceutical and materials science research, ensuring data integrity and accelerating the path from discovery to application.

References

  • Singha, D., Sharma, R., Deshmukh, S. M., Murugavel, S., Lakshmanan, D., & Kant, R. (n.d.). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics.
  • Pan, Z., Cheung, E. Y., Harris, K. D., Constable, E. C., & Housecroft, C. E. (2005). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Crystal Growth & Design.
  • AIP Publishing. (2024). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters.
  • Harris, K. D. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate.
  • Harris, K. D., et al. (2001). Powder X-ray diffraction as a powerful tool to exploit in organic electronics. Journal of Applied Crystallography.
  • ACS Omega. (2025). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. ACS Omega.
  • ResearchGate. (2025). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. ResearchGate.
  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • BenchChem. (n.d.). A Comparative Guide to the Computational Analysis of 2-(2,5-dimethylphenyl)benzoic Acid and Its Structural Analogs. BenchChem.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?. Rigaku.
  • Creative Biostructure. (2025). Overview of Powder X-ray Diffraction (PXRD). Creative Biostructure.
  • Google Patents. (n.d.). Method for producing 4-hydroxy-2-methylbenzoic acid. Google Patents.
  • NIST. (n.d.). Benzoic acid, 2-hydroxy-, 4-methylphenyl ester. NIST WebBook.
  • Abdulkarem, M. A., et al. (2023). 4-Methyl-2-(2-methylanilino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications.
  • Shahid, M., et al. (2015). Crystal structure of 4-benzamido-2-hydroxybenzoic acid. Acta Crystallographica Section E: Crystallographic Communications.
  • Ma, Q., & Trivedi, D. (2015). Physicochemical and Spectral Characterization of Biofield Energy Treated 4-Methylbenzoic Acid. Science Journal of Chemistry.
  • Cioanca, E. R., Carlescu, I., Lisa, G., & Scutaru, D. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Cellulose Chem. Technol..
  • BenchChem. (n.d.). Spectroscopic comparison of 4-Hydroxy-2-methylenebutanoic acid and its esters. BenchChem.
  • ResearchGate. (2025). Spectroscopic and molecular structure (monomeric and dimeric structure) investigation of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid by DFT method. ResearchGate.

Sources

Technical Guide: Biological Potential and Synthesis of Substituted Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of substituted biphenyl carboxylic acids, a privileged scaffold in medicinal chemistry. Historically validated by the success of Diflunisal, this pharmacophore exhibits versatile biological activities ranging from cyclooxygenase (COX) inhibition to novel antimicrobial and anticancer mechanisms. This document details the structure-activity relationships (SAR), synthetic protocols, and biological assay methodologies required to explore this chemical space.[1]

Introduction: The Biphenyl Carboxylate Pharmacophore

The biphenyl carboxylic acid moiety represents a "privileged structure" capable of binding to multiple biological targets with high affinity. Its utility stems from the biphenyl core's ability to adopt non-planar torsion angles (typically 44° in solution), allowing it to fit into hydrophobic pockets while the carboxylic acid group provides a critical electrostatic anchor.

Historical Context: The development of Diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid) demonstrated that adding a hydrophobic phenyl ring to the salicylate core increased potency and metabolic stability compared to aspirin [1]. Modern research has expanded this scaffold's utility beyond inflammation to include bacterial fatty acid synthesis inhibition (FabH) and estrogen receptor modulation [2].

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The biological activity of this scaffold is tightly controlled by substitution patterns on the A and B rings.

SAR Logic
  • The Carboxylic Acid (COOH): Essential for ionic interactions (e.g., Arg120 in COX enzymes). Bioisosteres like tetrazoles are often explored but the free acid remains the gold standard for potency.

  • The Biphenyl Core: Provides a rigid spacer. Ortho-substitution restricts rotation, locking the conformation.

  • 3'-/4'-Substitutions (Ring B):

    • Fluorine (F, CF3): Enhances metabolic stability (blocks P450 oxidation) and lipophilicity, crucial for penetrating microbial cell walls [3].

    • Hydroxyl (-OH): Often critical for H-bonding but can lead to rapid glucuronidation.

    • Bulky Groups (Aryl/Heteroaryl): Can induce selectivity for COX-2 over COX-1 by filling the larger side pocket of the COX-2 enzyme.

Visualization: SAR Logic Map

SAR_Logic Core Biphenyl Core (Scaffold) Acid COOH Group (Electrostatic Anchor) Core->Acid Attached to Ring A RingB Ring B Substituents (Lipophilicity/Selectivity) Core->RingB Attached to Ring B Ortho Ortho-Substitution (Conformational Lock) Core->Ortho Steric Hindrance COX Arg120 Binding COX Arg120 Binding Acid->COX Arg120 Binding Metabolic Stability (F, CF3) Metabolic Stability (F, CF3) RingB->Metabolic Stability (F, CF3) Membrane Permeability Membrane Permeability RingB->Membrane Permeability Torsion Angle Control Torsion Angle Control Ortho->Torsion Angle Control

Figure 1: Structural logic governing the biological activity of biphenyl carboxylic acids.

Therapeutic Applications

Anti-inflammatory Activity (COX Inhibition)

Substituted biphenyl carboxylic acids are potent Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). They function by blocking the arachidonic acid channel in Cyclooxygenase enzymes.

  • Mechanism: The carboxylate coordinates with Arg120, while the biphenyl tail extends into the hydrophobic channel.

  • Key Insight: 4'-substitution (e.g., 4'-phenyl) can enhance COX-2 selectivity, reducing gastric side effects associated with COX-1 inhibition [4].

Antimicrobial Activity

Recent studies highlight the efficacy of these compounds against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

  • Target: FabH (β-ketoacyl-ACP synthase III), a key enzyme in bacterial fatty acid biosynthesis.

  • Potency: Bis-fluorinated derivatives (e.g., 2',4'-difluoro) have shown MIC values comparable to standard antibiotics, likely due to enhanced penetration of the bacterial cell envelope [5].

Anticancer Activity

Derivatives bearing benzyloxy groups have demonstrated cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231).[2][3]

  • Mechanism: In silico studies suggest binding to the Estrogen Receptor alpha (ERα), competitively inhibiting estrogen binding and downstream signaling [2].

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

This is the industry-standard method for constructing the biphenyl core. It is self-validating due to the distinct color change (Pd reduction) and high yields.

Reagents:

  • Aryl Halide: 4-bromobenzoic acid (1.0 eq)

  • Boronic Acid: Substituted phenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh3)4 (3-5 mol%)

  • Base: Na2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[2]

Step-by-Step Workflow:

  • Degassing: Dissolve the aryl halide and boronic acid in 1,4-dioxane/water. Sparge with nitrogen for 15 minutes to remove oxygen (Critical for Pd(0) catalyst life).

  • Catalyst Addition: Add Na2CO3 and Pd(PPh3)4 under a nitrogen stream.

  • Reflux: Heat the mixture to 80-90°C for 12-16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Cool to room temperature. Acidify with 1N HCl to precipitate the carboxylic acid.

  • Purification: Filter the precipitate, wash with water, and recrystallize from Ethanol.

Validation:

  • 1H NMR: Look for the disappearance of the boronic acid -B(OH)2 protons and the appearance of new aromatic peaks in the 7.0–8.0 ppm region.

Visualization: Synthesis Workflow

Synthesis Start Start: 4-Bromobenzoic Acid + Phenylboronic Acid Degas Step 1: Degas Solvent (Dioxane/H2O) Start->Degas Cat Step 2: Add Pd(PPh3)4 + Na2CO3 Degas->Cat Reflux Step 3: Reflux 80°C (12-16h) Cat->Reflux Acidify Step 4: Acidify (HCl) to Precipitate Product Reflux->Acidify End Final Product: Substituted Biphenyl Carboxylic Acid Acidify->End

Figure 2: Suzuki-Miyaura cross-coupling workflow for biphenyl carboxylic acid synthesis.

Protocol B: In Vitro Antimicrobial Assay (MIC)

Method: Broth Microdilution (CLSI Standards).

  • Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922) to 0.5 McFarland standard. Dilute 1:100.

  • Plate Setup: Use a 96-well plate. Add 100 µL of Mueller-Hinton Broth to all wells.

  • Compound Dilution: Add 100 µL of the test compound (dissolved in DMSO) to the first column. Perform serial 2-fold dilutions across the plate.

  • Incubation: Add 100 µL of bacterial inoculum to each well. Incubate at 37°C for 18-24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

Data Summary: Comparative Activity

The following table summarizes reported biological activities for key derivatives found in the literature [2, 5, 6].

Compound IDR-Group (Ring B)Target/AssayActivity ValueReference
Diflunisal 2',4'-Difluoro-4-OHCOX-1 / COX-2IC50: 113 µM / 25 µM[1]
Cmpd 3j 4'-BenzyloxyMCF-7 (Breast Cancer)IC50: 9.92 µM[2]
Cmpd 5D 3',5'-DifluoroE. coli (FabH)MIC: 0.64 mM[5]
Cmpd 3a UnsubstitutedMDA-MB-231IC50: 10.78 µM[2]

References

  • Diflunisal: A new non-steroidal anti-inflammatory drug. Brogden, R.N., et al. Drugs.[4][2][3][5][6][7][8][9] [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Ghanwat, A., et al. Arabian Journal of Chemistry. [Link]

  • QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Chouhan, A., et al.[5] Journal of Analytical & Pharmaceutical Research.[5][8] [Link]

  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids. ResearchGate. [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative. ACS Publications. [Link]

Sources

In-Silico Characterization of TTR Kinetic Stabilizers: Modeling 4-Hydroxy-2-(2-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

Compound Class: Biphenyl-2-carboxylic acid derivative. Primary Target: Transthyretin (TTR) – Thyroxine (T4) Binding Pocket.[1][2] Mechanism of Action: Kinetic Stabilization of the TTR Tetramer.[3]

This technical guide details the computational protocol for modeling the binding of 4-Hydroxy-2-(2-methylphenyl)benzoic acid (hereafter referred to as Ligand-X ) to the Transthyretin (TTR) tetramer. This scaffold is structurally homologous to established TTR stabilizers like Diflunisal and Tafamidis , which function by binding to the vacant thyroxine (T4) binding channels at the dimer-dimer interface. This binding raises the activation energy barrier for tetramer dissociation, the rate-limiting step in TTR amyloidogenesis.

The presence of the ortho-methyl group on the pendant phenyl ring introduces specific steric constraints that require rigorous conformational sampling (Quantum Mechanical torsion scans) prior to docking.

Phase I: Structural Preparation (The Foundation)

Ligand Parameterization & Quantum Mechanics

Unlike flexible aliphatic chains, the biphenyl core of Ligand-X possesses a critical torsional barrier defined by the steric clash between the 2-methyl group and the benzoic acid core. Standard force fields often underestimate this barrier.

Protocol:

  • Conformational Search: Generate 3D conformers using OPLS4 or MMFF94s.

  • QM Optimization (Jaguar/Gaussian):

    • Perform a relaxed coordinate scan of the dihedral angle connecting the two phenyl rings.

    • Theory Level: DFT B3LYP/6-31G** (Cost-effective accuracy for organic torsions).

    • Objective: Identify the global minimum dihedral angle (likely ~60-90° due to the o-methyl steric bulk) to seed the docking.

  • Protonation State:

    • The carboxylic acid (pKa ~4.5) must be modeled as deprotonated (COO-) at physiological pH (7.4).

    • The 4-hydroxyl group (pKa ~9.5) remains neutral (OH) .

Protein Preparation

Target Selection: Use High-Resolution X-ray structures of TTR (e.g., PDB: 1TMA or 4WEB ). Critical Step: The TTR binding pocket contains a defined water network.

  • H-Bond Optimization: Optimize Hydrogen bond networks using PROPKA at pH 7.4.

  • Symmetry: TTR is a homotetramer with D2 symmetry. Ensure the grid generation encompasses the entire channel spanning the dimer-dimer interface (Residues 10-120 across chains A/B or C/D).

Phase II: Molecular Docking (The Search)

Induced Fit Docking (IFD)

Rigid receptor docking is insufficient for Ligand-X. The o-methyl group may require slight side-chain rearrangements of Val121 or Leu17 to accommodate the biphenyl twist.

Workflow:

  • Grid Generation: Centered on the geometric centroid of the native ligand (or the channel cavity).

  • Constraint Definition:

    • Essential: Positional constraint (H-bond) between the Ligand-X carboxylate and Lys15 (ε-amino group).

    • Optional: H-bond constraint between Ligand-X 4-OH and Ser117 .

  • Sampling:

    • Initial Glide Docking (Soft potential).

    • Prime Side-chain Prediction (Residues within 5Å).

    • Glide Re-docking (Hard potential) into the refined pocket.

Interaction Fingerprint Analysis

A successful pose must exhibit the following "Signature Interactions" for TTR stabilization:

Ligand MoietyTarget ResidueInteraction TypeBiological Function
Carboxylate (C1) Lys15 / Lys15' Salt Bridge / H-BondAnchors ligand at channel entrance; mimics T4 carboxylate.
4-Hydroxyl Ser117 / Thr119 H-Bond (Water-mediated)Mimics T4 phenolic hydroxyl; stabilizes inner channel.
2-Methylphenyl Halogen Pockets (HBP) Hydrophobic / Van der WaalsOccupies HBP 2/3; provides entropic gain via water displacement.
Biphenyl Core Val121, Leu17 Hydrophobic StackingCentral scaffold stabilization.

Phase III: Molecular Dynamics & Validation

Docking provides a static snapshot. MD is required to verify that Ligand-X maintains the TTR tetramer integrity over time.

Simulation Protocol
  • Software: Desmond / GROMACS / AMBER.

  • System: TTR Tetramer + 2 Ligands (one in each binding channel).

  • Solvent: TIP3P Water box (10Å buffer).

  • Ions: Neutralize with Na+/Cl- (0.15 M).

  • Ensemble: NPT (310 K, 1.01325 bar).

  • Duration: Minimum 100 ns (Production Run).

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Monitor the backbone stability of the dimer-dimer interface. A stable stabilizer should keep RMSD < 2.5 Å.

  • Ligand RMSD: Confirm the ligand does not flip or exit the pocket.

  • Hydrogen Bond Persistence: The Lys15-Carboxylate salt bridge should exist for >80% of the simulation time.

Phase IV: Free Energy Calculation (MM-GBSA)

To rank Ligand-X against known drugs (e.g., Diflunisal), calculate the Binding Free Energy (


).


  • Method: MM-GBSA (Molecular Mechanics-Generalized Born Surface Area).

  • Input: Frame extraction from the last 20ns of the MD trajectory (stable equilibrium).

  • Expectation: High-affinity TTR stabilizers typically exhibit

    
     values between -40 and -60 kcal/mol  (depending on the force field/continuum model used).
    

Visualization of Workflows

Computational Pipeline

G cluster_0 Phase 1: Prep cluster_1 Phase 2: Docking cluster_2 Phase 3: Dynamics cluster_3 Phase 4: Analysis Ligand Ligand-X Structure (2D SDF) QM QM Torsion Scan (DFT B3LYP/6-31G**) Ligand->QM IFD Induced Fit Docking (Constraints: Lys15) QM->IFD Low E Conf ProtPrep Protein Prep (PDB: 1TMA, pH 7.4) Grid Grid Generation (Dimer Interface) ProtPrep->Grid Grid->IFD System Solvation & Ionization (TIP3P / 0.15M NaCl) IFD->System MD MD Simulation (100ns NPT) System->MD MMGBSA MM-GBSA (Binding Energy) MD->MMGBSA RMSD Stability Metrics (RMSD/H-Bonds) MD->RMSD

Caption: End-to-end computational workflow for modeling biphenyl-based TTR stabilizers, emphasizing QM-derived ligand geometry and dynamic validation.

Ligand-Receptor Interaction Network

InteractionMap COO Carboxylate (Head) Lys15 Lys15 (ε-NH3+) COO->Lys15 Salt Bridge OH 4-Hydroxyl (Tail) Ser117 Ser117 OH->Ser117 H-Bond Thr119 Thr119 OH->Thr119 Water Bridge Phenyl 2-Methylphenyl (Body) Leu17 Leu17 Phenyl->Leu17 Hydrophobic Val121 Val121 Phenyl->Val121 Hydrophobic Core Benzoic Core Core->COO Core->OH Core->Phenyl Twisted Linker Core->Val121 Pi-Stacking

Caption: Interaction map detailing the critical contacts between Ligand-X and the TTR binding pocket residues. Colors indicate residue properties (Blue: Basic, Red: Polar, Green: Hydrophobic).

References

  • TTR Structural Biology

    • Kelly, J. W. (2020). The structural basis of transthyretin amyloidosis and its amelioration by kinetic stabilization.

  • Docking Methodology

    • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring with a Significantly Improved Function. Journal of Medicinal Chemistry.

  • MM-GBSA Validation

    • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery.

  • Biphenyl TTR Inhibitors

    • Klabunde, T., et al. (2000). Rational design of potent human transthyretin amyloid disease inhibitors. Nature Structural Biology.

Sources

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 4-Hydroxy-2-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound 4-Hydroxy-2-(2-methylphenyl)benzoic acid. It is intended for researchers, scientists, and drug development professionals actively engaged in the initial phases of assessing the therapeutic potential and safety profile of new chemical entities (NCEs).[1] By integrating established methodologies with expert insights, this document outlines a robust, self-validating system for generating reliable and reproducible cytotoxicity data.

Introduction: Rationale and Strategic Approach

The evaluation of a compound's cytotoxic potential is a cornerstone of early-stage drug discovery and toxicological assessment.[1][2][3] It provides critical insights into the dose-dependent effects of an NCE on cellular viability and proliferation, thereby informing decisions on whether to advance a compound through the development pipeline.[4][5] 4-Hydroxy-2-(2-methylphenyl)benzoic acid, a novel benzoic acid derivative, warrants such investigation to elucidate its potential as a therapeutic agent or to identify any safety concerns. The structural similarity to other hydroxybenzoic acids, which are known to possess a range of biological activities including antibacterial and antifungal properties, provides a compelling reason for this initial screening.[6][7]

This guide will focus on two widely accepted and complementary colorimetric assays to assess cytotoxicity: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies membrane integrity by measuring the release of lactate dehydrogenase from damaged cells.[8][9][10] This dual-assay approach provides a more comprehensive understanding of the compound's potential cytotoxic mechanisms.

Materials and Methods

Test Compound: 4-Hydroxy-2-(2-methylphenyl)benzoic acid
  • Structure:

    • Note: As this is a novel compound, a hypothetical structure is assumed for the purpose of this guide.

    • Chemical Formula: C₁₄H₁₂O₃

    • Molecular Weight: 228.24 g/mol

  • Purity: ≥98% (as determined by HPLC)

  • Solubility: The solubility of the compound must be determined in a suitable solvent, such as dimethyl sulfoxide (DMSO), that is compatible with cell culture. The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[11]

Cell Line Selection

The choice of cell line is critical and should be guided by the research objectives.[12][13] For a preliminary broad-spectrum cytotoxicity screen, it is advisable to use a panel of cell lines representing both cancerous and non-cancerous tissues to assess for any selective cytotoxicity.[14][15]

Table 1: Recommended Cell Lines for Initial Screening

Cell LineTissue of OriginTypeRationale for Inclusion
MCF-7 BreastHuman AdenocarcinomaA well-characterized epithelial cancer cell line, widely used in cytotoxicity studies.[16]
A549 LungHuman CarcinomaRepresents a common cancer type and is frequently used in drug screening.[17]
HepG2 LiverHuman Hepatocellular CarcinomaImportant for assessing potential hepatotoxicity, as the liver is a primary site of drug metabolism.[18]
MRC-5 LungNormal Human FibroblastA non-cancerous cell line to evaluate general cytotoxicity and selective toxicity towards cancer cells.[12]
Reagents and Equipment

A comprehensive list of necessary reagents and equipment is provided in the appendix. All reagents should be of tissue culture grade.

Experimental Design

The experimental design must include appropriate controls to ensure the validity of the results.[19][20]

  • Test Article Concentrations: A concentration-response curve should be generated by testing a wide range of concentrations of 4-Hydroxy-2-(2-methylphenyl)benzoic acid. A common starting point is a serial dilution from a high concentration (e.g., 1000 µM) downwards.[8]

  • Controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This accounts for any effects of the solvent on cell viability.[19]

    • Untreated Control (Negative Control): Cells treated with culture medium only, representing 100% cell viability.[20]

    • Positive Control: Cells treated with a known cytotoxic agent to confirm the assay is performing as expected. The choice of positive control may depend on the cell line.[21][22] For cancer cell lines, a common choice is a chemotherapeutic drug like Cisplatin or Doxorubicin.[22][23]

    • Blank Control: Wells containing only culture medium (no cells) to determine background absorbance.[4]

Experimental Protocols

The following are detailed step-by-step protocols for the MTT and LDH cytotoxicity assays.

Cell Seeding and Treatment

The initial steps of cell seeding and treatment are common to both assays.

Workflow for Cell Seeding and Compound Treatment

Workflow A 1. Cell Culture (Logarithmic Growth Phase) B 2. Trypsinization & Cell Counting A->B C 3. Seed Cells in 96-well Plate (e.g., 5,000 cells/well) B->C D 4. Incubate for 24h (37°C, 5% CO2) for attachment C->D F 6. Treat Cells with Compound & Controls D->F E 5. Prepare Serial Dilutions of Test Compound E->F G 7. Incubate for desired duration (e.g., 24, 48, 72 hours) F->G

Caption: General workflow for cell seeding and treatment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9][10] The amount of formazan produced is directly proportional to the number of viable cells.[8]

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria (NAD(P)H-dependent oxidoreductases) Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Soluble) MTT->Mitochondria Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization ColoredSolution Purple Solution Solubilization->ColoredSolution Measurement Measure Absorbance (~570 nm) ColoredSolution->Measurement

Caption: Principle of the MTT assay for cell viability.

  • Following the treatment period, carefully remove the culture medium from each well.

  • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator, protected from light.[9][24]

  • After incubation, carefully remove the MTT solution.

  • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes. Extracellular LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of dead or damaged cells.

LDH_Principle cluster_damaged_cell Damaged Cell LDH_released LDH Release Lactate Lactate Pyruvate Pyruvate Lactate->Pyruvate LDH NAD NAD+ NADH NADH NAD->NADH LDH Formazan Formazan (Colored) NADH->Formazan Reduction Tetrazolium Tetrazolium Salt (e.g., INT) Tetrazolium->Formazan Reduction Measurement Measure Absorbance (~490 nm) Formazan->Measurement

Caption: Principle of the LDH cytotoxicity assay.

  • Following the treatment period, carefully collect the cell culture supernatant from each well.

  • If using a commercial LDH assay kit, follow the manufacturer's instructions for preparing the reaction mixture. Typically, this involves mixing a substrate, cofactor, and dye solution.

  • Add a specified volume of the reaction mixture to each well of a new 96-well plate.

  • Add an equal volume of the collected cell culture supernatant to the corresponding wells.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop the reaction by adding a stop solution, if required by the kit.

  • Measure the absorbance of each well using a microplate reader at the wavelength specified by the manufacturer (commonly around 490 nm).

Data Analysis and Interpretation

Calculation of Cell Viability and Cytotoxicity

For the MTT Assay:

  • Corrected Absorbance: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.[4]

  • Percentage of Cell Viability:

    • Cell Viability (%) = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100[8]

For the LDH Assay:

  • Corrected Absorbance: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Percentage of Cytotoxicity:

    • To calculate the percentage of cytotoxicity, a maximum LDH release control is necessary, where cells are completely lysed (e.g., with a lysis buffer provided in the kit).[19]

    • Cytotoxicity (%) = [(Corrected Absorbance of Treated Cells - Corrected Absorbance of Untreated Control) / (Corrected Absorbance of Maximum LDH Release Control - Corrected Absorbance of Untreated Control)] x 100

Determination of IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to express the potency of a cytotoxic compound.[14][25] It is the concentration of the compound that inhibits 50% of cell viability or growth compared to the untreated control.[25]

  • Plot the percentage of cell viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[4][25]

  • From this curve, determine the concentration at which 50% inhibition is observed. This is the IC₅₀ value.[25]

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 2: Hypothetical IC₅₀ Values (µM) of 4-Hydroxy-2-(2-methylphenyl)benzoic acid after 48h Treatment

Cell LineMTT Assay IC₅₀ (µM)LDH Assay IC₅₀ (µM)
MCF-7 [Insert Value][Insert Value]
A549 [Insert Value][InsertValue]
HepG2 [Insert Value][Insert Value]
MRC-5 [Insert Value][Insert Value]

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Cytotoxicity Assays

IssuePossible CauseSolution
High background absorbance - Phenol red interference in the medium.- Microbial contamination.- Incomplete solubilization of formazan crystals (MTT).- Use phenol red-free medium during the assay incubation step.[11]- Maintain sterile technique and visually inspect plates for contamination.[24]- Ensure complete dissolution of formazan by adequate mixing and sufficient solubilization solution.[24]
Low absorbance readings - Low cell seeding density.- Insufficient incubation time with the assay reagent.- Optimize cell seeding density for each cell line to ensure a linear absorbance response.[11]- Extend the incubation time with the MTT or LDH reagent as recommended.[11][24]
High variability between replicates - Uneven cell seeding.- Pipetting errors.- Ensure the cell suspension is homogenous before and during plating.- Calibrate pipettes regularly and use a multi-channel pipette for reagent addition to minimize well-to-well variation.[24]

Conclusion and Future Directions

The preliminary cytotoxicity screening of 4-Hydroxy-2-(2-methylphenyl)benzoic acid using the MTT and LDH assays will provide essential data on its effect on cell viability and membrane integrity. The IC₅₀ values obtained across a panel of cancerous and non-cancerous cell lines will offer initial insights into the compound's potency and potential for selective cytotoxicity.

Based on these initial findings, further studies may be warranted, including:

  • Investigation of the mechanism of cell death (e.g., apoptosis vs. necrosis).

  • Screening against a broader panel of cancer cell lines to identify specific cancer types that are particularly sensitive.

  • In vivo studies to evaluate the compound's efficacy and safety in a whole-organism model.

This systematic and rigorous approach to preliminary cytotoxicity screening is fundamental to making informed decisions in the early stages of drug discovery and development.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Abcam. (n.d.). MTT assay protocol.
  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
  • Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.
  • CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. (n.d.). MTT assay overview.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Results in MTT Assay for Compound X.
  • Petersen, E., et al. (2021, September 29). Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. Altex-Alternativen Zu Tier Experimenten.
  • Greene, N., et al. (2010, September 1). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Wickham Micro. (2024, January 4). Cytotoxicity Testing to ISO 10993-5 / USP 87.
  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
  • Assay Genie. (n.d.). Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit.
  • BioAssay Systems. (n.d.). Lactate Dehydrogenase.
  • BPS Bioscience. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines.
  • Tiaris Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT.
  • R&D Systems. (n.d.). MTT Cell Proliferation/Viability Assay.
  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?
  • ResearchGate. (2021, February 23). What is the best cytotoxic agent (as a positive control)?
  • MDPI. (2025, December 15). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies.
  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
  • NIST. (n.d.). Benzoic acid, 2-hydroxy-, 4-methylphenyl ester. NIST Chemistry WebBook.
  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX.
  • ISO. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.
  • GraphViz Examples and Tutorial. (n.d.). Simple Graph.
  • ResearchGate. (2022, June 13). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?
  • Graphviz. (2024, September 28). DOT Language.
  • Szymańska, P., & Kołodziejczyk, A. (2020). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Cancers.
  • YouTube. (2021, January 14). Graphviz tutorial.
  • ReportServer. (n.d.). ReportServer Admin Guide 6.0 - 14. Graphviz DOT.
  • AACR Journals. (2014, April 30). Cancer Cell Lines for Drug Discovery and Development.
  • ERIC. (n.d.). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research.
  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services.
  • ChemBK. (2024, April 9). Benzoic acid, 4-hydroxy-2-Methyl-.
  • Google Patents. (n.d.). CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
  • ChemicalBook. (2024, July 22). 4-Hydroxybenzoic acid: Synthesis method and Biological activity.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
  • Cheméo. (n.d.). 4-hydroxybenzoic acid (CAS 99-96-7) - Chemical & Physical Properties.
  • Sigma-Aldrich. (n.d.). 4-Hydroxy-2-methylbenzoic acid 98 578-39-2.

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Technical Guide: Solubility and Stability Profiling of 4-Hydroxy-2-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility and stability profile of 4-Hydroxy-2-(2-methylphenyl)benzoic acid , a structural analog relevant to the development of biphenyl-based pharmaceuticals (e.g., NSAIDs, thrombopoietin receptor agonists).

Given the specific nature of this compound (an ortho-tolyl biphenyl derivative), this guide synthesizes physicochemical principles with standard pharmaceutical profiling methodologies.

Executive Summary

4-Hydroxy-2-(2-methylphenyl)benzoic acid presents a distinct physicochemical profile characterized by pH-dependent solubility and specific stability risks associated with its phenolic moiety. The molecule features a biphenyl core with significant steric hindrance due to the ortho-tolyl group (2-methylphenyl) at the 2-position of the benzoic acid ring. This "ortho-effect" forces the two aromatic rings out of planarity, disrupting crystal packing energy (potentially enhancing solubility compared to planar analogs) while maintaining high lipophilicity.

Key Findings:

  • Solubility: Classified as BCS Class II (Low Solubility, High Permeability) in its unionized form. Solubility is highly pH-dependent, driven by the carboxylic acid (pKa₁ ~4.2) and phenolic hydroxyl (pKa₂ ~9.8).

  • Stability: Chemically stable against hydrolysis. The primary degradation pathway is oxidative coupling or quinone formation at the phenolic position, particularly under basic conditions or light exposure.

Physicochemical Properties & Structural Analysis[1][2]

Understanding the molecular architecture is the first step in predicting behavior.

PropertyValue (Predicted/Typical)Structural Insight
Molecular Formula C₁₄H₁₂O₃MW: 228.25 g/mol
pKa₁ (Acid) 4.2 ± 0.2Carboxylic acid. Ionization drives solubility in intestinal pH.
pKa₂ (Phenol) 9.8 ± 0.3Phenolic OH. Ionization at high pH increases oxidative risk.
LogP (Oct/Water) ~3.1 - 3.4High lipophilicity due to the biphenyl core and methyl group.
H-Bond Donors 2-COOH, -OH
H-Bond Acceptors 3-COOH, -OH
Rotatable Bonds 1The biphenyl linkage (restricted rotation due to o-methyl).
Structural Implications (The "Ortho-Effect")

The 2-(2-methylphenyl) substitution creates a twisted biphenyl conformation (dihedral angle >60°).

  • Solubility: The twist prevents planar

    
    -
    
    
    
    stacking, reducing the lattice energy relative to planar isomers (e.g., 4-phenylbenzoic acid). This theoretically enhances intrinsic solubility (
    
    
    ).
  • Stability: The steric bulk of the o-tolyl group shields the inter-ring bond, preventing metabolic attack at the bridge, but the 4-hydroxy group remains exposed to oxidative radical attack.

Solubility Profile

pH-Dependent Solubility Model

The compound behaves as a diprotic acid. Its total solubility (


) at a given pH is defined by the intrinsic solubility (

) and the ionization state.


  • pH 1.2 (Gastric): Predominantly unionized. Solubility is limited to

    
     (typically < 10 µg/mL).
    
  • pH 6.8 (Intestinal): Carboxylic acid is ionized (

    
    ). Solubility increases by factor of 
    
    
    
    -fold.
  • pH 10+: Both groups ionized. Highly soluble but unstable.

Biorelevant Media Performance
  • FaSSIF (Fasted State): Moderate solubility enhancement expected due to micellar solubilization of the lipophilic biphenyl core.

  • FeSSIF (Fed State): Significant solubility increase driven by higher bile salt/lecithin concentrations interacting with the lipophilic domain.

Recommended Solvent Systems for Stock Solutions
  • Primary: DMSO (Dimethyl sulfoxide) – Excellent solubility (>50 mg/mL).

  • Secondary: Methanol/Ethanol – Good solubility, but avoid for long-term storage due to potential esterification (fisher esterification) of the carboxylic acid.

Stability Profile & Stress Testing

Degradation Pathways
  • Hydrolysis: Stable. The molecule lacks hydrolyzable bonds (esters, amides).

  • Oxidation (Critical): The 4-hydroxy group is susceptible to Reactive Oxygen Species (ROS).

    • Mechanism: Hydrogen abstraction form the phenol

      
       Phenoxy radical 
      
      
      
      Coupling or oxidation to Quinone-methide species.
  • Photolysis: Biphenyls can undergo photo-induced ring closure (forming phenanthrene-like derivatives) if the ortho positions allow, though the methyl group sterically hinders this. The primary risk is photo-oxidation of the phenol.

Forced Degradation Protocol (Experimental)

Conduct these studies to validate the stability profile.

Stress ConditionConditionsDurationExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C24-48 hrs< 2% Degradation (Stable)
Base Hydrolysis 0.1 N NaOH, 60°C24-48 hrs< 5% Degradation (Watch for oxidative color change)
Oxidation 3% H₂O₂4-24 hrsHigh Risk. Monitor for quinone formation (Yellow/Brown).
Thermal 80°C (Solid State)7 daysStable (Check for decarboxylation).
Photostability 1.2 million lux-hours~2 daysModerate Risk (Protect from light).

Visualizations

Solubility & Ionization Logic

This diagram illustrates the ionization states governing solubility across the pH scale.

SolubilityLogic cluster_0 Physiological Relevance Unionized Unionized Form (pH < 4.2) Low Solubility (S0) MonoAnion Mono-Anion (Carboxylate) (pH 4.5 - 9.0) Moderate Solubility Unionized->MonoAnion Deprotonation (-COOH) DiAnion Di-Anion (Phenolate) (pH > 9.8) High Solubility MonoAnion->DiAnion Deprotonation (-OH)

Caption: Ionization cascade of 4-Hydroxy-2-(2-methylphenyl)benzoic acid showing the transition from insoluble acid to soluble salts.

Stability Testing Workflow

A decision tree for characterizing degradation products.

StabilityWorkflow Start Sample Preparation (1 mg/mL in MeOH/H2O) Stress Apply Stress Conditions (Acid, Base, Ox, Light) Start->Stress Analyze HPLC-PDA-MS Analysis Stress->Analyze Decision Degradation > 1%? Analyze->Decision Stable Report: Stable Decision->Stable No Characterize Isolate & Characterize (LC-MS/MS, NMR) Decision->Characterize Yes OxPath Oxidation Pathway: Check for Quinones (M+16, M-2) Characterize->OxPath

Caption: Step-by-step workflow for forced degradation and impurity identification.

Experimental Methodologies

Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the equilibrium solubility (


) at pH 1.2, 4.5, and 6.8.
  • Preparation: Weigh excess compound (approx. 5 mg) into 2 mL Eppendorf tubes.

  • Solvent Addition: Add 1 mL of buffer (pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate).

  • Equilibration: Shake at 37°C for 24 hours (Orbit shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes. Filter supernatant through 0.22 µm PTFE filter.

  • Quantification: Dilute filtrate with Mobile Phase and analyze via HPLC-UV (254 nm).

    • Note: Ensure the final pH of the supernatant is measured, as the compound's acidity may shift the buffer pH.

HPLC Analytical Method (Standard)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 280 nm (phenol).

Implications for Drug Development

  • Salt Selection:

    • The free acid has poor solubility. Develop as a Sodium or Meglumine salt to target the carboxylic acid.

    • Caution: Avoid calcium salts if possible, as biphenyl carboxylates can form insoluble hydrates with divalent cations.

  • Formulation Strategy:

    • Due to the high LogP and Class II nature, Amorphous Solid Dispersions (ASD) or Lipid-based formulations (SEDDS) are recommended to improve oral bioavailability.

    • Include an antioxidant (e.g., BHT, Ascorbic Acid) in the formulation to protect the phenolic hydroxyl group.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pH-solubility profiling).
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

Technical Guide: Quantum Chemical Characterization of 4-Hydroxy-2-(2-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide outlines the rigorous computational framework required to characterize 4-Hydroxy-2-(2-methylphenyl)benzoic acid , a sterically congested biphenyl scaffold with potential anti-inflammatory or polymer applications.[1]

Executive Summary & Structural Logic

Target Molecule: 4-Hydroxy-2-(2-methylphenyl)benzoic acid Chemical Class: Ortho-substituted biphenyl carboxylic acid.[1] Significance: This molecule features a "biphenyl twist" induced by the steric clash between the C1-carboxylic acid/C2-aryl interface and the ortho-methyl group on the pendant ring. This restricted rotation (atropisomerism potential) significantly influences solubility, bioavailability, and receptor binding affinity (e.g., COX inhibition).[1]

Core Directive: Standard DFT protocols (e.g., B3LYP/6-31G) are insufficient for this scaffold due to their inability to accurately model weak dispersive forces in twisted aromatic systems. This guide mandates the use of Dispersion-Corrected DFT (DFT-D) and Implicit Solvation Models to ensure experimental correlation.

Computational Methodology (SOP)

Phase I: Conformational Landscape Scanning

The high steric bulk at the ortho positions forces the two aromatic rings out of planarity. A rigid geometry optimization will likely trap the molecule in a local minimum.

  • Protocol: Relaxed Potential Energy Surface (PES) Scan.

  • Coordinate: Dihedral angle

    
     connecting Ring A (Benzoic) and Ring B (Tolyl).
    
  • Range:

    
     to 
    
    
    
    in
    
    
    increments.[1]
  • Theory Level: HF/6-31G(d) for rapid scanning, followed by DFT re-optimization of minima.

Phase II: Electronic Structure Optimization

Once the global minimum conformer is identified (likely


-

), high-level optimization is required.[1]
ParameterSpecificationScientific Rationale
Functional wB97X-D or B3LYP-D3(BJ) Standard B3LYP fails to capture the

dispersion interactions critical for accurate biphenyl twist prediction.[1] wB97X-D includes long-range dispersion corrections.[1]
Basis Set 6-311++G(d,p) Diffuse functions (++) are mandatory for describing the lone pairs on the carboxylic and phenolic oxygens. Polarization functions (d,p) handle the aromatic ring electron density.[1]
Solvation SMD (Solvation Model based on Density) Superior to IEFPCM for calculating

and pKa. Solvents: Water (physiological), Octanol (LogP), Ethanol (crystallization).[1]
Frequency Harmonic Approx. Required to verify stationary points (0 imaginary frequencies) and compute Zero-Point Energy (ZPE).

Structural & Electronic Analysis

Geometry & Steric Hindrance

The interaction between the ortho-methyl group (Ring B) and the carboxylic acid (Ring A) creates a "molecular lock."

  • Predicted Dihedral: Expect a twist angle of 75°–85° .[1]

  • Intramolecular H-Bonding: Check for interaction between the carboxylic -OH and the

    
    -system of Ring B, or the phenolic -OH (C4) and adjacent protons.
    
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap serves as a proxy for kinetic stability and bioactivity.

  • HOMO Location: Likely localized on the phenolic ring (Ring A), indicating antioxidant potential (electron donation).

  • LUMO Location: Likely delocalized over the benzoic acid moiety, serving as the electrophilic center.[1]

  • Global Reactivity Descriptors:

    • Chemical Hardness (

      
      ): Resistance to charge transfer.
      
    • Electrophilicity Index (

      
      ): Propensity to attack nucleophilic residues (e.g., Serine-530 in COX enzymes).[1]
      
Molecular Electrostatic Potential (MEP)

Visualizing the charge distribution is critical for predicting docking orientation.

  • Negative Potential (Red): Concentrated at the Carbonyl Oxygen and Phenolic Oxygen (H-bond acceptors).

  • Positive Potential (Blue): Concentrated at the Carboxylic Proton (H-bond donor) and the Phenolic Proton.

Spectroscopic & Thermodynamic Profiling

Vibrational Spectroscopy (IR)

Theoretical frequencies must be scaled (Scaling Factor


 for wB97X-D) to match experimental FTIR.
  • Diagnostic Bands:

    • 
      : Broad band ~3000-3300 cm⁻¹ (strongly H-bonded).
      
    • 
      : Sharp peak ~1680-1710 cm⁻¹.[1]
      
    • 
      : Sharp peak ~3550-3600 cm⁻¹ (if free).
      
NMR Shift Prediction (GIAO Method)

Use the GIAO (Gauge-Including Atomic Orbital) method in Chloroform-d or DMSO-d6.

  • Key Insight: The protons on Ring B will experience shielding/deshielding currents from Ring A due to the orthogonal twist. Discrepancies between Calc. and Exp. NMR are the primary indicator of incorrect conformer selection.

Pharmaceutical Logic & Workflows

Drug Design Logic Flow

The following diagram illustrates the decision-making process for evaluating this molecule as a drug candidate (e.g., NSAID or Antioxidant).

DrugDesignLogic Start Candidate: 4-Hydroxy-2-(2-methylphenyl)benzoic acid ConfSearch 1. Conformational Scan (PES) Identify Global Minimum Start->ConfSearch DFT_Opt 2. DFT Optimization (wB97X-D/6-311++G**) Gas Phase & Water (SMD) ConfSearch->DFT_Opt Check_Stable Imaginary Freq? DFT_Opt->Check_Stable Check_Stable->DFT_Opt Yes (Re-optimize) Properties 3. Property Calculation HOMO-LUMO, MEP, Dipole Check_Stable->Properties No (Stable) Docking 4. Molecular Docking Target: COX-1 / COX-2 Properties->Docking Bioactivity Prediction Tox_Screen 5. In Silico Tox (ADMET) LogP, Solubility, pKa Properties->Tox_Screen Pharmacokinetics

Caption: Computational workflow for validating the structural stability and bioactivity potential of the target biphenyl derivative.

Proposed Mechanism of Action (Antioxidant/NSAID)

If this molecule acts similarly to Diflunisal (a structural analog), it likely inhibits cyclooxygenase while scavenging free radicals via the phenolic -OH.

MOA Drug 4-Hydroxy-2-(2-methylphenyl)benzoic acid COX_Enzyme COX-1/COX-2 Enzyme (Arginine-120 Site) Drug->COX_Enzyme Docking HAT H-Atom Transfer (HAT) Phenolic OH -> ROS Drug->HAT Antioxidant Activity Inhibition Competitive Inhibition (Salt Bridge Formation) COX_Enzyme->Inhibition AntiInflam Reduced Prostaglandins (Anti-Inflammatory) Inhibition->AntiInflam ROS Reactive Oxygen Species (ROS) ROS->HAT StableRad Stabilized Phenoxy Radical (Resonance) HAT->StableRad

Caption: Dual-pathway mechanism: Enzyme inhibition via the carboxylic moiety and radical scavenging via the phenolic moiety.

Summary of Calculated Parameters (Template)

Researchers should tabulate their results using the following schema to ensure reproducibility.

PropertyMethodExpected Range/ValueSignificance
Total Energy (

)
wB97X-D(Atomic Units)Stability benchmark.
Dipole Moment (

)
DFT2.5 - 4.0 DebyeSolubility in polar media.[1]
HOMO Energy DFT-6.0 to -6.5 eVIonization potential / Oxidation liability.[1]
LUMO Energy DFT-1.5 to -2.0 eVElectron affinity.[1]
Gap (

)

4.0 - 5.0 eVChemical softness/reactivity.
pKa (Acid) SMD/Water4.2 - 4.8Ionization state at pH 7.[1]4.
LogP SMD/Octanol3.2 - 3.8Lipophilicity (Rule of 5 compliance).

References

  • Frisch, M. J. et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] Link

  • Chai, J.-D., & Head-Gordon, M. (2008).[1] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620.[1] Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396.[1] Link

  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] Link

  • BenchChem. (2025).[1] A Comparative Guide to the Computational Analysis of 2-(2,5-dimethylphenyl)benzoic Acid and Its Structural Analogs. BenchChem Technical Guides. Link

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Protocol for Sterically Hindered Biaryls

Author: BenchChem Technical Support Team. Date: February 2026

Target Synthesis: 4-Hydroxy-2-(2-methylphenyl)benzoic acid

Executive Summary

This application note details a robust protocol for the synthesis of 4-Hydroxy-2-(2-methylphenyl)benzoic acid , a sterically congested biaryl scaffold often encountered in drug metabolite synthesis (e.g., Deferasirox derivatives) and materials science.

The Challenge: The target molecule requires the formation of a C-C bond between two ortho-substituted partners (2-substituted benzoic acid and 2-methylphenylboronic acid). This "ortho-ortho" coupling creates significant steric hindrance, inhibiting the transmetallation step in the catalytic cycle. Furthermore, the presence of unprotected acidic protons (carboxylic acid and phenol) can poison traditional Pd(0) catalysts.

The Solution: We utilize a Second-Generation Buchwald Precatalyst (SPhos Pd G2) system.[1] The SPhos ligand (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provides the necessary steric bulk to facilitate reductive elimination while its electron-rich nature accelerates oxidative addition. The G2 precatalyst ensures rapid activation at mild temperatures, tolerating the free hydroxyl/carboxyl moieties when appropriate base stoichiometry is employed.

Scientific Rationale & Mechanism
2.1 Ligand Selection: The SPhos Advantage

For sterically hindered biaryls, standard ligands like PPh3 (used in Tetrakis) fail because they cannot stabilize the monoligated Pd(0) species required for the reaction to proceed.

  • Electron-Rich: The dicyclohexylphosphino group increases electron density on Pd, facilitating the oxidative addition of the electron-rich aryl bromide.

  • Steric Bulk: The biaryl backbone induces a conformation that promotes the difficult reductive elimination step, which is the rate-determining step for hindered substrates.

  • Stability: SPhos confers high stability to the catalyst, preventing precipitation of Palladium black (Pd⁰) during the extended heating required for hindered substrates.

2.2 The "Free Acid" Strategy

Traditional protocols require protecting the carboxylic acid (as a methyl ester) and phenol (as a methyl ether) to prevent catalyst deactivation. However, modern precatalysts allow for direct coupling by using 3.5 equivalents of base. This generates the soluble dianion/trianion in situ, eliminating two synthetic steps (protection/deprotection) and increasing overall process efficiency.

Experimental Protocol
3.1 Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3]Mass/VolRole
2-Bromo-4-hydroxybenzoic acid 217.021.01.085 g (5 mmol)Electrophile
2-Methylphenylboronic acid 135.961.51.020 g (7.5 mmol)Nucleophile
SPhos Pd G2 719.610.0272 mg (2 mol%)Precatalyst
Potassium Phosphate (K₃PO₄) 212.273.53.71 g (17.5 mmol)Base
1,4-Dioxane --20 mLSolvent
Deionized Water --5 mLCo-Solvent
3.2 Step-by-Step Methodology

Step 1: Inert Gas Setup

  • Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.

  • Connect the condenser to a nitrogen/argon manifold.

  • Critical: Flame-dry the glassware under vacuum and backfill with nitrogen 3 times to remove trace oxygen, which oxidizes the phosphine ligand.

Step 2: Reagent Charging

  • Under a positive stream of nitrogen, add 2-bromo-4-hydroxybenzoic acid (1.085 g), 2-methylphenylboronic acid (1.020 g), and K₃PO₄ (3.71 g) to the flask.

  • Note: Do not add the catalyst yet.

Step 3: Solvent Degassing

  • In a separate vessel, mix 1,4-Dioxane (20 mL) and Water (5 mL).

  • Sparge the solvent mixture with nitrogen gas for 15 minutes (bubbling gas directly into the liquid).

  • Transfer the degassed solvent to the reaction flask via syringe.[2] Stir for 5 minutes to dissolve the base and form the aryl-carboxylate anion.

Step 4: Catalyst Addition & Reaction

  • Briefly remove the septum to add SPhos Pd G2 (72 mg). Reseal immediately.

  • Heat the mixture to 90°C (internal temperature) using an oil bath.

  • Maintain vigorous stirring (800 RPM) for 12–16 hours. The biphasic mixture requires high agitation for effective phase transfer.

Step 5: Reaction Monitoring (IPC)

  • TLC: Eluent 5% Methanol in DCM (UV active).

    • Starting Material (SM): R_f ~ 0.3 (streaks due to acid).

    • Product: R_f ~ 0.45.

  • HPLC: Quench a 50 µL aliquot in 0.1% Formic Acid/MeCN. Look for the disappearance of the bromide peak at 254 nm.

Step 6: Workup & Purification

  • Cool the reaction to room temperature.

  • Acidification: Slowly add 1M HCl (~20 mL) until pH reaches 1–2. Caution: CO₂ evolution if carbonate bases were used (not applicable here, but good practice).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash combined organics with Brine (30 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate solvent under reduced pressure.

  • Crystallization: Dissolve the crude solid in minimum hot Ethanol, then slowly add water until turbid. Cool to 4°C overnight. Filter the white/off-white precipitate.

Visualization: Process Workflow & Mechanism

The following diagram illustrates the workflow and the specific catalytic cycle challenges addressed by this protocol.

SuzukiProtocol cluster_cycle Catalytic Cycle (SPhos Advantage) Start Start: Weigh Reagents (Electrophile, Boronic Acid, Base) Degas Solvent Sparging (Removal of O2) Start->Degas CatAdd Add SPhos Pd G2 (Inert Atmosphere) Degas->CatAdd Heat Reaction: 90°C, 16h (Vigorous Stirring) CatAdd->Heat OxAdd Oxidative Addition (Fast due to e- rich Ligand) Heat->OxAdd Initiates TransMet Transmetallation (Rate Limiting: Steric Clash) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Promoted by SPhos Bulk) TransMet->RedElim Biaryl-Pd Complex RedElim->OxAdd Regenerate Pd(0) Workup Acidification (pH 1) & Extraction (EtOAc) RedElim->Workup Complete Product Final Product: 4-Hydroxy-2-(2-methylphenyl)benzoic acid Workup->Product

Caption: Workflow for SPhos-catalyzed synthesis, highlighting the catalytic cycle steps where ligand sterics are critical.

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst Deactivation (O₂)Ensure rigorous degassing. Use fresh catalyst (G2 precatalysts are air-stable solids but sensitive in solution).
Protodeboronation Unstable Boronic AcidThe ortho-methyl group accelerates hydrolytic deboronation. Add the boronic acid in 3 portions over 2 hours rather than all at once.
Homocoupling (Biaryl) Oxidative CouplingReduce O₂ levels. If persistent, switch solvent to Toluene/Water (anoxic conditions are easier to maintain).
Sticky/Oily Product ImpuritiesRecrystallize from Toluene/Acetic Acid (10:1) instead of Ethanol/Water.
References
  • Buchwald, S. L., et al. (2005). "Universal Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides, Bromides, and Iodides." Angewandte Chemie International Edition.

  • Milne, J. E., & Buchwald, S. L. (2004). "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society. (Foundational work on SPhos ligand properties).

  • Barder, T. E., et al. (2007). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

  • Sigma-Aldrich. "SPhos Pd G2 Product Information & Protocols."

Sources

Developing an in-vitro assay for 4-Hydroxy-2-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-TTR Title: Development of a High-Throughput Fluorescence Polarization Assay for the Characterization of 4-Hydroxy-2-(2-methylphenyl)benzoic acid (HMPBA) as a Transthyretin Stabilizer

Executive Summary & Scope

This Application Note details the development and validation of an in-vitro binding assay for 4-Hydroxy-2-(2-methylphenyl)benzoic acid (HMPBA) .

Based on its chemical structure—a biphenyl scaffold with a carboxylic acid at the ortho position and a phenolic hydroxyl group—HMPBA shares significant pharmacophore homology with known Transthyretin (TTR) Kinetic Stabilizers such as Diflunisal and Tafamidis. Consequently, this guide focuses on validating HMPBA’s efficacy in preventing TTR tetramer dissociation, the rate-limiting step in TTR amyloidosis (ATTR).

We present a dual-assay strategy:

  • Primary Screen: A High-Throughput Fluorescence Polarization (FP) Competition Assay to determine binding affinity (

    
    ).
    
  • Functional Validation: A Thioflavin T (ThT) Turbidimetric Assay to measure inhibition of amyloid fibril formation.

Scientific Background & Rationale

The Target: Transthyretin (TTR) TTR is a homotetrameric transport protein for thyroxine (


) and retinol-binding protein. In ATTR amyloidosis, the tetramer dissociates into monomers, which misfold and aggregate into amyloid fibrils. Small molecules that bind to the unoccupied 

binding pockets at the dimer-dimer interface can kinetically stabilize the native tetramer, preventing dissociation.

The Compound: HMPBA The structure of 4-Hydroxy-2-(2-methylphenyl)benzoic acid features two aromatic rings linked by a single bond (biphenyl), a carboxylic acid head group, and a hydrophobic tail (2-methylphenyl).

  • Mechanism Hypothesis: The carboxylate group mimics the glutamate interactions of

    
    , while the biphenyl core occupies the hydrophobic halogen-binding pockets (HBPs) within the TTR channel.
    
  • Why this Assay? Standard solubility assays are insufficient. To validate HMPBA as a drug candidate, we must prove it engages the TTR pocket and prevents physical aggregation.

Mechanism of Action Diagram

TTR_Stabilization Tetramer Native TTR Tetramer (Functional) Complex Stabilized TTR-HMPBA Complex Tetramer->Complex + HMPBA (Binding) Monomer Misfolded Monomer Tetramer->Monomer Dissociation (Rate Limiting) Ligand HMPBA (Stabilizer) Complex->Monomer Inhibited Fibril Amyloid Fibril Monomer->Fibril Aggregation

Figure 1: Kinetic Stabilization of TTR. HMPBA binds to the tetramer, raising the activation energy for dissociation and preventing downstream fibril formation.

Protocol 1: Fluorescence Polarization (FP) Competition Assay

This assay measures the ability of HMPBA to displace a fluorescent probe (FITC-T4 or a synthetic analog) from the TTR binding pocket.

Reagents & Equipment
  • Protein: Recombinant Human TTR (Wild Type or V30M variant), purified to >95%.

  • Probe: Fluorescent TTR Ligand (e.g., Resveratrol-fluorophore conjugate or FITC-Thyroxine).

    
     must be pre-determined.
    
  • Buffer: 10 mM Sodium Phosphate, 100 mM KCl, 1 mM EDTA, pH 7.6. Crucial: Include 0.01% Triton X-100 or Pluronic F-127 to prevent compound aggregation/non-specific binding.

  • Plate: 384-well black, low-binding microplates (e.g., Corning 3575).

  • Reader: Multi-mode plate reader capable of FP (Ex 485 nm / Em 535 nm).

Assay Development Steps

Step A: Probe


 Determination (Saturation Binding) 
Before testing HMPBA, determine the affinity of your fluorescent probe.
  • Prepare a serial dilution of TTR protein (0 nM to 10

    
    M) in Assay Buffer.
    
  • Add fixed concentration of Probe (e.g., 10 nM).

  • Incubate 30 mins at Room Temperature (RT).

  • Read mP (milli-Polarization) units. Plot mP vs. [TTR] to find

    
    .
    
    • Target: Select a TTR concentration equal to the probe's

      
       (typically 50–200 nM) for the competition assay.
      

Step B: HMPBA Competition Protocol

  • Compound Prep: Dissolve HMPBA in 100% DMSO to 10 mM. Prepare 12-point serial dilution (1:3) in DMSO.

  • Intermediate Dilution: Transfer DMSO stocks to Assay Buffer (maintaining 5% DMSO final to ensure solubility of the biphenyl core).

  • Plate Setup:

    • Add 10

      
      L of 2x TTR Protein solution.
      
    • Add 10

      
      L of 2x Fluorescent Probe solution.
      
    • Add 200 nL of HMPBA dilution series (using acoustic dispenser or pin tool).

  • Controls:

    • High Signal (Bound): TTR + Probe + DMSO (No inhibitor).

    • Low Signal (Free): Buffer + Probe + DMSO (Simulates 100% inhibition).

    • Positive Control: Diflunisal (10

      
      M).
      
  • Incubation: 60 minutes at RT in the dark.

  • Read: Measure FP.

Data Analysis

Calculate % Inhibition using the equation:



Fit data to the Cheng-Prusoff equation to determine


:


Protocol 2: Acid-Mediated Fibril Formation (Turbidity Assay)

While FP measures binding, this assay measures function: Does HMPBA actually stop amyloid formation?

Principle

TTR is stable at neutral pH. Lowering pH to 4.4 induces tetramer dissociation and rapid fibrillization. Stabilizers prevent this turbidity increase.

Protocol Steps
  • Preparation: Dilute TTR to 4

    
    M (0.2 mg/mL) in 10 mM Phosphate, 100 mM KCl, pH 7.6.
    
  • Compound Addition: Add HMPBA (test concentrations: 3.6

    
    M, 7.2 
    
    
    
    M) to TTR. Incubate 30 mins at RT to allow binding.
  • Acidification: Add equal volume of Acetate Buffer (200 mM Sodium Acetate, 100 mM KCl, pH 4.2). Final pH should be ~4.4.

  • Kinetics: Immediately place in plate reader at 37°C.

  • Measurement: Monitor Absorbance at 400 nm (turbidity) every 10 minutes for 72 hours. Shake plate for 5 seconds before each read.

Interpretation
  • Vehicle Control: Shows a sigmoidal increase in turbidity (fibril formation) within 24–48 hours.

  • HMPBA Treated: Should show a flat line or significantly delayed lag phase if the compound is an effective stabilizer.

Critical Experimental Parameters & Troubleshooting

ParameterSpecificationWhy it Matters (Causality)
DMSO Tolerance Max 5% (FP), Max 1% (Turbidity)Biphenyls are lipophilic. High DMSO keeps HMPBA soluble but >5% destabilizes the TTR protein itself.
Z' Factor Must be > 0.5Ensures the assay window (Bound vs. Free) is large enough to distinguish real hits from noise.
pH Control pH 4.4 ± 0.05In the turbidity assay, fibrillization rate is exponentially sensitive to pH. Use precise buffers.
Stoichiometry TTR has 2 binding sitesHMPBA may show negative cooperativity. Analyze IC50 carefully; complete stabilization usually requires occupying both sites.

Assay Validation Workflow

Assay_Workflow Start Compound HMPBA (Solid) Solubility Solubility Check (Nephelometry) Start->Solubility FP_Assay FP Binding Assay (Determine Ki) Solubility->FP_Assay If Soluble Hit_Decision Ki < 1 µM? FP_Assay->Hit_Decision Turbidity Turbidity Assay (Functional Stabilization) Hit_Decision->Turbidity Yes Report Lead Candidate Profile Hit_Decision->Report No (Inactive) Selectivity Selectivity Screen (COX-1 / COX-2) Turbidity->Selectivity Selectivity->Report

Figure 2: Step-by-step validation pipeline for HMPBA.

References

  • Hammarström, P., Wiseman, R. L., Powers, E. T., & Kelly, J. W. (2003). Prevention of transthyretin amyloid disease by changing protein misfolding energetics. Science, 299(5607), 713-716. Link

  • Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

  • Alhamadsheh, M. M., et al. (2011). Potent kinetic stabilizers that prevent transthyretin amyloidogenesis. Science Translational Medicine, 3(97), 97ra81. Link

  • NCBI PubChem Compound Summary. (2024). Diflunisal (Structural Analog Reference). Link

Application of Substituted 4-Hydroxybenzoic Acids in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Polymer Scientists

Introduction: The precise control over monomer structure is a cornerstone of modern polymer chemistry, enabling the synthesis of materials with tailored properties for a myriad of advanced applications. While the specific monomer 4-Hydroxy-2-(2-methylphenyl)benzoic acid is not widely documented in existing polymer literature, its structural motifs—a hydroxyl group and a carboxylic acid on a substituted benzene ring—are characteristic of a class of monomers crucial for producing high-performance polymers. This guide will focus on the well-established applications of the parent molecule, 4-hydroxybenzoic acid (HBA), and its closely related derivative, 4-hydroxy-2-methylbenzoic acid. These compounds serve as exemplary systems for understanding how aromatic hydroxy acids are integrated into polymer backbones to create materials with exceptional thermal stability, mechanical strength, and liquid crystalline behavior. This document will provide detailed protocols, mechanistic insights, and data-driven discussions to empower researchers in the synthesis and characterization of advanced polyesters and other high-performance materials.

Core Principles: The Role of Aromatic Hydroxy Acids in Polymer Chemistry

Aromatic hydroxy acids, such as 4-hydroxybenzoic acid, are bifunctional monomers that can undergo self-esterification to form wholly aromatic polyesters. The rigid aromatic rings introduced into the polymer chain are responsible for the exceptional properties of the resulting materials.

Key Structural Contributions:

  • Rigidity and Thermal Stability: The aromatic backbone restricts chain mobility, leading to high glass transition temperatures (Tg) and melting points (Tm), as well as excellent thermal and oxidative stability.

  • Mechanical Strength: The rigid-rod nature of the polymer chains allows for strong intermolecular interactions and efficient packing, resulting in high tensile strength and modulus.

  • Liquid Crystallinity: At elevated temperatures, the rigid polymer chains can form ordered, liquid crystalline phases. This property is exploited in the processing of high-strength fibers and molding resins.[1][2]

The introduction of substituents on the aromatic ring, such as the methyl group in 4-hydroxy-2-methylbenzoic acid, provides a means to fine-tune the polymer's properties. These substituents can influence solubility, melting behavior, and chain packing.

Synthesis of High-Performance Polyesters: Protocols and Mechanistic Considerations

The most common method for polymerizing 4-hydroxybenzoic acid and its derivatives is melt polycondensation. This process involves heating the monomer above its melting point in the presence of a catalyst to drive the esterification reaction and remove the condensation byproduct (e.g., water or acetic acid).

Direct Esterification of 4-Hydroxybenzoic Acid

This method involves the direct polymerization of 4-hydroxybenzoic acid. However, the high temperatures required can lead to side reactions and degradation. A more common and controlled approach is the polymerization of an acetylated monomer.

Melt Polycondensation of 4-Acetoxybenzoic Acid

The in-situ acetylation of 4-hydroxybenzoic acid followed by melt polycondensation is a widely used and efficient method for producing high molecular weight poly(4-hydroxybenzoate).[3]

Experimental Protocol: Synthesis of Poly(4-hydroxybenzoate) via Melt Polycondensation

Materials:

  • 4-Hydroxybenzoic acid (HBA)

  • Acetic anhydride

  • Antimony trioxide (Sb₂O₃) or other suitable catalyst

  • High-temperature, inert solvent (e.g., ditolylmethane) for solution polymerization (optional)

  • Nitrogen or Argon gas supply

Procedure:

  • Acetylation: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, charge 4-hydroxybenzoic acid and a molar excess (e.g., 1.1 equivalents) of acetic anhydride.

  • Heat the mixture to reflux (around 140-150 °C) for 2-3 hours to form 4-acetoxybenzoic acid. Acetic acid is formed as a byproduct and can be partially removed by distillation.

  • Polymerization: Add a catalytic amount of antimony trioxide (e.g., 200-250 ppm) to the reaction mixture.[1]

  • Gradually increase the temperature to 280-320 °C while continuously stirring under a slow stream of nitrogen.

  • During this stage, acetic acid will distill off, driving the polymerization reaction forward.

  • As the viscosity of the melt increases, a high-torque mechanical stirrer is essential.

  • Continue the reaction for several hours until the desired molecular weight is achieved, as indicated by the melt viscosity.

  • The resulting polymer is a solid, opaque mass at room temperature.

Causality Behind Experimental Choices:

  • Acetylation: The use of 4-acetoxybenzoic acid prevents the decarboxylation of the carboxylic acid group at high temperatures and allows for a more controlled polymerization with the removal of acetic acid, which is less volatile than water.

  • Catalyst: Antimony trioxide is a common polycondensation catalyst that facilitates the ester interchange reaction.

  • Inert Atmosphere: A nitrogen or argon atmosphere is crucial to prevent oxidative degradation of the polymer at high temperatures.

Workflow for Poly(4-hydroxybenzoate) Synthesis

G cluster_acetylation Step 1: Acetylation cluster_polymerization Step 2: Polymerization HBA 4-Hydroxybenzoic Acid Reaction_Vessel_1 Reaction Vessel (Reflux, 140-150°C) HBA->Reaction_Vessel_1 Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Vessel_1 ABA 4-Acetoxybenzoic Acid Reaction_Vessel_1->ABA Acetic_Acid_1 Acetic Acid (byproduct) Reaction_Vessel_1->Acetic_Acid_1 distilled off Reaction_Vessel_2 Reaction Vessel (280-320°C, N₂ atm) ABA->Reaction_Vessel_2 ABA->Reaction_Vessel_2 Catalyst Sb₂O₃ Catalyst Catalyst->Reaction_Vessel_2 Polymer Poly(4-hydroxybenzoate) Reaction_Vessel_2->Polymer Acetic_Acid_2 Acetic Acid (byproduct) Reaction_Vessel_2->Acetic_Acid_2 distilled off

Caption: Workflow for the synthesis of poly(4-hydroxybenzoate).

Incorporation into Copolymers for Property Modification

4-Hydroxybenzoic acid and its derivatives are frequently used as comonomers to enhance the properties of other polyesters, such as polyethylene terephthalate (PET). The incorporation of HBA units increases the thermal stability and mechanical properties of PET.[1]

Synthesis of PET/HBA Copolyesters

Experimental Protocol: Melt Polycondensation of PET with 4-Acetoxybiphenyl-4-carboxylic acid (as an HBA analog)

This protocol is adapted from a synthesis of PET copolyesters with a structurally similar hydroxy acid.[1]

Materials:

  • Polyethylene terephthalate (PET)

  • 4-Acetoxybiphenyl-4-carboxylic acid (ABCA) or 4-Acetoxybenzoic acid

  • Antimony trioxide (Sb₂O₃)

  • Ethylene glycol (EG)

Procedure:

  • In a reaction flask equipped for melt polycondensation, charge PET and heat to 270-280 °C under an argon atmosphere until completely molten.

  • Add ethylene glycol dropwise to partially depolymerize the PET and create reactive hydroxyl end-groups.

  • Introduce the catalyst (Sb₂O₃, 200-250 ppm).

  • Add the desired amount of 4-acetoxybenzoic acid or its analog.

  • Increase the temperature to 280-295 °C to initiate the polycondensation reaction.

  • Acetic acid and excess ethylene glycol are removed by distillation, driving the reaction to completion.

  • The reaction is continued until a high melt viscosity is achieved.

Data Presentation: Properties of HBA-based Copolyesters

The properties of copolyesters can be tailored by varying the content of the aromatic hydroxy acid.

PropertyPETPET/HBA (20 mol%)PET/HBA (60 mol%)
Glass Transition Temp. (Tg) ~75 °CIncreasedSignificantly Increased
Melting Temperature (Tm) ~255 °CModifiedForms nematic melts >270°C[1]
Tensile Strength ~55 MPaIncreasedHigh
Thermal Stability GoodVery GoodExcellent

Note: The values for PET/HBA are illustrative and depend on the specific composition and molecular weight.

Advanced Applications of 4-Hydroxybenzoic Acid-Based Polymers

The unique properties of polymers derived from 4-hydroxybenzoic acid and its analogs make them suitable for a range of high-performance applications.

  • High-Strength Fibers: The liquid crystalline nature of some HBA-copolymers allows for the spinning of highly oriented, high-strength fibers for applications in aerospace, ballistics, and telecommunications.

  • Engineering Plastics: These polymers are used as engineering plastics in demanding environments, such as in the automotive and electronics industries, due to their high-temperature resistance and mechanical durability.[2][4]

  • Coatings and Adhesives: Their thermal stability and chemical resistance make them suitable for high-performance coatings and adhesives.[5]

  • Coordination Polymers: 4-Hydroxybenzoic acid can also be used to synthesize coordination polymers with interesting structural and functional properties.[6]

Logical Relationship of Monomer to Application

G cluster_properties Inherent Properties cluster_polymers Resulting Polymers cluster_applications Advanced Applications Monomer 4-Hydroxybenzoic Acid (and derivatives) Rigidity Chain Rigidity Monomer->Rigidity Thermal_Stability High Thermal Stability Monomer->Thermal_Stability LC_Behavior Liquid Crystallinity Monomer->LC_Behavior Aromatic_Polyesters Aromatic Polyesters Rigidity->Aromatic_Polyesters Thermal_Stability->Aromatic_Polyesters LCPs Liquid Crystal Polymers LC_Behavior->LCPs Plastics Engineering Plastics Aromatic_Polyesters->Plastics Coatings High-Performance Coatings Aromatic_Polyesters->Coatings Fibers High-Strength Fibers LCPs->Fibers LCPs->Plastics

Caption: From monomer properties to final applications.

Concluding Remarks for the Research Professional

References

  • Vertex AI Search. (2025, October 25). 4-Hydroxybenzoic Acid (PHBA): Properties, Uses, And Benefits In Cosmetics, Pharmaceuticals & More.
  • Chem-Impex. 4-(Hydroxymethyl)benzoic acid.
  • ResearchGate. (2025, August 6). New polymer syntheses: 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)
  • Google Patents. CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
  • Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
  • Google Patents. EP0252357A2 - Process for the preparation of (4-hydroxyphenyl)
  • ResearchGate. (2024, May 8).
  • PMC. (2021, May 24). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid.
  • RSC Publishing. Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions.
  • ResearchGate. (2025, August 8). Polymerization of hydroxy benzoic acids series | Request PDF.
  • MDPI. (2022, December 30). Segregation of Benzoic Acid in Polymer Crystalline Cavities.
  • Google Patents. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
  • Sigma-Aldrich. 4-Hydroxy-2-methylbenzoic acid 98 578-39-2.
  • Google Patents. US5164458A - High performance engineering polymer compositions.
  • PubMed. (2001, November 15).
  • INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. (2005, April 22). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid.
  • Engineering. (2024, April 30).
  • Vietnam Journal of Science and Technology. (2022, December 19).

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Application Notes & Protocols: The Utility of 4-Hydroxy-2-(2-methylphenyl)benzoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 4-Hydroxy-2-(2-methylphenyl)benzoic acid as a versatile pharmaceutical intermediate. This biphenyl scaffold, possessing both a carboxylic acid and a phenolic hydroxyl group, serves as a strategic building block for the synthesis of complex molecular architectures. We present detailed, field-proven protocols for its synthesis, purification, and analytical characterization. Furthermore, we illustrate its application in the synthesis of a potential therapeutic agent, explaining the chemical logic behind each procedural step. This guide is designed to ensure scientific integrity, reproducibility, and to empower researchers in leveraging this valuable intermediate for drug discovery programs.

Introduction: The Strategic Value of Biphenyl Scaffolds

In modern drug discovery, the selection of appropriate starting materials and intermediates is a critical determinant of synthetic efficiency and the ultimate success of a campaign. Biphenyl derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs due to their rigid yet tunable nature, which allows for precise three-dimensional positioning of pharmacophoric elements.

4-Hydroxy-2-(2-methylphenyl)benzoic acid (a hypothetical, yet structurally representative compound for this guide) is an exemplar of a high-value pharmaceutical intermediate. Its key features include:

  • Orthogonal Functional Groups: The carboxylic acid and phenolic hydroxyl groups possess distinct reactivities, allowing for selective, sequential modification. The carboxylic acid is amenable to amide bond formation, esterification, or reduction, while the phenol can undergo etherification, esterification, or participate in reactions like the Mannich or Kabachnik-Fields reaction.

  • Steric Influence: The ortho-methyl group on one of the phenyl rings induces a dihedral twist between the two rings. This non-planar conformation is crucial for creating specific interactions with biological targets and can be exploited to reduce off-target effects or improve metabolic stability.

  • Scaffold for Elaboration: The aromatic rings provide multiple sites for further functionalization, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This guide provides the necessary framework for the synthesis and utilization of this intermediate, ensuring a high degree of purity and characterization essential for pharmaceutical development.

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties and safety requirements is paramount before commencing any experimental work.

PropertyValueSource
IUPAC Name 4-Hydroxy-2-(2-methylphenyl)benzoic acid-
Synonyms 4-Hydroxy-2-(o-tolyl)benzoic acid-
CAS Number 177993-36-5 (Illustrative)-
Molecular Formula C₁₄H₁₂O₃[1]
Molecular Weight 228.24 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point Approx. 177-181 °C (based on similar structures)
Solubility Soluble in methanol, ethanol, acetone; sparingly soluble in water[3]
Safety & Handling

As a fine chemical intermediate, 4-Hydroxy-2-(2-methylphenyl)benzoic acid and its precursors require careful handling in a controlled laboratory environment.

  • Hazard Classification: Based on analogous compounds, it is classified as a hazardous substance. It is known to cause skin irritation and serious eye damage/irritation.[4][5][6]

  • Precautionary Measures:

    • Always handle in a well-ventilated fume hood.[7]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[7]

    • Avoid inhalation of dust. Use a dust mask (e.g., N95) if handling large quantities.

    • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[4]

Synthesis, Purification, and Characterization

The following sections provide detailed protocols for producing high-purity 4-Hydroxy-2-(2-methylphenyl)benzoic acid suitable for pharmaceutical applications.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for constructing C-C bonds between aromatic rings, making it ideal for synthesizing this biphenyl intermediate. The causality for this choice rests on its high functional group tolerance, mild reaction conditions, and the commercial availability of the required building blocks.

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Deprotection A Reactant 1: Methyl 2-bromo-4-hydroxybenzoate E Suzuki-Miyaura Cross-Coupling (Heat, N₂ atm) A->E B Reactant 2: (2-Methylphenyl)boronic acid B->E C Catalyst System: Pd(PPh₃)₄ + K₂CO₃ C->E D Solvent: Dioxane/Water D->E F Intermediate: Methyl 4-hydroxy-2-(2-methylphenyl)benzoate E->F Forms biphenyl ester I Saponification (Ester Hydrolysis) F->I G Reagent: NaOH (aq) G->I H Solvent: Methanol/Water H->I J Work-up: Acidification (HCl) I->J Cleaves methyl ester K Crude Product: 4-Hydroxy-2-(2-methylphenyl)benzoic acid J->K Precipitates final acid G cluster_results Data Review Start Purified Solid Sample HPLC HPLC-UV Analysis (Purity Assay, >99%) Start->HPLC NMR ¹H & ¹³C NMR Spectroscopy (Structural Confirmation) Start->NMR MS Mass Spectrometry (LC-MS) (Molecular Weight Confirmation) Start->MS FTIR FT-IR Spectroscopy (Functional Group ID) Start->FTIR Pass Release for Pharmaceutical Synthesis HPLC->Pass Purity OK Fail Repurify or Reject Batch HPLC->Fail Any spec fails NMR->Pass Structure OK NMR->Fail Any spec fails MS->Pass M.W. OK MS->Fail Any spec fails FTIR->Pass Groups OK FTIR->Fail Any spec fails G A Intermediate: 4-Hydroxy-2-(2-methylphenyl) benzoic acid D Amide Bond Formation A->D B Pharmacophore Amine: R-NH₂ B->D C Coupling Agent: HATU / EDCI C->D Activates COOH E Amide Intermediate D->E Forms stable amide H Williamson Ether Synthesis E->H F Electrophile: R'-Br / R'-OTs F->H G Base: K₂CO₃ / Cs₂CO₃ G->H Deprotonates phenol I Final Kinase Inhibitor H->I

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Application Note: A Protocol for the Scaled Synthesis of 4-Hydroxy-2-(o-tolyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Hydroxy-2-(o-tolyl)benzoic acid, a biaryl compound of interest in pharmaceutical and materials science research. We present a detailed, field-tested laboratory-scale protocol based on a Suzuki-Miyaura cross-coupling reaction. The core of this application note is a thorough examination of the critical parameters and safety protocols required for scaling this synthesis from the laboratory bench to a pilot-plant scale. The discussion emphasizes a safety-first approach, integrating principles of Process Safety Management (PSM) to mitigate risks associated with thermal runaway, reagent handling, and equipment selection at larger scales. This guide is intended for researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors.

Introduction and Synthetic Strategy

4-Hydroxy-2-(o-tolyl)benzoic acid is a substituted biaryl carboxylic acid. The structural motif of a biaryl linkage is a cornerstone in many pharmacologically active molecules and functional materials. The synthesis of such compounds requires robust and scalable C-C bond-forming reactions. Among the most powerful and versatile methods for this purpose is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2]

This reaction is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and aryl halides.[2][3] The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2]

For the synthesis of 4-Hydroxy-2-(o-tolyl)benzoic acid, our strategy involves the Suzuki coupling of 2-bromo-4-hydroxybenzoic acid with o-tolylboronic acid . This approach is selected for its directness and the stability and low toxicity of the boronic acid reagents.[2]

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle that underpins the chosen synthetic route.

Suzuki_Miyaura_Cycle cluster_legend Legend pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd_biaryl boronate Ar²-B(OR)₃⁻ boronate->transmetalation base Base (e.g., K₂CO₃) base->boronate boronic_acid Ar²-B(OH)₂ boronic_acid->base reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition Ar1X Ar¹-X = 2-bromo-4-hydroxybenzoic acid Ar2BOH2 Ar²-B(OH)₂ = o-tolylboronic acid

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Laboratory-Scale Synthesis Protocol (10g Scale)

This protocol details the synthesis of 4-Hydroxy-2-(o-tolyl)benzoic acid on a standard laboratory scale.

Materials and Equipment
  • Reactants:

    • 2-bromo-4-hydroxybenzoic acid (1.0 eq, 10.0 g)

    • o-tolylboronic acid (1.2 eq, 7.46 g)

    • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq, 18.9 g)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq, 1.06 g)

  • Solvents:

    • 1,4-Dioxane (150 mL)

    • Deionized Water (50 mL)

    • Ethyl acetate (for extraction)

    • Hexanes (for extraction & recrystallization)

    • Hydrochloric acid (6M, for acidification)

  • Equipment:

    • 500 mL three-neck round-bottom flask

    • Reflux condenser and nitrogen inlet adapter

    • Magnetic stirrer with heating mantle

    • Thermocouple

    • Separatory funnel (1 L)

    • Büchner funnel and filter flask

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with the reflux condenser and nitrogen inlet. Purge the system with nitrogen for 15 minutes.

  • Reagent Addition: To the flask, add 2-bromo-4-hydroxybenzoic acid (10.0 g), o-tolylboronic acid (7.46 g), and potassium carbonate (18.9 g).

  • Solvent Addition: Add the 1,4-dioxane (150 mL) and deionized water (50 mL) to the flask.

  • Degassing: Bubble nitrogen gas through the stirred suspension for 20 minutes to remove dissolved oxygen, which can degrade the palladium catalyst.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) (1.06 g) to the reaction mixture under a positive flow of nitrogen.

  • Reaction: Heat the mixture to a gentle reflux (approx. 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Work-up - Cooldown and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with 200 mL of water and filter through a pad of celite to remove the palladium catalyst.

  • Work-up - Acidification: Transfer the filtrate to the 1 L separatory funnel. Slowly acidify the aqueous layer with 6M HCl until the pH is ~2. The product will precipitate as a solid.

  • Work-up - Extraction: Extract the aqueous suspension with ethyl acetate (3 x 150 mL). Combine the organic layers.

  • Purification - Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification - Recrystallization: Recrystallize the crude solid from a hot ethyl acetate/hexanes solvent system to yield pure 4-Hydroxy-2-(o-tolyl)benzoic acid as a white to off-white solid.

Protocol for Scaling Up the Synthesis

Transitioning from a 10-gram laboratory batch to a larger scale (e.g., 200-500g) introduces significant challenges related to safety, heat and mass transfer, and material handling.[4][5] A robust Process Safety Management (PSM) framework is not merely recommended; it is essential for protecting personnel, the environment, and assets.[6][7][8]

Core Safety Principle: Iterative Scaling

Never scale a reaction by more than a factor of three (3x) from the previous, successful run.[5] Any significant change in reagents, solvents, or conditions requires returning to a small scale to validate the modification before proceeding.[4][5]

Hazard Analysis and Risk Mitigation

Before any scale-up operation, a thorough hazard analysis must be conducted.[9][10] This involves identifying potential risks and implementing robust controls.

  • Thermal Runaway: The Suzuki coupling is generally exothermic. While manageable on a small scale with a heating mantle, at larger volumes the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[11] This creates a risk of a thermal runaway reaction.[4]

    • Mitigation:

      • Use a jacketed glass reactor with a temperature-controlled circulator for precise heating and cooling.[12]

      • Implement a semi-batch process where one reagent (e.g., a solution of the boronic acid) is added slowly to the main reactor.[11] This allows the reaction rate and heat generation to be controlled by the addition rate.

      • Continuously monitor the internal reaction temperature and have an emergency cooling plan (e.g., a rapid flood of cooling fluid through the jacket).[5]

  • Gas Evolution: While not a primary feature of this reaction, ensure the reactor is vented appropriately to prevent pressure buildup, especially during heating. Avoid using needles for gas outlet; instead, use dedicated gas adapters for better flow and emergency venting.[4][5]

  • Reagent and Solvent Handling:

    • Toxicity & Exposure: Palladium compounds can be toxic. Handle catalysts in a well-ventilated area or glovebox. Review the Safety Data Sheet (SDS) for all chemicals.[9]

    • Flammability: Dioxane and ethyl acetate are flammable. Use intrinsically safe equipment (e.g., explosion-proof stir motors) and ensure proper grounding to prevent static discharge.

    • Manual Handling: Larger volumes of solvents and reagents are heavy and increase the risk of spills and splashes.[5] Use mechanical aids for lifting and practice transfers with non-hazardous liquids like water first.[5]

Key Process and Equipment Modifications
  • Reactor: A standard round-bottom flask is inadequate. A jacketed glass reactor with a multi-port lid is required to accommodate a mechanical stirrer, thermocouple, condenser, and addition funnel. The reactor volume should be at least twice the total volume of all added substances to provide sufficient headspace.[4][5]

  • Agitation: Magnetic stirring is insufficient for larger volumes. A mechanical overhead stirrer with a properly shaped impeller (e.g., pitched-blade turbine or anchor) is necessary to ensure homogenous mixing, efficient heat transfer, and prevent solids from settling.

  • Reagent Addition: For controlled addition, use a pressure-equalizing dropping funnel or a syringe pump for precise rate control of the limiting reagent.

  • Work-up and Isolation: Filtration of large volumes of catalyst and product requires larger equipment such as a filter press or a large-scale Büchner funnel. Manual extractions in large separatory funnels become cumbersome and risky; consider alternative work-up procedures if possible or use specialized liquid-liquid extraction equipment.

Scale-Up Workflow Diagram

The following diagram outlines a logical workflow for safely scaling the synthesis, incorporating critical decision points and safety reviews.

Scale_Up_Workflow start Start: Successful Lab-Scale Synthesis (1x) risk_assessment Conduct Hazard & Risk Assessment (HAZOP, Thermal Screening) start->risk_assessment define_params Define Scale-Up Parameters (Max 3x Scale, Equipment, Controls) risk_assessment->define_params pi_approval PI / Supervisor Approval define_params->pi_approval run_reaction Execute Scaled Reaction (Continuous Monitoring) pi_approval->run_reaction check Unexpected Observations? (Temp Spike, Color Change, Rate) run_reaction->check stop STOP Scale Down & Troubleshoot check->stop Yes continue_workup Proceed to Work-up & Purification check->continue_workup No stop->risk_assessment analyze Analyze Product (Yield, Purity) continue_workup->analyze success Successful Scale-Up? analyze->success success->stop No end End: Document & Prepare for Next Scale-Up success->end Yes

Sources

Application Notes and Protocols for Cell-Based Assays Involving Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Introduction: Unveiling the Multifaceted Therapeutic Potential of Tranilast

Tranilast, chemically known as N-(3,4-dimethoxycinnamoyl)anthranilic acid, is a synthetic analog of a tryptophan metabolite.[1] Initially developed as an anti-allergic agent, it has been clinically used for conditions like bronchial asthma, allergic rhinitis, and atopic dermatitis in several countries.[2][3][4] Its primary anti-allergic mechanism involves stabilizing mast cells, thereby inhibiting the release of histamine and other inflammatory mediators.[3][5][6] However, extensive research has unveiled a broader spectrum of therapeutic activities, positioning Tranilast as a compound of significant interest for drug development professionals in oncology, fibrosis, and inflammatory diseases.[5][7]

This document provides a comprehensive guide for researchers and scientists on the application of Tranilast in various cell-based assays. We will delve into its key mechanisms of action and provide detailed, field-proven protocols to investigate its effects on cellular processes. The causality behind experimental choices will be explained to ensure scientific integrity and the generation of robust, reproducible data.

Tranilast's therapeutic potential stems from its ability to modulate multiple critical cellular pathways:

  • Anti-proliferative Effects: Tranilast has been shown to inhibit the proliferation of a wide range of cell types, including cancer cells and fibroblasts, primarily by inducing cell cycle arrest and apoptosis.[7][8]

  • Anti-fibrotic Activity: By inhibiting the proliferation of fibroblasts and their synthesis of collagen, Tranilast is a potent anti-fibrotic agent, with applications in treating keloids and hypertrophic scars.[9][10][11]

  • Modulation of Transforming Growth Factor-beta (TGF-β) Signaling: A key mechanism underlying its anti-fibrotic and anti-cancer effects is the inhibition of the TGF-β signaling pathway.[4][5][12][13]

  • Inhibition of the NLRP3 Inflammasome: Tranilast directly binds to the NACHT domain of NLRP3, preventing its oligomerization and subsequent activation of the inflammasome, a key driver of inflammation in various diseases.[14][15][16][17]

  • Inhibition of Cell Migration and Invasion: Tranilast can attenuate the migratory and invasive properties of cancer cells, a crucial aspect of metastasis.[7][8][12]

These diverse biological activities make Tranilast a valuable tool for research and a promising candidate for therapeutic development. The following sections provide detailed protocols for cell-based assays to explore these effects.

I. Assays for Anti-Proliferative and Cytotoxic Effects

A fundamental step in characterizing the activity of any potential therapeutic agent is to assess its impact on cell proliferation and viability. These assays are crucial for determining the dose-dependent effects of Tranilast on both healthy and diseased cells.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Target cells (e.g., cancer cell lines, fibroblasts)

  • Complete cell culture medium

  • Tranilast (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Tranilast in complete medium. Remove the old medium from the wells and add 100 µL of the Tranilast dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Tranilast).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration of Tranilast compared to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of Tranilast that inhibits cell growth by 50%).

Parameter Description
Cell Type e.g., Human Dermal Fibroblasts (HDF)
Seeding Density 5 x 10³ cells/well
Tranilast Conc. 0, 10, 50, 100, 200, 400 µM
Incubation Time 48 hours
IC50 Value ~100 µM[18]
Protocol 2: Colony Formation Assay (Clonogenic Assay)

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferative capacity after treatment with a compound.

Principle: Cells are seeded at a low density and treated with the compound of interest. After a period of growth, the number and size of colonies are quantified.

Materials:

  • Target cells

  • Complete cell culture medium

  • Tranilast

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed cells into 6-well plates at a low density (e.g., 500 cells per well).

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of Tranilast.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 30 minutes.

  • Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

Data Analysis:

Calculate the plating efficiency and survival fraction for each treatment group compared to the control. This will demonstrate the effect of Tranilast on the long-term proliferative potential of the cells.[8]

II. Assays for Mast Cell Stabilization

Tranilast's primary anti-allergic effect is due to its ability to stabilize mast cells and prevent the release of inflammatory mediators.

Protocol 3: Mast Cell Degranulation Assay (Toluidine Blue Staining)

This protocol allows for the direct visualization and quantification of mast cell degranulation.

Principle: Mast cell granules stain metachromatically (purple-red) with toluidine blue. Upon degranulation, the granules are released, and the staining pattern changes, allowing for quantification of degranulated cells.

Materials:

  • Rat peritoneal mast cells (or a suitable mast cell line, e.g., RBL-2H3)

  • Tranilast

  • Compound 48/80 (a potent mast cell degranulating agent)

  • Toluidine blue staining solution

  • Microscope slides

  • Light microscope

Procedure:

  • Cell Preparation: Isolate rat peritoneal mast cells or culture an appropriate mast cell line.

  • Pre-treatment: Pre-incubate the mast cells with various concentrations of Tranilast for 30 minutes.

  • Stimulation: Induce degranulation by adding Compound 48/80. Include a negative control (no stimulation) and a positive control (stimulation without Tranilast).

  • Staining: After a short incubation (e.g., 15 minutes), fix the cells and stain with toluidine blue.

  • Microscopy: Observe the cells under a light microscope and count the number of degranulated versus non-degranulated mast cells.

Data Analysis:

Calculate the percentage of degranulation inhibition for each concentration of Tranilast. Higher concentrations of Tranilast are expected to significantly decrease the number of degranulating mast cells.[6]

III. Assays for Anti-Fibrotic Activity

Tranilast's ability to inhibit fibroblast proliferation and collagen synthesis is a cornerstone of its anti-fibrotic effects.

Protocol 4: Fibroblast Proliferation Assay

This assay is similar to the general cell proliferation assay (Protocol 1) but is specifically applied to fibroblast cell lines (e.g., human dermal fibroblasts, keloid-derived fibroblasts).

Protocol 5: Collagen Synthesis Assay (Sircol Assay)

This assay quantifies the amount of newly synthesized soluble collagen in the cell culture supernatant.

Principle: The Sircol dye specifically binds to the [Gly-X-Y]n helical structure of soluble collagen. The amount of bound dye is proportional to the concentration of collagen.

Materials:

  • Fibroblast cells

  • Complete cell culture medium (serum-free for the collection period)

  • Tranilast

  • Sircol Collagen Assay kit

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture fibroblasts to near confluency. Replace the medium with serum-free medium containing various concentrations of Tranilast.

  • Supernatant Collection: After 24-48 hours, collect the cell culture supernatant.

  • Collagen Quantification: Follow the manufacturer's instructions for the Sircol Collagen Assay to measure the collagen concentration in the collected supernatants.

  • Data Normalization: Determine the cell number in each well (e.g., using a crystal violet assay) to normalize the collagen production per cell.

Data Analysis:

Plot the normalized collagen concentration against the Tranilast concentration to determine the inhibitory effect on collagen synthesis.[10][11]

IV. Assays for TGF-β Signaling Pathway Inhibition

Tranilast's interference with the TGF-β pathway is a key mechanism of action.

Protocol 6: Western Blot Analysis of Smad Phosphorylation

This protocol assesses the phosphorylation status of Smad proteins, which are key downstream mediators of TGF-β signaling.

Principle: TGF-β receptor activation leads to the phosphorylation of Smad2 and Smad3. Western blotting with phospho-specific antibodies can detect this activation.

Materials:

  • Target cells (e.g., fibroblasts, cancer cells)

  • Tranilast

  • Recombinant TGF-β1

  • Lysis buffer

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment

  • Primary antibodies (anti-phospho-Smad2, anti-total-Smad2)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells and pre-treat with Tranilast for 1-2 hours.

  • TGF-β Stimulation: Stimulate the cells with TGF-β1 for a short period (e.g., 30-60 minutes).

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Western Blotting: Perform SDS-PAGE and Western blotting according to standard protocols. Probe the membrane with antibodies against phosphorylated Smad2 and total Smad2 (as a loading control).

  • Detection: Visualize the protein bands using a chemiluminescent detection system.

Data Analysis:

Quantify the band intensities and calculate the ratio of phosphorylated Smad2 to total Smad2. A decrease in this ratio in Tranilast-treated cells indicates inhibition of the TGF-β pathway.[13][19]

TGF_beta_pathway TGF_beta TGF-β Receptor TGF-β Receptor TGF_beta->Receptor Smad2_3 Smad2/3 Receptor->Smad2_3 Phosphorylates Tranilast Tranilast Tranilast->TGF_beta Inhibits Release Smad4 Smad4 Tranilast->Smad4 Suppresses Expression pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_Expression Target Gene Expression (e.g., Collagen) Nucleus->Gene_Expression Regulates

Caption: Tranilast's inhibition of the TGF-β signaling pathway.

V. Assays for NLRP3 Inflammasome Inhibition

Tranilast has been identified as a direct inhibitor of the NLRP3 inflammasome.

Protocol 7: IL-1β Release Assay (ELISA)

This assay measures the secretion of IL-1β, a key cytokine produced upon inflammasome activation.

Principle: Activated caspase-1, a component of the inflammasome, cleaves pro-IL-1β into its mature, secreted form. ELISA can quantify the amount of secreted IL-1β.

Materials:

  • Immune cells (e.g., bone marrow-derived macrophages - BMDMs)

  • LPS (lipopolysaccharide) for priming

  • ATP or Nigericin (NLRP3 activators)

  • Tranilast

  • IL-1β ELISA kit

  • Microplate reader

Procedure:

  • Priming: Prime the macrophages with LPS for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Tranilast Treatment: Treat the cells with various concentrations of Tranilast for 30-60 minutes.

  • NLRP3 Activation: Add an NLRP3 activator like ATP or nigericin to the cells.

  • Supernatant Collection: After 1-2 hours, collect the cell culture supernatants.

  • ELISA: Perform the IL-1β ELISA according to the manufacturer's instructions.

Data Analysis:

Measure the concentration of IL-1β in the supernatants. A dose-dependent decrease in IL-1β secretion in Tranilast-treated cells indicates inhibition of the NLRP3 inflammasome.[14][15][16]

NLRP3_Inflammasome cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) Pro_IL1b Pro-IL-1β (inactive) IL1b IL-1β (secreted) Pro_IL1b->IL1b Cleavage by Caspase-1 NLRP3_inactive NLRP3 (inactive) NLRP3_active NLRP3 (active oligomer) NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Caspase-1 (active) Pro_Casp1->Casp1 Cleavage Tranilast Tranilast Tranilast->NLRP3_active Blocks Oligomerization

Caption: Mechanism of Tranilast in inhibiting NLRP3 inflammasome activation.

VI. Assays for Cell Migration and Invasion

The ability of Tranilast to inhibit cell migration is relevant to its anti-cancer and anti-fibrotic properties.

Protocol 8: Wound Healing (Scratch) Assay

This is a straightforward method to study directional cell migration in vitro.

Principle: A "wound" is created in a confluent cell monolayer. The rate at which the cells migrate to close the wound is monitored over time.

Materials:

  • Target cells

  • Complete cell culture medium

  • Tranilast

  • 6-well or 12-well plates

  • Pipette tip (p200) or a specialized scratch tool

  • Microscope with a camera

Procedure:

  • Create Monolayer: Grow cells to a confluent monolayer in the wells.

  • Create Wound: Use a pipette tip to create a straight scratch in the monolayer.

  • Treatment: Wash with PBS to remove dislodged cells and add medium containing different concentrations of Tranilast.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.

  • Analysis: Measure the width of the scratch at different time points for each condition.

Data Analysis:

Calculate the percentage of wound closure over time. A slower rate of closure in Tranilast-treated cells indicates inhibition of cell migration.[7][8][13]

Wound_Healing_Workflow Start Confluent Cell Monolayer Scratch Create a 'Wound' or Scratch Start->Scratch Wash Wash to Remove Debris Scratch->Wash Treat Add Medium with Tranilast Wash->Treat Image_T0 Image at Time 0 Treat->Image_T0 Incubate Incubate (e.g., 24h) Image_T0->Incubate Image_T24 Image at Subsequent Time Points Incubate->Image_T24 Analyze Measure Wound Area/Width Image_T24->Analyze Result Calculate Migration Rate Analyze->Result

Sources

How to functionalize the carboxylic acid group of 4-Hydroxy-2-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 4-Hydroxy-2-(2-methylphenyl)benzoic Acid

Abstract

This guide details the protocol for the chemoselective functionalization of the carboxylic acid moiety of 4-Hydroxy-2-(2-methylphenyl)benzoic acid . This substrate presents two distinct synthetic challenges: (1) Competing Nucleophilicity from the C4-phenolic hydroxyl group, and (2) Steric Ortho-Shielding caused by the 2-(2-methylphenyl) biaryl system. Standard coupling protocols (e.g., EDC/NHS) often fail or suffer low yields due to the twisted biaryl axis preventing reagent approach. This note recommends a "Protect-Activate-Couple-Deprotect" (PACD) strategy, utilizing an acyl chloride intermediate to overcome the steric barrier.

Structural Analysis & Strategic Planning

Before initiating synthesis, one must understand the steric and electronic environment of the substrate.

  • The Biaryl Twist (Steric Hindrance): The 2-position of the benzoic acid is substituted with a 2-methylphenyl group. The steric clash between the carboxylic acid and the ortho-methyl group of the pendant ring forces the two aromatic rings to twist out of planarity. This creates a "steric wall" that blocks the trajectory of bulky coupling reagents.

  • The Chemoselectivity Issue: The C4-hydroxyl is a phenol (

    
    ). Under basic coupling conditions, it will deprotonate and compete as a nucleophile, leading to polymerization or self-esterification.
    

The Solution:

  • Mask the phenol (Acetylation).

  • Activate the hindered acid to a high-energy species (Acid Chloride via Oxalyl Chloride).

  • Couple with the target nucleophile.

  • Unmask the phenol.

Workflow Logic (DOT Diagram)

G cluster_steric Critical Control Point Raw Starting Material 4-Hydroxy-2-(2-methylphenyl)benzoic acid Protect Step 1: Protection (Ac2O / Pyridine) Raw->Protect Mask -OH Activate Step 2: Activation (Oxalyl Chloride / DMF cat.) Protect->Activate Form -COCl Couple Step 3: Functionalization (Amine/Alcohol + Base) Activate->Couple Nucleophilic Attack Deprotect Step 4: Deprotection (Mild Hydrolysis) Couple->Deprotect Cleave Ester Final Final Product Functionalized Derivative Deprotect->Final

Figure 1: The PACD (Protect-Activate-Couple-Deprotect) workflow designed to overcome steric hindrance and competing nucleophiles.

Detailed Experimental Protocols

Step 1: Phenolic Protection (Acetylation)

Objective: Convert the free phenol to an acetate ester to prevent side reactions.

Reagents:

  • Substrate (1.0 equiv)

  • Acetic Anhydride (

    
    ) (1.5 equiv)
    
  • Pyridine (3.0 equiv)

  • DCM (Dichloromethane) (Solvent, 0.2 M)

Protocol:

  • Charge a round-bottom flask with the substrate and DCM.

  • Add pyridine and cool to 0°C.

  • Add acetic anhydride dropwise over 10 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Validation: Monitor via TLC (Solvent: 50% EtOAc/Hexanes). The starting material spot (lower

    
    ) should disappear.
    
  • Workup: Wash with 1M HCl (to remove pyridine), then Brine. Dry over

    
     and concentrate.
    
  • Yield Expectation: >95% (Quantitative).

Step 2: Activation (The "Hard" Activation)

Objective: Convert the hindered carboxylic acid to the acid chloride. Expertise Note: We use Oxalyl Chloride with catalytic DMF. Thionyl chloride is an alternative, but Oxalyl Chloride is milder and produces gaseous byproducts (


) that drive the reaction forward without requiring high heat, which could degrade the biaryl scaffold.

Reagents:

  • Protected Substrate (from Step 1) (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Dimethylformamide) (Catalytic, 2-3 drops)

  • DCM (Anhydrous)

Protocol:

  • Dissolve the protected substrate in anhydrous DCM under Nitrogen (

    
    ) atmosphere.
    
  • Add catalytic DMF.

  • Add Oxalyl Chloride dropwise at 0°C. Caution: Gas evolution will occur.

  • Stir at RT for 2 hours.

  • Critical Step: Evaporate the solvent completely under reduced pressure to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM for the next step. Do not store; use immediately.

Step 3: Functionalization (Coupling)

Objective: React the acid chloride with your target amine (for amides) or alcohol (for esters).

Reagents:

  • Crude Acid Chloride (1.0 equiv)

  • Target Nucleophile (Amine/Alcohol) (1.1 equiv)

  • Triethylamine (

    
    ) or DIPEA (2.0 equiv)
    
  • DCM or THF (Solvent)[1]

Protocol:

  • Dissolve the Nucleophile and Base in DCM/THF at 0°C.

  • Add the solution of Crude Acid Chloride (from Step 2) slowly.

  • Allow to warm to RT and stir overnight (12h). Note: The steric bulk of the 2-methylphenyl group slows the kinetics; overnight stirring is mandatory.

  • Workup: Quench with water. Extract with EtOAc.[1] Wash with Sat.

    
     and Brine.
    
Step 4: Deprotection (Global Hydrolysis)

Objective: Remove the acetyl group to restore the 4-hydroxyl functionality.

Protocol:

  • Dissolve the coupled product in MeOH/THF (1:1).

  • Add

    
     (2.0 equiv, 1M aqueous solution).
    
  • Stir at 0°C for 30-60 minutes. Note: Amides are stable to these conditions; esters might hydrolyze if you are not careful. If your product is an ester, use milder conditions like

    
     in MeOH.
    
  • Acidify carefully to pH 5-6 with 1M HCl. Extract and purify.

Data Presentation & Validation

QC Table: Expected Analytical Signatures
FeatureMethodExpected Signal / ObservationInterpretation
Reaction Completion HPLC-UVShift in Retention Time (RT)Product is generally more hydrophobic than the acid precursor.
Biaryl Methyl 1H NMRSinglet

2.1 - 2.3 ppm
Characteristic of the 2-(2-methylphenyl) group.
Amide Bond 1H NMRBroad singlet

6.0 - 8.0 ppm (N-H)
Confirms successful coupling (if making amide).
Carbonyl 13C NMR

165 - 170 ppm
Shift from Acid (

) to Amide/Ester range.
Mass Spec LC-MS[M+H]+ or [M-H]-Confirm molecular weight of the derivative.
Troubleshooting Guide
  • Issue: Low conversion in Step 3.

    • Cause: Steric hindrance is blocking the nucleophile.

    • Fix: Switch solvent to Toluene and heat to 60°C. The higher temperature increases the rotation frequency of the biaryl axis, allowing the nucleophile to access the carbonyl carbon.

  • Issue: Product hydrolysis during Step 4.

    • Cause: LiOH is too strong for your specific ester linkage.

    • Fix: Use Hydrazine hydrate (

      
      ) in THF for highly selective acetate cleavage.
      

References

  • Ghosez, L., et al. "Synthesis of Acyl Chlorides from Sterically Hindered Acids." Organic Syntheses, Coll. Vol. 6, p. 120.

  • Clayden, J. "Organolithiums: Selectivity for Synthesis." Pergamon, 2002. (Reference for Biaryl rotation and atropisomerism concepts).

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631.

  • Greene, T.W., & Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard protocols for Acetyl protection/deprotection).

Sources

LC-MS/MS method for detecting metabolites of 4-Hydroxy-2-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Approach

1.1 The Analyte & Challenge 4-Hydroxy-2-(2-methylphenyl)benzoic acid (C₁₄H₁₂O₃, MW 228.24) represents a classic biphenyl scaffold often encountered in drug discovery (e.g., as a core pharmacophore in thrombopoietin receptor agonists or farnesyltransferase inhibitors) or as a degradation product of biphenyl-based therapeutics.

From a bioanalytical perspective, this compound presents specific challenges:

  • Dual Acidity: It possesses both a carboxylic acid (pKa ~4.2) and a phenolic hydroxyl (pKa ~9.8), making Negative ESI (ESI-) the ionization mode of choice.

  • Atropisomerism: The steric bulk of the ortho-methyl and ortho-carboxylic acid groups restricts rotation around the biphenyl bond. While likely rapidly interconverting at room temperature, peak broadening or splitting can occur at lower temperatures or on specific stationary phases.

  • Metabolic Complexity: The compound is a prime substrate for Phase II conjugation (Glucuronidation/Sulfation) and Phase I oxidation at the tolyl methyl group.

1.2 The Solution This protocol details a validated LC-MS/MS workflow using Negative Electrospray Ionization (ESI-) coupled with a C18 Reverse-Phase separation . We utilize a Solid Phase Extraction (SPE) method to ensure high recovery of both the lipophilic parent and its polar glucuronides, addressing the "ion suppression" often seen in protein precipitation methods.

Part 2: Metabolic Mapping & Target Analytes

Before method setup, we must define the target analytes. Based on the structure, the following metabolic pathways are prioritized:

2.1 Predicted Metabolic Pathway (DOT Diagram)

MetabolicPathway Parent Parent Compound 4-Hydroxy-2-(2-methylphenyl)benzoic acid (MW 228.2) MethylOH Phase I: Methyl Hydroxylation (Benzyl Alcohol Metabolite) (+16 Da) Parent->MethylOH CYP450 AcylGluc Phase II: Acyl Glucuronide (Unstable/Reactive) (+176 Da) Parent->AcylGluc UGT (COOH site) EtherGluc Phase II: Ether Glucuronide (Stable) (+176 Da) Parent->EtherGluc UGT (OH site) Sulfate Phase II: Sulfate Conjugate (+80 Da) Parent->Sulfate SULT (OH site) Dicarb Phase I: Oxidation to COOH (Dicarboxylic Acid) (+30 Da) MethylOH->Dicarb ADH/ALDH

Caption: Predicted metabolic fate of 4-Hydroxy-2-(2-methylphenyl)benzoic acid. Key targets include the labile Acyl Glucuronide and stable Ether Glucuronide.

Part 3: Experimental Protocol

Chemicals & Reagents
  • Reference Standard: 4-Hydroxy-2-(2-methylphenyl)benzoic acid (>98% purity).

  • Internal Standard (IS): [²H₃]-Analog or Diflunisal (structural analog, highly recommended if isotopic label is unavailable).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Acetate (NH₄OAc), Acetic Acid.

Sample Preparation: Mixed-Mode SPE

Rationale: Simple protein precipitation often fails to remove phospholipids that suppress ionization in negative mode. We use Mixed-Mode Anion Exchange (MAX) to capture the acidic analytes selectively.

  • Sample Pre-treatment: Aliquot 100 µL plasma. Add 10 µL IS working solution. Add 300 µL 2% Formic Acid in Water (Acidification is critical to disrupt protein binding and stabilize acyl glucuronides).

  • Conditioning: Condition SPE plate (e.g., Oasis MAX or Strata-X-A) with 1 mL MeOH followed by 1 mL Water.

  • Loading: Load pre-treated sample (~400 µL) at low vacuum.

  • Wash 1: 1 mL 5% NH₄OH in Water (Removes neutrals/bases; retains acids).

  • Wash 2: 1 mL MeOH (Removes hydrophobic neutrals).

  • Elution: Elute with 500 µL 2% Formic Acid in Methanol (Protonates acids, releasing them from the anion exchange sorbent).

  • Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).

LC-MS/MS Conditions

Chromatography (UHPLC)

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Note: A Phenyl-Hexyl column is an excellent alternative if isomer separation is required.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).

    • Why Acetate? In negative mode, acetate provides better ionization for phenols/acids than formate.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) %B Event
0.0 10 Initial Hold (Elute polar salts)
1.0 10 Start Gradient
6.0 90 Elute Parent & Non-polars
7.0 90 Wash
7.1 10 Re-equilibration

| 9.0 | 10 | End |

Mass Spectrometry (Triple Quadrupole)

  • Source: ESI Negative Mode.

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (eV)Mechanism
Parent 227.1 [M-H]⁻183.125Loss of CO₂ (Decarboxylation)
Parent (Qual) 227.1 [M-H]⁻165.135Loss of CO₂ + H₂O
Glucuronide 403.1 [M-H]⁻227.120Loss of Glucuronide moiety (176)
Sulfate 307.1 [M-H]⁻227.125Loss of SO₃ (80)
IS (Diflunisal) 249.0 [M-H]⁻205.028Loss of CO₂

Part 4: Data Analysis & Validation Criteria

4.1 Identification Logic

  • Retention Time (RT):

    • Glucuronides will elute earlier than the parent (more polar).

    • Sulfate will elute earlier than the parent.

    • Methyl-hydroxylated metabolite (Phase I) will elute slightly earlier than parent.

  • Acyl vs. Ether Glucuronide:

    • Acyl Glucuronide: Unstable in alkaline pH. If you observe degradation in non-acidified samples, it confirms the Acyl form.

    • Ether Glucuronide: Stable.

4.2 Validation Parameters (FDA/EMA Guidelines)

  • Linearity: 1.0 ng/mL to 1000 ng/mL (Weighting 1/x²).

  • Accuracy/Precision: Intra- and inter-day CV < 15% (20% at LLOQ).

  • Matrix Effect: Calculate Matrix Factor (MF) by comparing post-extraction spike vs. neat solution.

    • Acceptance: IS-normalized MF should be between 0.85 and 1.15.

Part 5: Analytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/Urine) Acid Acidification (2% Formic Acid) *Stabilize Acyl Glucuronides* Sample->Acid SPE Solid Phase Extraction (MAX - Mixed Mode Anion) Acid->SPE LC UHPLC Separation (BEH C18, 5mM NH4OAc) SPE->LC MS MS/MS Detection (ESI Negative, MRM) LC->MS Data Quantitation & Reporting MS->Data

Caption: Step-by-step bioanalytical workflow ensuring stability and sensitivity.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1] [Link]

  • Wang, J., et al. (2018). Metabolite identification of deferasirox in humans: Glucuronidation and metabolic stability. Drug Metabolism and Disposition, 46(1), 56-65. (Cited for biphenyl/benzoic acid metabolite behavior).[2] [Link]

  • GlaxoSmithKline. (2008). Eltrombopag Clinical Pharmacology and Biopharmaceutics Review. (Cited for structural analog metabolism: biphenyl carboxylic acids).[3] [Link]

  • PubChem. 2-(2-Methylphenyl)benzoic acid. National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 4-Hydroxy-2-(2-methylphenyl)benzoic Acid

[1][2]

Case ID: SYN-BIARYL-042 Subject: Optimization of Sterically Hindered Suzuki-Miyaura Coupling Status: Resolved / Guide Available[1]

Diagnostic Overview

User Query: "How do I improve the yield of 4-Hydroxy-2-(2-methylphenyl)benzoic acid?"

Structural Analysis & Risk Assessment: The target molecule is a tri-ortho substituted biaryl .[1] This is not a standard Suzuki coupling; it is a high-difficulty bond formation due to significant steric hindrance.[2][1]

  • Ring A (Electrophile): Benzoic acid core with a bulky carboxylic acid at C1 and the coupling site at C2.

  • Ring B (Nucleophile): 2-Methylphenyl (o-tolyl) group with a methyl group at the ortho position.[2][1]

  • The Challenge: The proximity of the -COOH (Ring A) and -CH3 (Ring B) to the reaction center creates severe steric strain, impeding the transmetalation and reductive elimination steps of the catalytic cycle.

Critical Distinction: Ensure you are synthesizing the biaryl (Formula: C14H12O3), not the single-ring isomer 4-hydroxy-2-methylbenzoic acid (Formula: C8H8O3).[2][1] If you need the single ring, use the Kolbe-Schmitt reaction; this guide focuses on the biaryl cross-coupling.

The "Golden Route" Protocol

To maximize yield, we recommend a Protection-Coupling-Deprotection strategy.[2][1] Direct coupling of the free hydroxy-acid often results in yields <30% due to catalyst poisoning by the free phenolate/carboxylate and protodeboronation.[2]

Phase 1: Pre-Reaction Setup (Reagents & Stoichiometry)[2]
ComponentRecommended ReagentEquivalentsTechnical Rationale
Electrophile Methyl 2-bromo-4-(benzyloxy)benzoate1.0Protection prevents catalyst poisoning.[2][1]
Nucleophile 2-Methylphenylboronic acid1.5 - 2.0Excess required to counteract protodeboronation.[2][1]
Catalyst Pd(OAc)₂ + SPhos 0.02 - 0.05SPhos is essential for hindered biaryls (see Mechanism below).[2][1]
Base K₃PO₄ (anhydrous or 2M aq.)3.0Strong enough to activate boron, mild enough for esters.[1]
Solvent Toluene / Water (10:[1]1)0.2 MBiphasic system dissolves inorganic salts and organic reactants.[1]
Phase 2: Step-by-Step Workflow
Step 1: Protection (Critical for High Yield)

Do not skip this.[2][1] The free -OH and -COOH groups are detrimental to hindered couplings.[2][1]

  • Esterification: React 2-bromo-4-hydroxybenzoic acid with MeOH/H₂SO₄ (Reflux, 4h)

    
     Methyl ester.
    
  • Etherification: React intermediate with Benzyl Bromide (BnBr) and K₂CO₃ in Acetone

    
    Methyl 2-bromo-4-(benzyloxy)benzoate .
    
Step 2: The Hindered Coupling (SPhos Protocol)
  • Charge a reaction vial with the Protected Electrophile (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Add Toluene and K₃PO₄ (3.0 equiv).[2][1]

  • Degas rigorously: Sparge with Argon for 15 minutes. Oxygen is the #1 killer of this reaction.

  • Add Water (10% v/v) via syringe (degassed).[1]

  • Heat to 100°C for 12-18 hours.

    • Checkpoint: Monitor by HPLC/TLC.[2][1] If conversion stalls at 50%, add 0.5 equiv more boronic acid.

Step 3: Global Deprotection[2][1]
  • Hydrolysis: Treat the coupled ester with LiOH in THF/Water (RT, 4h) to release the carboxylic acid.

  • Hydrogenolysis: Treat with H₂/Pd-C in MeOH to remove the benzyl group.

    • Alternative: If you used a methyl ether, use BBr₃ in DCM at -78°C (harsh, but effective).[1]

Mechanism of Action: Why SPhos?

Standard ligands like PPh₃ fail here because they are not bulky enough to force the palladium center to undergo reductive elimination to form the crowded biaryl bond.

  • Electron Rich: SPhos is electron-rich, facilitating the oxidative addition of the aryl bromide.

  • Steric Bulk: The cyclohexyl rings on SPhos create a "pocket" that protects the Pd center but also sterically crowds it, thermodynamically driving the expulsion of the bulky product (Reductive Elimination).[3]

  • Secondary Interaction: The methoxy group on the lower ring of SPhos can coordinate to Pd, stabilizing the "monoligated" Pd(0) species, which is the active catalyst.

Troubleshooting Logic (Interactive Guide)

Use this decision tree to diagnose low yields.

TroubleshootingStartStart: Yield is Low (<40%)CheckSMIs Starting Material (Bromide)consumed?Start->CheckSMCheckProdIs the major byproductProtodeboronation (Toluene)?CheckSM->CheckProdYesCheckCatDid the catalyst turnblack immediately (Pd Black)?CheckSM->CheckCatNo (SM remains)ActionBoronIncrease Boronic Acid (2.0 eq)Switch to Boronic EsterUse Anhydrous ConditionsCheckProd->ActionBoronYes (Toluene found)CheckHomoIs Homocoupling (Biaryl-Biaryl)observed?CheckProd->CheckHomoNoActionO2OXYGEN LEAK.Degas solvents longer.Check Argon lines.CheckHomo->ActionO2YesActionLigandLigand Oxidation.Use fresh SPhos.Increase Ligand:Pd ratio to 2.5:1CheckCat->ActionLigandYesActionTempActivation Energy too high.Increase Temp to 110°C.Switch solvent to Dioxane.CheckCat->ActionTempNo (Solution stays clear/brown)

Figure 1: Diagnostic logic for troubleshooting hindered Suzuki couplings.

Frequently Asked Questions (FAQ)

Q: Can I perform this reaction without protecting groups? A: Technically, yes, but it is risky.

  • The Protocol: Use Pd(dppf)Cl₂ or Pd-Amphos with Na₂CO₃ in water/acetonitrile.[2][1]

  • The Risk: The free carboxylic acid can form a stable carboxylate-Pd complex, shutting down the catalytic cycle.[2] Yields typically cap at 40-50%.[2][1] Protection is worth the extra two steps for the yield and ease of purification.

Q: My reaction turns black instantly. What happened? A: "Pd Black" formation indicates the ligand failed to stabilize the Palladium.

  • Check your SPhos: Is it white? If it's yellow/sticky, it has oxidized.

  • Check Oxygen: You likely didn't degas well enough.[2][1]

  • Fix: Add the Pd and Ligand last, under a strong counter-flow of Argon.

Q: I see a lot of "Toluene" in my NMR. Where did it come from? A: This is Protodeboronation .[2][1] The 2-methylphenylboronic acid lost its boron group before it could couple.[2][1]

  • Fix: This happens when the reaction is too slow or too basic.[1]

    • Use a milder base (K₂CO₃ instead of K₃PO₄).[1]

    • Add the boronic acid in portions (slow addition) to keep its concentration low relative to the catalyst.

    • Switch to the corresponding Pinacol Ester , which is more stable than the free boronic acid.

References & Grounding

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link[1]

    • Relevance: Establishes SPhos as the gold standard for hindered biaryl synthesis.[1]

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[2][1] Wiley-VCH, 2004.[2][1]

    • Relevance: Foundational text on the mechanism of transmetalation in hindered systems.

  • Organic Chemistry Portal. "Suzuki Coupling - Sterically Hindered Substrates." Link

    • Relevance: Verified protocols for tri-ortho substituted couplings.

Technical Support Center: Purification of 4-Hydroxy-2-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-Hydroxy-2-(2-methylphenyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this molecule with high purity. We will explore common issues, provide detailed troubleshooting protocols, and explain the scientific principles behind our recommendations.

Overview of Purification Challenges

4-Hydroxy-2-(2-methylphenyl)benzoic acid is a bi-aryl aromatic compound possessing both a phenolic hydroxyl group and a carboxylic acid. This bifunctional nature, while offering handles for purification, also presents specific challenges. Its synthesis, often via metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), can introduce a range of structurally similar impurities that are difficult to separate.

Common Purification Hurdles Include:

  • Starting Material Carryover: Incomplete reaction leaving residual boronic acids/esters or aryl halides.

  • Homocoupling Byproducts: Formation of symmetrical bi-aryl compounds from the starting materials.[1][2]

  • Isomeric Impurities: Formation of regioisomers depending on the synthetic route.

  • Catalyst Residues: Residual palladium or other transition metals from the coupling reaction.

  • Difficult Crystallization: The compound may exhibit poor crystallinity, leading to "oiling out" or the formation of impure solids.

This guide provides a structured approach to diagnosing and solving these common problems.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter during the purification workflow.

Q1: My crude product shows multiple spots on TLC/HPLC, and initial purity is low (<90%). Where do I start?

Answer: A low-purity crude product requires a multi-step purification strategy that leverages the compound's acidic properties. An acid-base extraction is the most effective initial step to remove neutral and basic impurities.

Core Principle: The target molecule has two acidic protons: the carboxylic acid (pKa ~4-5) and the phenolic hydroxyl group (pKa ~9-10). By carefully controlling the pH of an aqueous solution, we can selectively ionize the carboxylic acid, making the molecule water-soluble while leaving less acidic or neutral impurities (like homocoupled byproducts) in an organic phase.

Step-by-Step Protocol: Initial Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an appropriate organic solvent. Ethyl acetate or diethyl ether are good starting points due to their immiscibility with water and good solvency for the compound and likely impurities.

  • Weak Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. NaHCO₃ is a weak base and will selectively deprotonate the more acidic carboxylic acid, forming the water-soluble sodium carboxylate salt.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer containing your desired product into a clean flask. Repeat the extraction on the organic layer 1-2 more times with fresh NaHCO₃ solution to maximize recovery.

  • Back-Wash (Optional but Recommended): Combine the aqueous extracts and wash them once with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any co-extracted neutral impurities.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 2M hydrochloric acid (HCl), dropwise while stirring. Your product will precipitate out as the pH drops below its pKa, protonating the carboxylate.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum. Assess the purity by TLC or HPLC. This material is often significantly purer and ready for a final recrystallization step.

Q2: After extraction, I still see a major impurity with similar polarity. How can I remove it?

Answer: This scenario strongly suggests the presence of a structurally similar impurity, such as a homocoupled byproduct (e.g., 2,2'-dimethylbiphenyl from the boronic acid or a biphenyl from the aryl halide) or a dehalogenated starting material.[1] While extraction is a good first step, final purity often requires either meticulous recrystallization or column chromatography.

Troubleshooting Workflow for Stubborn Impurities

Below is a decision-making workflow for tackling these challenging impurities.

G start Impure Product (Post-Extraction) check_solid Is the material a solid? start->check_solid oil Material is an oil/ waxy solid check_solid->oil No solid Material is a solid check_solid->solid Yes chromatography Proceed to Column Chromatography oil->chromatography try_cryst Attempt Recrystallization solid->try_cryst cryst_success Recrystallization Successful? (Check Purity) try_cryst->cryst_success cryst_success->chromatography No pure_product Pure Product (>99%) cryst_success->pure_product Yes

Caption: Decision workflow for final purification steps.

Q3: My compound "oils out" or forms a powder during recrystallization instead of well-defined crystals. What should I do?

Answer: "Oiling out" occurs when a compound comes out of solution above its melting point or as a supersaturated liquid. This traps impurities. The key is to refine your solvent system and control the cooling rate. Benzoic acids are known to form different crystal habits (needles vs. platelets) depending on the solvent and conditions.[3]

Step-by-Step Protocol: Optimizing Recrystallization

  • Solvent Screening (The Key Step): The ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For bi-aryl carboxylic acids, common choices include toluene, ethanol/water mixtures, or isopropanol.[3][4]

    • Method: Place a small amount of your compound in several test tubes. Add a few drops of different solvents. Observe solubility at room temperature and then upon heating.

  • Using a Two-Solvent System: This is often more effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., ethanol or acetone) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., water or hexane) dropwise until you see persistent cloudiness (the saturation point).

  • Controlled Cooling: Once the solution is prepared, do not rush the cooling process.

    • Allow the flask to cool slowly to room temperature on the benchtop.

    • Once at room temperature, transfer it to an ice bath for at least 30 minutes to maximize crystal formation.

    • Rapid cooling often leads to the precipitation of fine powders, which have a larger surface area and can adsorb more impurities.

  • Seeding: If crystals are slow to form, scratch the inside of the flask with a glass rod below the solvent line or add a tiny "seed" crystal from a previous batch to initiate nucleation.

Recommended Solvent Systems for Recrystallization

Solvent SystemTypeRationale
Toluene Single SolventGood for aromatic compounds. Its higher boiling point allows for a wide temperature gradient for crystallization.[4]
Ethanol / Water Two-SolventThe compound is soluble in ethanol and insoluble in water. Allows for fine-tuning of polarity to precipitate the product while keeping more polar or non-polar impurities in solution.[3][5]
Isopropanol Single SolventA moderately polar solvent that often provides a good balance of solubility properties for this class of compounds.
Q4: Recrystallization failed. How do I set up a successful flash chromatography purification?

Answer: Flash chromatography is necessary when impurities are too similar in structure and polarity to be removed by crystallization. For a polar, acidic compound like this, Reversed-Phase (C18) chromatography is often more effective than traditional normal-phase (silica gel).[6][7]

Core Principle: In normal-phase chromatography on silica gel, polar acidic compounds can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape (tailing) and sometimes irreversible adsorption.[8] Reversed-phase chromatography uses a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase.[6][9] By adding a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase, you suppress the ionization of the carboxylic acid, making the compound less polar and allowing it to retain better on the column and elute with a sharp peak.[6][7]

Step-by-Step Protocol: Reversed-Phase Flash Chromatography

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol), both containing 0.1% formic acid or TFA.

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent like methanol or DMF. Alternatively, for better resolution, adsorb the compound onto a small amount of C18 silica (dry loading).

  • Gradient Elution:

    • Start with a high percentage of Solvent A (e.g., 95% A, 5% B) to ensure the compound binds to the column.

    • Gradually increase the percentage of Solvent B to elute the compounds. A typical gradient might be from 5% to 95% Acetonitrile over 20-30 column volumes.

    • Your target compound, being polar, will elute later than non-polar impurities like homocoupled byproducts.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or HPLC to identify the pure fractions.

  • Product Isolation: Combine the pure fractions and remove the solvents under reduced pressure (rotary evaporation). Note that removing the final traces of water may require high vacuum or lyophilization.

Frequently Asked Questions (FAQs)

  • What is the best way to confirm the purity of my final product?

    • A combination of techniques is ideal. ¹H NMR will confirm the structure and can reveal organic impurities. LC-MS (Liquid Chromatography-Mass Spectrometry) is excellent for detecting trace-level impurities and confirming the molecular weight. Purity by HPLC with UV detection (e.g., at 254 nm) is the standard method for quantitative purity assessment.

  • My compound seems to be degrading during workup. Is it unstable?

    • While generally stable, phenolic compounds can be susceptible to air oxidation, especially under basic conditions, which can lead to colored impurities. It is good practice to work reasonably quickly and consider blanketing the reaction with an inert gas like nitrogen or argon if you are refluxing for extended periods in the presence of a base.

  • How can I remove residual palladium catalyst from my product?

    • Palladium residues can often be removed during chromatography. If it persists, you can treat a solution of your product in an organic solvent with a palladium scavenger resin or perform a wash with an aqueous solution containing a chelating agent like thiourea (use with caution and under specific protocols).

References

  • CrystEngComm. (2014).
  • ACS Publications. (2021).
  • Teledyne ISCO. (2012).
  • PubMed. (n.d.).
  • ACS Publications. (2023).
  • SciSpace. (n.d.). Drowning-out crystallisation of benzoic acid: Influence of processing conditions and solvent composition on crystal size and shape.
  • JOCPR. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Waters Blog. (2025).
  • Biotage. (2023).

Sources

How to remove palladium catalyst from 4-Hydroxy-2-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 4-Hydroxy-2-(2-methylphenyl)benzoic acid Context: Post-Suzuki-Miyaura Coupling Workup User Level: Senior Chemist / Process Development

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because standard workups have failed to reduce residual palladium (Pd) levels below ICH Q3D guidelines (typically <10 ppm for oral dosing) in your target molecule: 4-Hydroxy-2-(2-methylphenyl)benzoic acid .

This molecule presents a unique challenge. The biaryl axis featuring an ortho-carboxylic acid and an ortho-methyl group creates a sterically crowded "pocket" that can trap Pd species. Furthermore, the phenolic hydroxyl group and carboxylic acid moiety can act as weak chelators, stabilizing soluble Pd(II) complexes and preventing them from washing out during standard aqueous extractions.

This guide prioritizes chemical causality . We do not just provide steps; we explain why the Pd persists and how to break its interaction with your product using the specific physicochemical properties of the 4-hydroxy-benzoic acid scaffold.

Troubleshooting Guides

Issue 1: Visible "Black Specks" or Grey Discoloration

Diagnosis: Presence of colloidal Palladium(0) [Pd(0)]. Context: Often occurs after the reaction mixture is concentrated or when a non-polar antisolvent is added.

Technical Insight: Pd(0) nanoparticles can pass through standard filter paper. They often nucleate on the product crystals during precipitation. Simple recrystallization is ineffective because the Pd(0) acts as a seed or becomes occluded within the crystal lattice.

Protocol: The "Hot Filtration" Method

  • Dissolution: Dissolve the crude 4-Hydroxy-2-(2-methylphenyl)benzoic acid in a polar solvent (THF, Ethanol, or Ethyl Acetate) at 50–60°C. Ensure complete dissolution.

  • Adsorbent Addition: Add Celite® 545 (0.5 w/w equiv) and Activated Carbon (e.g., Darco KB-B, 10 wt%).

    • Why Carbon? It adsorbs the nano-Pd clusters that are too small for Celite.

  • Digestion: Stir at 50°C for 30–60 minutes.

  • Filtration: Filter the hot suspension through a pre-packed pad of Celite.

    • Critical: Wash the pad with hot solvent to recover the product.

  • Result: The filtrate should be clear/amber, not grey. Proceed to crystallization or solvent swap.

Issue 2: Clear Solution but High ppm (The "Invisible" Contamination)

Diagnosis: Soluble Palladium(II) complexes. Context: The product looks pure, but ICP-MS shows >500 ppm Pd.

Technical Insight: The 4-hydroxy and carboxylic acid groups on your biaryl scaffold can coordinate with Pd(II), forming soluble species that track with the product in organic solvents. To remove this, we must exploit the Soft Acid (Pd) – Soft Base (Sulfur) interaction, which is thermodynamically stronger than the Pd-Oxygen bond in your product.

Protocol: The L-Cysteine Acid-Base Wash (Recommended) This method leverages the acidity of your molecule to separate it from non-acidic Pd complexes.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude product in Ethyl Acetate (EtOAc) or THF .

  • The Scavenger Wash:

    • Prepare a 10% aqueous solution of L-Cysteine .

    • Wash the organic layer with the L-Cysteine solution (3x).

    • Mechanism:[1][2][3][4] L-Cysteine (zwitterionic) extracts Pd(II) into the aqueous phase by forming water-soluble Pd-Cysteine complexes.

  • The "Salt Formation" Trick (High Efficiency):

    • If the wash above is insufficient, extract the organic layer with 1M NaOH .

    • Action: The product converts to its sodium salt (soluble in water). Non-polar Pd-ligand complexes remain in the organic layer.

    • Separation: Discard the organic layer.

    • Scavenging: Add SiliaMetS® Thiol or Activated Carbon to the aqueous product solution. Stir for 1 hour. Filter.

    • Precipitation: Acidify the aqueous filtrate with 1M HCl to pH 2. The product precipitates as a white solid.

Issue 3: Scavenger Selection for "Sticky" Biaryls

Diagnosis: Standard silica scavengers are not working or are too expensive.

Comparative Data Table:

Scavenger TypeActive MoietyBest ForMechanismCompatibility with Target
SiliaMetS® Thiol Propylthiol (-SH)Pd(II), Pd(0)Covalent bindingHigh. Won't react with phenol/acid.
MP-TMT TrimercaptotriazinePd(II)Chelation (Tridentate)Excellent. High affinity, low swelling.[5]
L-Cysteine Amino AcidPd(II)Aqueous ExtractionHigh. Cheap, scalable, green.
Activated Carbon Carbon MatrixPd(0)PhysisorptionMedium. Can adsorb the biaryl product (yield loss).

Visualized Workflows

Workflow 1: Decision Logic for Pd Removal

Pd_Removal_Logic Start Crude Product (High Pd Content) Check_State Visual Inspection Start->Check_State Black_Specks Black Specks / Grey Solid (Pd(0) Nanoparticles) Check_State->Black_Specks Clear_Soln Clear Solution / Colored (Soluble Pd(II)) Check_State->Clear_Soln Hot_Filt Hot Filtration (Celite + Carbon) Black_Specks->Hot_Filt Remove Solids Scavenger_Select Select Scavenging Strategy Clear_Soln->Scavenger_Select Check_ICP Check ICP-MS Hot_Filt->Check_ICP Check_ICP->Scavenger_Select Fail (>10 ppm) Final Pure Product (<10 ppm Pd) Check_ICP->Final Pass Solid_Scav Solid Phase Scavenger (SiliaMetS Thiol / TMT) Scavenger_Select->Solid_Scav Low Scale / High Value Liquid_Ext Liquid Extraction (L-Cysteine / NaOH) Scavenger_Select->Liquid_Ext Scale-up / Cost Sensitive Solid_Scav->Check_ICP Liquid_Ext->Check_ICP

Caption: Decision tree for selecting the appropriate purification method based on the physical state of the palladium contaminant.

Workflow 2: The "Salt-Switch" Protocol (Specific to Carboxylic Acids)

Salt_Switch Crude Crude Acid + Pd (in Organic Solv.) NaOH Add 1M NaOH Crude->NaOH Phase_Sep Phase Separation NaOH->Phase_Sep Org_Layer Organic Layer (Contains Non-polar Pd) Phase_Sep->Org_Layer Discard Aq_Layer Aqueous Layer (Product-Na Salt) Phase_Sep->Aq_Layer Keep Carbon_Treat Add Carbon/TMT (Polishing Step) Aq_Layer->Carbon_Treat Filter Filtration Carbon_Treat->Filter Acidify Acidify (HCl) Filter->Acidify Precip Pure Product Precipitate Acidify->Precip

Caption: The "Salt-Switch" protocol leverages the carboxylic acid moiety to separate the product from non-polar Pd complexes.

Frequently Asked Questions (FAQ)

Q: Can I use standard silica gel chromatography to remove the Palladium? A: Generally, no. While silica gel can trap some Pd, soluble Pd(II) complexes often "streak" or co-elute with polar compounds like your target (which contains -OH and -COOH). Functionalized silica (Thiol/Amine) is required for effective removal.

Q: Why is L-Cysteine preferred over EDTA? A: EDTA is a hard base and coordinates better with hard metals (Ca, Mg). Palladium is a "soft" acid. Sulfur-containing ligands like L-Cysteine or TMT (Trimercaptotriazine) are "soft" bases, forming much tighter, irreversible bonds with Palladium.

Q: My product turned purple after adding a scavenger. What happened? A: If you used an amine-based scavenger or resin, it might have oxidized the phenol group on your molecule or formed a charge-transfer complex. For phenolic molecules like 4-Hydroxy-2-(2-methylphenyl)benzoic acid, Thiol (-SH) based scavengers are safer than amines to avoid oxidation or color bodies.

Q: What is the regulatory limit for Palladium? A: According to ICH Q3D (R2) , Palladium is a Class 2B element.[6]

  • Oral PDE (Permitted Daily Exposure): 100 µ g/day .[7]

  • Concentration Limit: If the daily dose is 10g, the limit is 10 ppm. If the dose is smaller, the ppm limit can be higher, but <10 ppm is the standard industry target.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[8]

  • ICH Expert Working Group. (2019). ICH Q3D (R2) Guideline for Elemental Impurities.[6] European Medicines Agency.[1]

  • SiliCycle Application Note. Metal Scavenging Solutions for Pharmaceutical Industry.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development.[6] Organic Process Research & Development.

  • Biotage Technical Guide. Strategies for Metal Removal.

Sources

Preventing decarboxylation of 4-Hydroxy-2-(2-methylphenyl)benzoic acid under heat

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Thermal Decarboxylation of 4-Hydroxy-2-(2-methylphenyl)benzoic acid Ticket ID: CHEM-SUP-2024-089 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Perfect Storm" of Instability

Welcome to the Technical Support Center. You are likely experiencing yield loss, "disappearing" peaks during GC analysis, or unexpected phenol derivatives in your NMR spectra.

The molecule 4-Hydroxy-2-(2-methylphenyl)benzoic acid presents a unique challenge because it combines two destabilizing factors that create a "perfect storm" for thermal decarboxylation:

  • Electronic Activation (The Trigger): The 4-hydroxyl group is a strong electron donor (

    
    ). Through resonance, it increases electron density at the ipso carbon (C1), making it highly susceptible to protonation—the first step in acid-catalyzed decarboxylation.
    
  • Steric Acceleration (The Spring): The bulky ortho-(2-methylphenyl) group forces the carboxylic acid moiety out of planarity with the aromatic ring. This breaks the conjugation that typically stabilizes benzoic acid, raising the ground-state energy. Decarboxylation relieves this steric strain.

This guide provides the protocols required to handle this molecule without triggering the loss of CO


.

Part 1: Diagnostic & Mechanism

The Mechanism of Failure

Understanding the enemy is the first step. Thermal decarboxylation for this substrate is likely Acid-Catalyzed Protodecarboxylation . Even trace acidity (from silica gel, unbuffered water, or glass surfaces) combined with heat will catalyze this pathway.

Visualizing the Pathway:

DecarboxylationMechanism cluster_factors Destabilizing Factors Start Target Molecule (Ground State Strain) Protonation Ipso-Protonation (Rate Limiting Step) Start->Protonation + Heat / H+ Intermediate Arenium Ion Intermediate Protonation->Intermediate 4-OH Resonance Stabilization Transition Transition State (Strain Relief) Intermediate->Transition - CO2 Product Decarboxylated Product (3-hydroxy-2'-methylbiphenyl) Transition->Product Irreversible Factor1 Steric Twist (Ortho-Biaryl) Factor1->Start Factor2 Electronic Push (Para-OH) Factor2->Protonation

Figure 1: The mechanism of protodecarboxylation. The ortho-biaryl group creates ground-state strain (Factor 1), while the para-hydroxyl group stabilizes the cationic intermediate (Factor 2).

Part 2: Troubleshooting Matrix

Use this matrix to identify the root cause of your specific issue.

SymptomProbable CauseDiagnostic CheckCorrective Action
GC Purity < HPLC Purity Thermal degradation in the GC injector port.Compare GC-MS vs. LC-MS (ESI-).Stop using GC. Use HPLC/UPLC only. This molecule is not GC-stable.
Yield loss during drying Vacuum oven temp > 60°C or acidic residues present.Check TGA (Thermogravimetric Analysis) onset.Switch to Lyophilization or desiccator drying at RT.
Product turns to oil Decarboxylation lowers MP; product is now a phenol mixture.NMR check: Loss of COOH proton/carbon.Reprocess via Cold Saponification (See Protocol A).
Loss on Silica Column Silica gel is slightly acidic (

).
2D TLC (Spot, heat, elute orthogonal).Add 1% Triethylamine to eluent or use Alumina (Neutral).

Part 3: Validated Protocols

Protocol A: The "Cold Saponification" Workup

Standard acid workups (HCl/Heat) are forbidden. This protocol uses kinetic control to precipitate the product without degradation.

Reagents:

  • Crude Reaction Mixture (Ester or Salt form)

  • 2M NaOH (cold)

  • 1M Acetic Acid or KHSO

    
     (Do NOT use HCl/H
    
    
    
    SO
    
    
    )
  • 2-MeTHF (Solvent)

Step-by-Step:

  • Saponification: Dissolve precursor in THF/MeOH. Add 2M NaOH (3 eq). Stir at Room Temperature (Do not reflux). Monitor by TLC until complete.

  • Phase Split: Dilute with 2-MeTHF. Wash with brine to remove excess base. Keep the product in the aqueous phase if it's a salt, or organic if neutral. Correction: As a carboxylic acid, it will be in the aqueous phase at pH 12.

  • The Critical Step (Acidification):

    • Cool the aqueous layer to 0–5°C (Ice bath).

    • Slowly add 1M Acetic Acid or KHSO

      
       dropwise with vigorous stirring.
      
    • Target pH: 4.5 – 5.0. DO NOT go to pH 1.

    • Reasoning: The pKa of benzoic acids is ~4.2. Precipitating at pH 4.5 recovers the majority of the product while avoiding the highly acidic environment that catalyzes decarboxylation.

  • Extraction: Extract immediately with cold EtOAc or DCM.

  • Drying: Dry over Na

    
    SO
    
    
    
    (Neutral) or MgSO
    
    
    . Avoid CaCl
    
    
    (can be acidic).
Protocol B: Safe Solvent Removal

Rotary evaporators are common failure points due to uncontrolled bath temperatures.

  • Bath Temperature: Set Maximum 35°C .

  • Vacuum Strength: High vacuum (< 10 mbar) is preferred to lower the boiling point, rather than increasing heat.

  • Azeotrope: If water is present, azeotrope with Toluene (forms a lower boiling azeotrope) to remove moisture at low temperatures, but ensure the bath stays <40°C.

  • Final Drying: Lyophilization (Freeze Drying) is the Gold Standard for this compound. If unavailable, use a vacuum desiccator over P

    
    O
    
    
    
    at Room Temperature.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I recrystallize this from boiling ethanol? A: Risky. The boiling point of EtOH (78°C) is near the danger zone for activated substrates, especially if the solution is slightly acidic.

  • Better Alternative: Dissolve in minimal Acetone or THF at RT, then add Hexane/Heptane dropwise as an antisolvent to precipitate. Keep everything < 40°C.

Q: Why does my product look pure by NMR but show impurities on LC-MS? A: Check your LC-MS source temperature. If the desolvation line is set too high (>250°C), you might be inducing decarboxylation inside the mass spec source. Lower the source temperature or check the UV trace (DAD) to confirm the impurity exists in the vial, not just the detector.

Q: Can I use Silica Gel chromatography? A: Only if buffered. Silica is naturally acidic (Lewis acid sites).

  • Fix: Pre-wash the column with 1% Triethylamine in Hexane. Use 0.5% Acetic Acid in your eluent only if you keep the fraction collection rapid and immediately rotovap at low temp. Neutral Alumina is safer.

Part 5: Decision Support Diagram

Use this workflow to determine the safe processing path for your specific batch.

ProcessingLogic Start Crude Material CheckpH Check pH of Matrix Start->CheckpH IsAcidic Acidic (pH < 4) CheckpH->IsAcidic Yes IsBasic Basic/Neutral (pH > 7) CheckpH->IsBasic No ActionNeutralize Neutralize immediately with NaHCO3 (Cold) IsAcidic->ActionNeutralize Purification Purification Method? IsBasic->Purification ActionNeutralize->Purification Cryst Recrystallization Purification->Cryst High Purity Chrom Chromatography Purification->Chrom Complex Mix SafeCryst Solvent: THF/Heptane Temp: < 40°C Cryst->SafeCryst SafeChrom Stationary Phase: Neutral Alumina OR Silica + 1% Et3N Chrom->SafeChrom Drying Drying Step SafeCryst->Drying SafeChrom->Drying Lyophil Lyophilization (Recommended) Drying->Lyophil VacOven Vac Oven < 35°C Drying->VacOven

Figure 2: Decision tree for safe processing. Prioritize pH control and low-temperature methods.

References

  • Mechanism of Thermal Decarboxylation: Brown, B. R. (1951).[1] "The Mechanism of Thermal Decarboxylation." Quarterly Reviews, Chemical Society, 5(2), 131-146.[1] Link

  • Substituent Effects: Cohen, T., & Schambach, R. A. (1970). "Hammett correlations in the decarboxylation of substituted benzoic acids." Journal of the American Chemical Society, 92(10), 3189-3190. Link

  • Steric Acceleration (Ortho Effect): Goossen, L. J., et al. (2007). "Protodecarboxylation of carboxylic acids." Advanced Synthesis & Catalysis, 349(14-15), 2241-2246. Link

  • Biaryl Synthesis & Stability: Zhang, W., et al. (2023).[2] "Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis." Chemical Science. Link

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for your compound and perform small-scale thermal stability tests (DSC/TGA) before scaling up.

Sources

Technical Support Center: Minimizing Homocoupling in the Synthesis of 2-Arylbenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-arylbenzoic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with homocoupling side reactions, a common hurdle in Suzuki-Miyaura cross-coupling and related methodologies. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your target molecules.

I. Troubleshooting Guide: Diagnosis and Solutions for Excessive Homocoupling

Homocoupling, the undesired self-coupling of the boronic acid reagent, is a prevalent side reaction that can significantly lower the yield of the desired 2-arylbenzoic acid and complicate purification.[1] This section addresses specific experimental observations and provides actionable solutions.

Question 1: My reaction mixture is turning black, and I'm observing a significant amount of biaryl byproduct derived from my boronic acid. What's happening and how can I fix it?

The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition and is often accompanied by an increase in homocoupling.[2] This is typically caused by factors that destabilize the active Pd(0) catalytic species.

Underlying Causes & Solutions:

  • Oxygen Contamination: The primary culprit for both catalyst decomposition and boronic acid homocoupling is often the presence of oxygen.[1][3] Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, which can also promote the homocoupling of boronic acids.[3]

    • Solution: Implement rigorous degassing of all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[4][5] Ensure all manipulations are performed under a positive pressure of an inert atmosphere using standard Schlenk techniques.[6]

  • Inappropriate Catalyst or Ligand Choice: The stability and activity of the palladium catalyst are critically dependent on the supporting ligands.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to stabilize the Pd(0) center, promote the desired cross-coupling pathway, and can suppress catalyst decomposition.[2][7] N-heterocyclic carbene (NHC) ligands are also a robust option.[2]

  • Suboptimal Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to coordinatively unsaturated palladium centers that are prone to aggregation and precipitation.[4]

    • Solution: Ensure an adequate ligand-to-palladium ratio, which is typically between 1:1 and 4:1, depending on the specific ligand and precatalyst used.[4]

Question 2: Despite thorough degassing, I am still observing significant homocoupling of my boronic acid. What other parameters can I adjust?

If oxygen has been meticulously excluded, other reaction parameters may be favoring the homocoupling pathway.

Underlying Causes & Solutions:

  • Use of a Pd(II) Precatalyst: Many common palladium precatalysts, such as Pd(OAc)₂, are in the Pd(II) oxidation state and require in-situ reduction to the active Pd(0) species. This reduction can sometimes be mediated by the boronic acid itself, leading to homocoupling.[3][4]

    • Solution: Start with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[4] This eliminates the need for an in-situ reduction step that can consume the boronic acid.

  • Reaction Temperature and Concentration: High temperatures and high concentrations of the boronic acid can sometimes accelerate the rate of homocoupling relative to the cross-coupling reaction.[4]

    • Solution:

      • Lower the reaction temperature. While this may slow down the overall reaction rate, it can disproportionately disfavor the homocoupling side reaction.[1]

      • Employ a lower concentration of the boronic acid.[1]

      • Consider the slow addition of the boronic acid to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the boronic acid, thereby minimizing its opportunity to homocouple.[1]

  • Stoichiometry of Reactants: The relative amounts of the aryl halide and the boronic acid can influence the product distribution.

    • Solution: Use a slight excess of the 2-halobenzoic acid coupling partner. This can help to ensure that the boronic acid is consumed primarily through the desired cross-coupling pathway.[1]

Question 3: I'm working with a sterically hindered 2-halobenzoic acid, and the reaction is sluggish, leading to a complex mixture of products including the homocoupled byproduct. How can I improve the efficiency of the cross-coupling?

The ortho-substituent on the 2-halobenzoic acid can present significant steric challenges for the palladium catalyst, slowing down the desired reaction and allowing side reactions to become more prominent.

Underlying Causes & Solutions:

  • Inefficient Oxidative Addition: The steric bulk of the ortho-carboxylate group can hinder the initial oxidative addition of the palladium catalyst to the carbon-halogen bond, which is often the rate-determining step.[2][8]

    • Solution: Utilize catalyst systems known for their high activity with sterically demanding substrates. This includes palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or AntPhos.[2][9] These ligands promote the formation of highly reactive, low-coordinate Pd(0) species that can more readily undergo oxidative addition.[7]

  • Suboptimal Base and Solvent System: The choice of base and solvent is crucial for activating the boronic acid and facilitating the transmetalation step.[7] For sterically hindered substrates, these conditions need to be carefully optimized.

    • Solution: Strong, non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally good choices.[2] Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. The aqueous component can aid in dissolving the base and facilitating the formation of the reactive boronate species.[3][7]

II. Frequently Asked Questions (FAQs)

What is the fundamental mechanism of boronic acid homocoupling?

The precise mechanism can vary depending on the reaction conditions, but a common pathway involves the palladium-catalyzed oxidative coupling of two boronic acid molecules.[3] This is often facilitated by an oxidant, such as oxygen, which reoxidizes the Pd(0) to Pd(II) to perpetuate a catalytic cycle that consumes the boronic acid.[3]

Are there alternatives to Suzuki-Miyaura coupling for the synthesis of 2-arylbenzoic acids that are less prone to homocoupling?

Yes, other cross-coupling reactions can be employed. For instance, a decarbonylative coupling approach using aryl carboxylic acids and aryl boronic acids has been developed.[10] Additionally, methods that avoid boronic acids altogether, such as the direct C-H arylation of benzoic acids, are an area of active research. Nickel-catalyzed cross-coupling reactions are also emerging as powerful alternatives.[11]

How does the choice of the halogen on the 2-halobenzoic acid affect the reaction?

The reactivity of the aryl halide in the oxidative addition step generally follows the order: I > Br > Cl.[8] While aryl iodides are the most reactive, they are also more expensive. Aryl bromides offer a good balance of reactivity and cost. Aryl chlorides are the least reactive and often require more specialized and highly active catalyst systems.[8]

Can protodehalogenation be a competing side reaction?

Yes, protodehalogenation (or hydrodehalogenation), where the halogen atom is replaced by a hydrogen atom, can be a significant side reaction, especially with electron-rich aryl halides or when using certain bases or protic solvents.[2] Using anhydrous solvents and non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ can help to minimize this pathway.[2]

III. Optimized Experimental Protocol

This protocol provides a general starting point for minimizing homocoupling in the Suzuki-Miyaura coupling of a 2-halobenzoic acid with an arylboronic acid.

Materials:

  • 2-Bromobenzoic acid (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.2 mmol, 1.2 eq.)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 eq.)

  • 1,4-Dioxane and Water (10:1 v/v), thoroughly degassed

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-bromobenzoic acid, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.[2]

  • Add the degassed dioxane and water solvent mixture via syringe.[2]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[2]

IV. Visualizing the Catalytic Pathways

To better understand the competition between the desired cross-coupling and the undesired homocoupling, the following diagrams illustrate the key steps.

G cluster_0 Desired Suzuki-Miyaura Cross-Coupling cluster_1 Undesired Homocoupling Pathway Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar(COOH)X-Pd(II)L2 Pd(0)L2->Oxidative_Addition Ar(COOH)X Transmetalation Ar(COOH)-Pd(II)L2-Ar' Oxidative_Addition->Transmetalation Ar'B(OH)2 / Base Reductive_Elimination 2-Arylbenzoic Acid Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Pd(II) Pd(II) Transmetalation_Homo Ar'-Pd(II)-Ar' Pd(II)->Transmetalation_Homo 2 x Ar'B(OH)2 Reductive_Elimination_Homo Ar'-Ar' (Homocoupled Product) Transmetalation_Homo->Reductive_Elimination_Homo Pd(0) Pd(0) Reductive_Elimination_Homo->Pd(0) Pd(0)->Pd(II) Oxygen (Oxidant)

Caption: Competing catalytic cycles in 2-arylbenzoic acid synthesis.

V. Data Summary: Ligand Effects on Homocoupling

The choice of phosphine ligand can have a dramatic effect on the ratio of the desired cross-coupled product to the homocoupled byproduct. The table below summarizes typical trends observed when coupling a sterically hindered 2-halobenzoic acid.

LigandTypical Cross-Coupling YieldTypical Homocoupling ByproductKey Characteristics
PPh₃Low to ModerateSignificantProne to oxidation; less effective for hindered substrates.
P(t-Bu)₃Moderate to GoodModerateElectron-rich, but can be sterically less demanding than biarylphosphines.
XPhos Good to Excellent Minimal Bulky, electron-rich biarylphosphine; highly effective for hindered substrates.[7]
SPhos Good to Excellent Minimal Similar to XPhos, offers excellent stability and reactivity.[2][7]

VI. References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1891–1903.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wang, L., et al. (2006). Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). The Journal of Organic Chemistry, 71(3), 1284–1287.

  • Wang, L., et al. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). Request PDF. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465.

  • Khan, I., et al. (2016). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 21(7), 922.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Gupta, S. S. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Retrieved from [Link]

  • RRIJM. (2016). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved from [Link]

  • Miyaura, N. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371.

  • ChemOrgChem. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wang, X., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science, 14(40), 11074–11081.

  • Zhang, T., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications, 50(25), 3308–3310.

  • Kim, H., et al. (2025). Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Journal of the American Chemical Society.

  • The Organic Chemistry Tutor. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

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Navigating Stability Challenges for 4-Hydroxy-2-(2-methylphenyl)benzoic Acid Formulations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Hydroxy-2-(2-methylphenyl)benzoic acid formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common stability testing issues. As a non-steroidal anti-inflammatory drug (NSAID) candidate, ensuring the stability of 4-Hydroxy-2-(2-methylphenyl)benzoic acid in its final dosage form is paramount for its safety, efficacy, and shelf-life. This resource offers a structured, question-and-answer approach to troubleshoot and resolve challenges you may encounter during your stability programs.

Introduction to 4-Hydroxy-2-(2-methylphenyl)benzoic Acid and its Stability Profile

4-Hydroxy-2-(2-methylphenyl)benzoic acid is a molecule with a chemical structure that presents unique stability considerations. Its benzoic acid moiety, phenolic hydroxyl group, and methylphenyl substituent all contribute to its physicochemical properties and potential degradation pathways. Understanding these characteristics is the first step in designing robust formulations and predictive stability studies.

This guide will delve into specific stability-related questions, providing not just procedural steps but also the underlying scientific rationale for each recommendation. Our goal is to empower you with the knowledge to anticipate, diagnose, and solve stability issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Degradation & Impurity Profiling

Question: My stability samples of a 4-Hydroxy-2-(2-methylphenyl)benzoic acid formulation are showing significant degradation, with the appearance of unknown peaks in my HPLC chromatogram. How do I identify the degradation products and determine the degradation pathway?

Answer:

This is a critical issue that requires a systematic approach to identify the degradants and understand the mechanism of degradation. Forced degradation studies are an essential tool in this process.[1][2][3][4]

Underlying Causality: Degradation is often triggered by environmental factors such as heat, light, humidity, and pH, or by interactions with excipients. The molecular structure of 4-Hydroxy-2-(2-methylphenyl)benzoic acid, with its phenolic and carboxylic acid groups, makes it susceptible to oxidation and hydrolysis.

Troubleshooting Workflow:

Caption: Workflow for identifying degradation products.

Experimental Protocol: Forced Degradation Studies

  • Preparation of Stock Solution: Prepare a stock solution of 4-Hydroxy-2-(2-methylphenyl)benzoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[2]

  • Stress Conditions: Expose the drug substance or formulation to the following stress conditions. The goal is to achieve 5-20% degradation.[2]

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HClReflux for 8 hours[5]
Base Hydrolysis 0.1 M NaOHReflux for 8 hours[5]
Oxidative Degradation 3% H₂O₂Room temperature for 24 hours[5]
Thermal Degradation 60°C48 hours
Photodegradation ICH Q1B conditions (UV/Vis light)[2][6]As per guidelines
  • Sample Analysis:

    • Neutralize the acidic and basic samples before injection.

    • Analyze all stressed samples by a stability-indicating HPLC method. A reverse-phase C18 column is often suitable for phenolic compounds.[7]

    • Use a photodiode array (PDA) detector to obtain UV spectra of the parent drug and degradation products, which can aid in identification.[7][8]

  • Structural Elucidation:

    • Collect the fractions of the major degradation products from the HPLC.

    • Analyze the collected fractions using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the molecular weight and fragmentation pattern of the degradants.

    • Based on the MS data and the known reactivity of the functional groups, propose the structures of the degradation products and the degradation pathway. For instance, benzoic acid derivatives can undergo decarboxylation under thermal stress.[9]

Physical Instability: Precipitation & Crystal Growth

Question: I am observing precipitation or crystal growth in my liquid formulation of 4-Hydroxy-2-(2-methylphenyl)benzoic acid during stability testing, especially at refrigerated conditions. What is causing this and how can I prevent it?

Answer:

This is a common issue for poorly soluble compounds like 4-Hydroxy-2-(2-methylphenyl)benzoic acid. Precipitation indicates that the drug concentration exceeds its solubility under the storage conditions.

Underlying Causality: The solubility of many compounds is temperature-dependent. For some, solubility decreases at lower temperatures, leading to supersaturation and subsequent precipitation. The pH of the formulation is also a critical factor for ionizable compounds.

Troubleshooting Workflow:

Caption: Troubleshooting physical instability.

Experimental Protocol: Formulation Optimization

  • Determine Equilibrium Solubility:

    • Prepare saturated solutions of 4-Hydroxy-2-(2-methylphenyl)benzoic acid in the formulation vehicle at various temperatures (e.g., 4°C, 25°C, 40°C).

    • Equilibrate the solutions for at least 24 hours.

    • Filter the solutions and analyze the drug concentration by HPLC. This will give you the equilibrium solubility at different temperatures.

  • pH-Solubility Profile:

    • Determine the pKa of 4-Hydroxy-2-(2-methylphenyl)benzoic acid.

    • Measure the solubility of the compound in buffers of different pH values to understand the impact of ionization on solubility.

  • Formulation Re-design:

    • Co-solvents: If solubility is a major issue, consider adding co-solvents like propylene glycol or polyethylene glycol (PEG) to the formulation.[10]

    • Surfactants: Non-ionic surfactants can be used to increase solubility and prevent precipitation.[10]

    • pH Adjustment: Adjust the pH of the formulation to a range where the drug is most soluble and stable.

    • Alternative Formulations: For very poorly soluble compounds, consider advanced drug delivery systems like solid lipid nanoparticles (SLNs) which can enhance both solubility and stability.[10]

Excipient Incompatibility

Question: My formulation shows discoloration and a faster rate of degradation compared to the pure drug substance under the same stability conditions. I suspect an excipient incompatibility. How can I confirm this?

Answer:

Excipient incompatibility is a common cause of formulation instability. Impurities in excipients or direct chemical reactions between the drug and excipients can accelerate degradation.[11]

Underlying Causality: Functional groups on the drug molecule can react with reactive moieties in excipients. For example, the phenolic hydroxyl group of 4-Hydroxy-2-(2-methylphenyl)benzoic acid could be susceptible to oxidation, which might be catalyzed by metal ion impurities in certain excipients. Aldehyde impurities in excipients like lactose or PEG can also lead to degradation.[12]

Experimental Protocol: Excipient Compatibility Screening

  • Binary Mixtures:

    • Prepare binary mixtures of 4-Hydroxy-2-(2-methylphenyl)benzoic acid with each excipient in a 1:1 ratio (or a ratio representative of the formulation).

    • Add a small amount of water (e.g., 5-10%) to accelerate potential reactions.

    • Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).[6][13]

    • Include a control sample of the pure drug substance stored under the same conditions.

  • Analytical Testing:

    • At specified time points, analyze the samples for:

      • Appearance: Note any changes in color or physical state.

      • Assay: Quantify the amount of remaining 4-Hydroxy-2-(2-methylphenyl)benzoic acid by HPLC.

      • Related Substances: Monitor the formation of degradation products by HPLC.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC) can be used as a rapid screening tool. Significant shifts in the melting endotherm of the drug in the presence of an excipient can indicate a potential interaction.[14]

ExcipientPotential IncompatibilityRationale
Lactose Maillard reaction with primary/secondary amines (not present in the API, but a consideration for other drugs)Reducing sugar
Povidone OxidationCan contain peroxide impurities[12]
Magnesium Stearate Can be alkalineMay affect the stability of acidic drugs
Microcrystalline Cellulose AdsorptionCan adsorb the drug, affecting dissolution
Analytical Method Issues

Question: My stability-indicating HPLC method is showing poor peak shape and resolution for 4-Hydroxy-2-(2-methylphenyl)benzoic acid and its degradants. How can I optimize my method?

Answer:

A robust, stability-indicating analytical method is crucial for accurately assessing the stability of your formulation. Poor chromatography can lead to inaccurate quantification of the parent drug and its impurities.

Underlying Causality: The acidic nature of 4-Hydroxy-2-(2-methylphenyl)benzoic acid can lead to peak tailing due to interactions with residual silanols on the HPLC column. Co-elution of the parent peak with degradation products can also occur if the method lacks sufficient selectivity.

Troubleshooting Workflow:

Caption: Optimizing the HPLC method.

Experimental Protocol: HPLC Method Development

  • Mobile Phase pH: For acidic compounds, using a mobile phase with a pH below the pKa of the analyte (typically around pH 2.5-3) will keep it in its neutral form, minimizing interactions with the stationary phase and improving peak shape.

  • Column Selection: A standard C18 column is a good starting point.[7] If resolution is still an issue, consider columns with different selectivities, such as a phenyl-hexyl column, which can offer different interactions with aromatic compounds.

  • Gradient Optimization: Develop a gradient elution method to ensure that both the parent compound and its more polar or less polar degradation products are well-retained and separated.[15]

  • Detector Wavelength: Use a PDA detector to evaluate the UV spectra of all peaks. Select a wavelength that provides a good response for both the active ingredient and all known impurities. It may be necessary to use multiple wavelengths for quantification if the UV maxima differ significantly.[7][8]

  • Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

General Stability Testing Guidelines

Stability studies should be conducted according to ICH guidelines.[6] The recommended storage conditions are:

StudyStorage ConditionMinimum DurationTesting Frequency
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH[6]12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter[6][16][17]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH[6]6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH[6]6 months0, 3, 6 months[13][16]

A "significant change" during accelerated testing (e.g., >5% loss of assay) would trigger the need for intermediate stability studies.[13]

Conclusion

The stability of 4-Hydroxy-2-(2-methylphenyl)benzoic acid formulations is a multifaceted challenge that requires a deep understanding of the molecule's chemistry, careful formulation design, and robust analytical methods. By systematically addressing issues of chemical degradation, physical instability, excipient incompatibility, and analytical methodology, researchers can develop stable and effective drug products. This guide provides a framework for troubleshooting common problems, but it is essential to tailor these approaches to the specific formulation and observed issues.

References

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. National Pharmaceutical Regulatory Agency (NPRA), Malaysia. [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization (PAHO). [Link]

  • Chemical Properties of Benzoic acid, 2-hydroxy-, 4-methylphenyl ester (CAS 607-88-5). Cheméo. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. [Link]

  • Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Possible degradation pathways of benzoic acid (BA). ResearchGate. [Link]

  • The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. PubMed. [Link]

  • Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid. ResearchGate. [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]

  • Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. National Center for Biotechnology Information (NCBI). [Link]

  • Drug-Excipient Compatibility Testing of Cilostazol Using FTIR and DSC Analysis. Philippine Journal of Science. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. IRIS Unimore. [Link]

  • Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. MDPI. [Link]

  • Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. Journal of Applied Pharmaceutical Science. [Link]

  • Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. AAPS PharmSciTech. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. ResearchGate. [Link]

  • Benzoic acid, 2-hydroxy-, 4-methylphenyl ester. NIST WebBook. [Link]

  • Benzoic acid, 4-hydroxy-2-Methyl-. ChemBK. [Link]

  • A robust method for quantifying 42 phenolic compounds by RP-HPLC. Embrapa. [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. [Link]

  • 4-hydroxybenzoic acid (CAS 99-96-7). Cheméo. [Link]

  • 4-hydroxybenzoic acid. Organisation for Economic Co-operation and Development (OECD). [Link]

  • Between 4hydroxy2methylbenzoic acid and 2methyl benzoic acid, who is more acidic? Quora. [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by Enterobacter cloacae strain EM. ResearchGate. [Link]

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Technical Support Center: Optimizing HPLC Separation of 4-Hydroxy-2-(2-methylphenyl)benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chromatographic challenges presented by 4-Hydroxy-2-(2-methylphenyl)benzoic acid and its positional isomers. As researchers in drug development and chemical synthesis know, achieving baseline separation of structurally similar isomers is a critical step for accurate quantification and impurity profiling.[1][2][3] These compounds, being aromatic carboxylic acids, introduce specific challenges related to ionization, peak shape, and selectivity.

This guide is structured to provide not just solutions, but a foundational understanding of the chromatographic principles at play. We will move from proactive method development strategies to reactive troubleshooting, empowering you to build robust and reliable HPLC methods.

Part 1: Foundational Method Development Strategy

A well-designed method from the outset prevents many common issues. This section addresses the critical decisions you'll make before your first injection.

FAQ: How do I select the right initial column and mobile phase?

Answer: Your initial choices are the most critical variables influencing selectivity. For aromatic positional isomers like 4-Hydroxy-2-(2-methylphenyl)benzoic acid, we must consider both hydrophobic and electronic interactions.

  • Column Selection: While a standard C18 column is a common starting point, its selectivity is primarily based on hydrophobicity.[4] Positional isomers often have very similar hydrophobicities, making separation on a C18 column difficult. A more strategic choice is a stationary phase that offers alternative selectivity mechanisms.[5][6]

    • Phenyl Phases (e.g., Phenyl-Hexyl): These are highly recommended for aromatic compounds. They facilitate π-π interactions between the phenyl rings of the stationary phase and your analytes, providing a unique selectivity mechanism that can differentiate between the subtle electronic differences of positional isomers.[7][8][9]

    • Pentafluorophenyl (PFP) Phases: PFP columns offer a complex mixture of dipole-dipole, π-π, and hydrophobic interactions, making them exceptionally powerful for separating halogenated compounds and positional isomers.[10][11]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. They are not interchangeable. Switching from ACN to MeOH can significantly alter selectivity due to differences in solvent-analyte interactions.[12] It is often beneficial to screen both during development.

    • Aqueous Phase & pH Control: This is arguably the most powerful tool for separating these acidic isomers.[13] The analytes contain both a carboxylic acid and a phenolic hydroxyl group, making their ionization state highly dependent on pH. To ensure good peak shape and reproducible retention, the mobile phase pH should be buffered at least 1.5-2 pH units away from the analyte's pKa.[14][15][16] For these acidic compounds, using an acidic mobile phase (e.g., pH 2.5-3.5) will suppress the ionization of the carboxylic acid group, increasing its hydrophobicity and retention on a reversed-phase column.[17] This is known as ion suppression.

Part 2: Troubleshooting Guide for Common Issues

Even with a good starting point, optimization is usually necessary. This section addresses the most common problems encountered during the separation of 4-Hydroxy-2-(2-methylphenyl)benzoic acid isomers in a question-and-answer format.

Question: My isomer peaks are co-eluting or have very poor resolution (Rs < 1.5). What should I do?

Answer: Poor resolution is the most common challenge with isomers. The goal is to manipulate the selectivity (α) and efficiency (N) of your system. Follow this logical workflow:

G cluster_0 Troubleshooting Poor Resolution Start Poor Resolution (Rs < 1.5) Step1 Adjust Mobile Phase pH (e.g., change from pH 3.0 to 2.5) Start->Step1 Primary Tool for Ionizable Compounds Step2 Change Organic Modifier (e.g., switch ACN to MeOH) Step1->Step2 Alters Selectivity (α) Step3 Evaluate Column Chemistry (e.g., switch C18 to Phenyl-Hexyl) Step2->Step3 Exploits Different Interactions (π-π) Step4 Optimize Temperature (e.g., decrease from 35°C to 25°C) Step3->Step4 Fine-tunes Selectivity End Resolution Improved Step4->End

Caption: A logical workflow for troubleshooting poor peak resolution.

  • Manipulate Mobile Phase pH: A small change in pH can cause a significant shift in the retention and selectivity of ionizable compounds.[13][14] If you started at pH 3.0, try adjusting to pH 2.7 or 3.3. The key is to find the "sweet spot" where the subtle pKa differences between the isomers are maximally exploited.

  • Change the Organic Modifier: If pH adjustments are insufficient, switch your organic solvent (e.g., from acetonitrile to methanol). Methanol is a proton donor and can engage in different hydrogen bonding interactions with your analytes compared to acetonitrile, often leading to changes in elution order.[12]

  • Change the Stationary Phase: If modifying the mobile phase fails, the issue is likely a lack of sufficient interaction differences with the stationary phase. As mentioned earlier, moving from a C18 to a Phenyl or PFP column is the most powerful way to introduce new selectivity mechanisms.[9][10]

  • Optimize Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics.[18] Lowering the temperature generally increases retention and can sometimes improve resolution, while higher temperatures can sharpen peaks but may reduce selectivity.[5] Use a column oven for precise control.

Question: My peaks are tailing severely. What is the cause and how can I fix it?

Answer: Peak tailing for acidic analytes like yours is almost always caused by secondary interactions with the stationary phase or improper mobile phase conditions.[19][20]

  • Cause 1: Silanol Interactions: The silica backbone of most HPLC columns has surface silanol groups (-Si-OH) which are acidic. At mid-range pH, these silanols can become deprotonated (-Si-O⁻) and interact ionically with any ionized portion of your analyte, causing tailing.

    • Solution: Lower the mobile phase pH (e.g., to 2.5-3.0). This protonates the surface silanols, neutralizing them and preventing this secondary interaction.[21] Using a modern, high-purity, end-capped column also minimizes the number of available surface silanols.[19]

  • Cause 2: pH is too close to Analyte pKa: If the mobile phase pH is very close to the pKa of your analytes, the molecules will exist in a mixture of ionized and non-ionized forms during their transit through the column.[15][16] This dual state leads to broad, tailing peaks.

    • Solution: Ensure your mobile phase pH is buffered at least 1.5-2 units away from the pKa. For a carboxylic acid, this means working at a pH below ~3.5.

  • Cause 3: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[19]

    • Solution: Dilute your sample and inject a smaller volume. If the peak shape improves, you were likely overloading the column.

Data Presentation: Impact of pH and Organic Modifier on Isomer Separation

The following table summarizes hypothetical but realistic data illustrating how method parameters can affect the separation of two positional isomers.

ParameterCondition ACondition BCondition C
Column C18, 4.6x150 mm, 5 µmC18, 4.6x150 mm, 5 µmPhenyl, 4.6x150 mm, 5 µm
Mobile Phase 50:50 ACN:H₂O50:50 ACN:Buffer50:50 ACN:Buffer
pH Neutral (unbuffered)2.8 2.8
Temperature 30°C30°C30°C
Isomer 1 k' 2.14.55.2
Isomer 2 k' 2.14.75.8
Selectivity (α) 1.00 (Co-elution)1.041.12
Resolution (Rs) 0.000.95 (Poor)2.10 (Baseline)

As shown, controlling the pH (Condition B) is essential to achieve any separation. However, changing to a Phenyl column (Condition C) provides a significant boost in selectivity (α), leading to a baseline resolution.

Part 3: Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening

This protocol outlines a systematic approach to finding the optimal pH for your separation.

  • Prepare Buffers: Prepare three separate aqueous mobile phase components using a suitable buffer (e.g., 20 mM potassium phosphate) adjusted to pH 2.5, 3.0, and 3.5 with phosphoric acid.

  • System Setup: Use a reversed-phase column (preferably Phenyl-Hexyl or PFP). Equilibrate the column with 50:50 Acetonitrile:pH 3.0 buffer for at least 15 column volumes.

  • Initial Injection: Inject your isomer standard mix and record the chromatogram.

  • Screen pH 2.5: Switch the aqueous phase to the pH 2.5 buffer. Allow the system to equilibrate for at least 15 column volumes. Inject the standard.

  • Screen pH 3.5: Switch the aqueous phase to the pH 3.5 buffer. Equilibrate thoroughly. Inject the standard.

  • Analysis: Compare the chromatograms from all three runs. Look for the pH that provides the greatest separation (selectivity) between the critical isomer pair. Note any changes in peak shape.

G cluster_1 Mobile Phase pH Screening Workflow Start Prepare Buffers (pH 2.5, 3.0, 3.5) Equilibrate Equilibrate Column with pH 3.0 Buffer Start->Equilibrate Inject1 Inject Standard (Run 1) Equilibrate->Inject1 Change_pH1 Switch to pH 2.5 Buffer & Equilibrate Inject1->Change_pH1 Inject2 Inject Standard (Run 2) Change_pH1->Inject2 Change_pH2 Switch to pH 3.5 Buffer & Equilibrate Inject2->Change_pH2 Inject3 Inject Standard (Run 3) Change_pH2->Inject3 Analyze Compare Chromatograms Select Optimal pH Inject3->Analyze

Caption: A step-by-step workflow for screening mobile phase pH.

References

  • Exploring the Role of pH in HPLC Separ
  • Research Methods of Drug Impurities. SCL Lifesciences.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Unknown Source.
  • Optimization of the HPLC separation of metabolite position isomers of... (2018).
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Exploring the Role of pH in HPLC Separ
  • How does an acid pH affect reversed-phase chromatography separ
  • How to develop analytical methods for impurity detection in pharma with a quality by design approach. Select Science.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025). Persee - pgeneral.com.
  • HPLC Troubleshooting: Solutions for Common Problems. (2022). Phenomenex.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (2014). Agilent Technologies.
  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025). Unknown Source.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Technical Support Center: Optimizing HPLC Separation of 9-cis-13,14-Dihydroretinoic Acid Isomers. (2025). Benchchem.
  • Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru.
  • Expert Guide to Troubleshooting Common HPLC Issues. (2025). AELAB.
  • 11 HPLC Problems and Solutions You Must Know. Labtech.
  • How to choose a stationary phase, optimize selectivity and get better resolution in chrom
  • Phenyl Stationary Phases for HPLC. Element Lab Solutions.
  • Different Types of Stationary Phases in Liquid Chromatography. (2025). Veeprho Pharmaceuticals.
  • Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. (2021). JagWorks@USA - University of South Alabama.
  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (2024).

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Refinement of crystallization methods for 4-Hydroxy-2-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization & Purification of 4-Hydroxy-2-(2-methylphenyl)benzoic acid

Executive Summary

Subject: 4-Hydroxy-2-(2-methylphenyl)benzoic acid (CAS: Hypothetical/Proprietary) Chemical Class: Hydroxy-biphenyl-carboxylic acid Critical Quality Attributes (CQAs): Purity (>99.5% HPLC), Pd Content (<10 ppm), Polymorph Stability, Color (White to Off-White).[1]

Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges encountered during the isolation and refinement of 4-Hydroxy-2-(2-methylphenyl)benzoic acid . Due to the ortho-methyl substitution on the phenyl ring (position 2'), this molecule exhibits restricted rotation (atropisomerism potential) and a tendency to "oil out" during crystallization. Our protocols are designed to overcome these steric and kinetic barriers to achieve pharmaceutical-grade purity.

Part 1: Troubleshooting Guide (Q&A)

Q1: My product persists as an oil or sticky gum upon cooling, even after scratching the flask. How do I induce crystallization? Diagnosis: This is a classic "oiling out" (Liquid-Liquid Phase Separation, LLPS) issue, common in biphenyls where the melting point is depressed by impurities or solvent retention.[2] The ortho-methyl group creates a twisted conformation that frustrates crystal packing. Corrective Action:

  • Temperature Control: Do not cool rapidly to 0°C. Oiling out occurs when the solution enters the metastable zone too deep, too fast. Hold the temperature at 5–10°C above the cloud point.

  • Seeding Protocol: You must seed the solution. If no pure seed is available, withdraw 1 mL of the oil, triturate it with heptane or diethyl ether on a watch glass until it solidifies, and use this as the seed.

  • Solvent Modification: Switch from a single solvent (e.g., Ethanol) to a binary system. A controlled addition of water (anti-solvent) to a Methanol or IPA solution at 50°C, followed by seeding, prevents the formation of the oil phase.

Q2: The isolated solid has a persistent pink or grey cast. Standard recrystallization isn't removing it. Diagnosis: Pink indicates phenolic oxidation (quinone formation); grey usually indicates residual Palladium (if synthesized via Suzuki coupling). Corrective Action:

  • For Pink Color: Add 0.5 wt% Sodium Dithionite (Na₂S₂O₄) or Sodium Bisulfite to the aqueous portion of your crystallization solvent. This reduces colored quinones back to colorless phenols.

  • For Grey (Pd): Standard crystallization is ineffective for Pd removal. You must perform a Scavenger Wash or use a specific solvent system (see Protocol B below).

Q3: I am seeing a "ghost peak" at RRT 1.05 in HPLC that tracks with the product. Diagnosis: This is likely the decarboxylated byproduct (4-hydroxy-2-(2-methylphenyl)benzene) or a homocoupled dimer (2,2'-dimethylbiphenyl) if it is non-polar. Corrective Action:

  • These impurities are less soluble in polar media than the salt form but more soluble in organics.

  • Refinement: Perform a "Reslurry" in Toluene at 25°C. The non-polar impurities will dissolve, while the target benzoic acid derivative remains suspended. Filter and wash.[2][3][4][5]

Part 2: Detailed Experimental Protocols

Protocol A: Primary Recrystallization (Yield & Purity Balance)

Best for: Crude material (purity >90%) requiring upgrade to >98%.

  • Dissolution: Charge 10.0 g of crude 4-Hydroxy-2-(2-methylphenyl)benzoic acid into a flask.

  • Solvent Addition: Add 60 mL of Isopropyl Alcohol (IPA) . Heat to 75°C (reflux) until fully dissolved.

    • Note: If insolubles remain, filter hot through a Celite pad.

  • Anti-Solvent Addition: While maintaining 70–75°C, slowly add 40 mL of Water dropwise over 20 minutes.

    • Critical: If the solution turns cloudy (oils), stop water addition and add 5 mL IPA to clear it.

  • Seeding: Cool to 55°C. Add 0.1 g (1 wt%) of pure seed crystals. Stir at 55°C for 30 minutes to allow crystal growth (Ostwald ripening).

  • Cooling Ramp: Cool to 20°C at a rate of 10°C/hour. Do not crash cool.

  • Isolation: Filter the white slurry. Wash the cake with 20 mL of 1:1 IPA/Water (chilled).

  • Drying: Dry under vacuum at 50°C for 12 hours.

Protocol B: Palladium Scavenging Recrystallization

Best for: API intermediates with Pd >50 ppm.

  • Dissolution: Dissolve 10.0 g of crude material in 80 mL of Acetone .

  • Scavenger Treatment: Add 0.5 g of N-Acetyl Cysteine or a silica-based scavenger (e.g., SiliaMetS® Thiol). Stir at 40°C for 2 hours.

  • Filtration: Filter through a 0.45 µm membrane to remove the scavenger/Pd complex.

  • Crystallization: Heat the filtrate to reflux. Slowly add 50 mL of Heptane . Distill off Acetone (solvent swap) until the internal temperature rises to 75°C and precipitation begins.

  • Cooling: Cool to 0°C and filter.

Part 3: Decision Matrices & Workflows

Figure 1: Purification Strategy Decision Matrix

Use this logic flow to determine the correct solvent system based on your specific impurity profile.

PurificationStrategy Start Crude 4-Hydroxy-2-(2-methylphenyl)benzoic acid CheckPurity Analyze Purity (HPLC) & Color Start->CheckPurity Decision1 Major Impurity Type? CheckPurity->Decision1 Path_NonPolar Non-Polar (Dimer/Decarboxylated) Decision1->Path_NonPolar Low Polarity Path_Polar Polar/Inorganic (Salts/Boronic Acid) Decision1->Path_Polar High Polarity Path_Metal High Palladium (>50 ppm) Decision1->Path_Metal Metal Residue Path_Color Colored (Oxidation) Decision1->Path_Color Pink/Brown Action_Toluene Slurry in Toluene (25°C, 2 hrs) Path_NonPolar->Action_Toluene Action_IPA Recrystallize: IPA/Water (Protocol A) Path_Polar->Action_IPA Action_Scavenge Acetone/Cysteine Wash (Protocol B) Path_Metal->Action_Scavenge Action_Carbon Activated Carbon + Na2S2O4 in Methanol Path_Color->Action_Carbon Final Pure Crystal Form Action_Toluene->Final Action_IPA->Final Action_Scavenge->Final Action_Carbon->Final

Caption: Decision matrix for selecting the optimal purification route based on impurity classification.

Figure 2: "Oiling Out" Mitigation Workflow

Step-by-step logic to prevent liquid-liquid phase separation during crystallization.

OilingOut Start Hot Solution (Supersaturated) Cooling Cooling Step Start->Cooling CheckState Visual Check: Oil Droplets? Cooling->CheckState YesOil OILING OUT DETECTED CheckState->YesOil Yes NoOil Cloudy Suspension (Nucleation) CheckState->NoOil No Remedy1 Reheat to Dissolve YesOil->Remedy1 Remedy2 Add Seed Crystals at T > Cloud Point Remedy1->Remedy2 Remedy3 Reduce Cooling Rate (0.1°C/min) Remedy2->Remedy3 Remedy3->Cooling Retry Finish Filter & Isolate NoOil->Finish

Caption: Troubleshooting workflow to resolve oiling out (LLPS) phenomena during cooling crystallization.

Part 4: Data Summary Table

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Rejection ProfileRecommendation
IPA / Water (60:40) HighLowExcellent for salts & boronic acids.Primary Choice
Toluene LowVery LowExcellent for non-polar dimers.Use for Slurry Wash
Acetone / Heptane HighLowGood for Pd scavenging & drying.Use for Final Polish
Ethanol Very HighModeratePoor yield (too soluble).Avoid (unless < -10°C)

References

  • BenchChem. (2024).[4] Technical Support Center: Purification of Suzuki Coupling Products. Retrieved from

  • Pharmalego. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from

  • Tanaka, K., & Takiyama, H. (2019).[6] Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(9), 2001-2008.[6] Retrieved from

  • IUCr. (2018). Crystal structure of biphenyl-2-carboxylic acid derivatives. Acta Crystallographica Section E. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 4-Hydroxy-2-(2-methylphenyl)benzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the subtle nuances of molecular structure is paramount to unlocking therapeutic potential. This guide offers an in-depth comparison of the predicted and known bioactivities of 4-Hydroxy-2-(2-methylphenyl)benzoic acid and its key structural isomers. While direct comparative studies on this specific set of isomers are not extensively available in the current literature, this document synthesizes established structure-activity relationship (SAR) principles for benzoic acid derivatives to provide a predictive framework for their biological performance. We will delve into their potential as anti-inflammatory, antioxidant, and anticancer agents, supported by detailed experimental protocols for in-vitro validation.

Introduction to the Core Structure and Its Isomers

4-Hydroxy-2-(2-methylphenyl)benzoic acid belongs to the class of 2-arylbenzoic acids, a scaffold known for its diverse pharmacological activities. The spatial arrangement of the hydroxyl (-OH), carboxylic acid (-COOH), and 2-methylphenyl substituents on the benzoic acid core dictates the molecule's physicochemical properties and, consequently, its interaction with biological targets. For the purpose of this guide, we will compare the parent molecule with the following isomers:

  • Positional Isomers of the Hydroxyl Group:

    • 3-Hydroxy-2-(2-methylphenyl)benzoic acid

    • 5-Hydroxy-2-(2-methylphenyl)benzoic acid

  • Positional Isomer of the 2-methylphenyl Group:

    • 4-Hydroxy-3-(2-methylphenyl)benzoic acid

  • Isomers of the Methylphenyl Moiety:

    • 4-Hydroxy-2-(3-methylphenyl)benzoic acid

    • 4-Hydroxy-2-(4-methylphenyl)benzoic acid

The subtle shifts in these functional groups can significantly impact electronic distribution, steric hindrance, and hydrogen bonding capabilities, leading to divergent biological activities.

Comparative Bioactivity Analysis: An Evidence-Based Postulation

Based on the extensive research into benzoic acid derivatives, we can extrapolate the likely bioactivity profiles of our target compounds.[1][2][3][4] The following sections will explore their potential in key therapeutic areas.

Anti-inflammatory Activity

Benzoic acid derivatives have long been recognized for their anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[5] The carboxylic acid moiety is a key pharmacophoric feature for many non-steroidal anti-inflammatory drugs (NSAIDs).[6]

Predicted Structure-Activity Relationship:

  • 4-Hydroxy-2-(2-methylphenyl)benzoic acid (Parent Compound): The ortho substitution of the bulky 2-methylphenyl group may induce a non-planar conformation, potentially influencing its binding to the active site of COX enzymes. The 4-hydroxy group can act as both a hydrogen bond donor and acceptor, which may contribute to binding affinity.

  • 3-Hydroxy Isomer: Shifting the hydroxyl group to the 3-position might alter the intramolecular hydrogen bonding landscape, potentially impacting the acidity of the carboxylic acid and its interaction with target enzymes.

  • 5-Hydroxy Isomer: This isomer may present a different electronic and steric profile, which could lead to altered anti-inflammatory potency.

  • 3-(2-methylphenyl) Isomer: Moving the aryl substituent to the 3-position could significantly change the molecule's overall shape, likely affecting its fit within the COX active site.

  • 3-methylphenyl and 4-methylphenyl Isomers: The position of the methyl group on the second phenyl ring can influence the molecule's lipophilicity and steric bulk, which are critical for cell membrane permeability and target binding.

Antioxidant Activity

The antioxidant potential of phenolic compounds, including hydroxybenzoic acids, is well-documented and is primarily attributed to their ability to donate a hydrogen atom to neutralize free radicals.[7] The number and position of hydroxyl groups on the aromatic ring are critical determinants of antioxidant capacity.

Predicted Structure-Activity Relationship:

  • Parent Compound and its Hydroxyl Isomers: The presence of a hydroxyl group is essential for radical scavenging activity. Dihydroxybenzoic acids generally exhibit higher antioxidant activity than their monohydroxy counterparts. The position of the hydroxyl group relative to the carboxylic acid and the second aromatic ring will influence the stability of the resulting phenoxyl radical, thereby affecting antioxidant potency.

  • Methylphenyl Isomers: The electronic effects of the methyl group (electron-donating) can influence the stability of the phenoxyl radical formed upon hydrogen donation, potentially modulating the antioxidant activity.

Anticancer Activity

Numerous benzoic acid derivatives have been investigated for their potential as anticancer agents, with their mechanisms of action often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways in cancer cells.[8]

Predicted Structure-Activity Relationship:

  • General Trends: The cytotoxic effects of benzoic acid derivatives against various cancer cell lines are often influenced by the nature and position of substituents on the aromatic ring.[9] Lipophilicity, which can be modulated by the methylphenyl group, plays a crucial role in the ability of these compounds to cross cell membranes.

  • Specific Isomers: The precise spatial arrangement of the functional groups in each isomer will determine its interaction with specific molecular targets within cancer cells. For instance, the hydroxyl and carboxylic acid groups can form hydrogen bonds with amino acid residues in the active sites of enzymes or receptors involved in cancer progression.

Quantitative Bioactivity Data (Hypothetical)

To illustrate how experimental data for these compounds could be presented, the following table provides a hypothetical summary of bioactivity metrics. It is crucial to note that these values are for illustrative purposes only and are not based on published experimental data for this specific set of isomers.

CompoundAnti-inflammatory Activity (IC₅₀ in µM)Antioxidant Activity (DPPH Scavenging, EC₅₀ in µM)Anticancer Activity (MTT Assay, IC₅₀ in µM on A549 cells)
4-Hydroxy-2-(2-methylphenyl)benzoic acid15.245.825.1
3-Hydroxy-2-(2-methylphenyl)benzoic acid22.538.232.7
5-Hydroxy-2-(2-methylphenyl)benzoic acid18.941.528.9
4-Hydroxy-3-(2-methylphenyl)benzoic acid35.152.145.3
4-Hydroxy-2-(3-methylphenyl)benzoic acid17.848.327.4
4-Hydroxy-2-(4-methylphenyl)benzoic acid12.543.922.8

Experimental Protocols for Bioactivity Assessment

To empirically determine the bioactivities of 4-Hydroxy-2-(2-methylphenyl)benzoic acid and its isomers, the following validated in-vitro assays are recommended.

Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a rapid and widely used method to screen the radical scavenging activity of compounds.[10][11][12]

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Workflow Diagram:

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH working solution (e.g., 0.1 mM in methanol) P2 Prepare serial dilutions of test compounds and a positive control (e.g., Ascorbic Acid) R1 Mix test compound/control with DPPH solution P2->R1 R2 Incubate in the dark at room temperature for 30 minutes R1->R2 A1 Measure absorbance at 517 nm using a spectrophotometer R2->A1 A2 Calculate the percentage of radical scavenging activity A1->A2 A3 Determine the EC₅₀ value A2->A3

Caption: Workflow for the DPPH Radical Scavenging Assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of the test compounds or standard to the respective wells.

    • For the blank, add 100 µL of the solvent instead of the test compound.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the percentage of inhibition against the concentration of the test compounds to determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Protocol 2: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[9][13][14]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Workflow Diagram:

MTT_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis C1 Seed cancer cells (e.g., A549) in a 96-well plate C2 Allow cells to adhere overnight C1->C2 T1 Treat cells with various concentrations of test compounds C2->T1 T2 Incubate for a specified period (e.g., 48 hours) T1->T2 AS1 Add MTT solution to each well T2->AS1 AS2 Incubate for 2-4 hours AS1->AS2 AS3 Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals AS2->AS3 A1 Measure absorbance at 570 nm AS3->A1 A2 Calculate percentage of cell viability A1->A2 A3 Determine the IC₅₀ value A2->A3

Sources

Structural & Functional Divergence: Diflunisal vs. 4-Hydroxy-2-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide comparing Diflunisal (a clinically established NSAID) with its structural analog, 4-Hydroxy-2-(2-methylphenyl)benzoic acid (referred to herein as HMPBA ).

This analysis is designed for researchers in medicinal chemistry and pharmacology, focusing on Structure-Activity Relationships (SAR), metabolic stability, and critical quality attributes (CQA).

Executive Summary

The comparison between Diflunisal and HMPBA represents a classic case study in medicinal chemistry, illustrating how subtle regio-isomerism and substituent modification dictate pharmacological efficacy.

  • Diflunisal utilizes a specific salicylate pharmacophore (ortho-hydroxy-carboxylic acid) and fluorine substitution to achieve potent COX inhibition and metabolic stability.

  • HMPBA , while sharing the biphenyl core, lacks the salicylate motif (para-hydroxy) and introduces significant steric strain via a "bi-ortho" substitution pattern. This analysis predicts HMPBA to be a pharmacologically inactive analog or a process impurity , serving as a negative control in SAR studies.

Structural Dissection & Physicochemical Properties

Visualizing the Pharmacophore

The primary divergence lies in the arrangement of the functional groups on the biphenyl scaffold.

G cluster_0 Diflunisal (Active Drug) cluster_1 HMPBA (Analog/Impurity) D_Core Biphenyl Core D_Pharm Salicylate Motif (1-COOH, 2-OH) *Critical for Arg120 Binding* D_Core->D_Pharm Scaffold D_Sub 2',4'-Difluoro (Metabolic Block) D_Core->D_Sub Substitution H_Pharm 4-Hydroxybenzoate (1-COOH, 4-OH) *Lacks Chelation* D_Pharm->H_Pharm Regio-isomerism (Ortho vs Para) H_Core Biphenyl Core H_Core->H_Pharm Scaffold H_Sub 2'-Methyl (o-Tolyl) (Metabolic Liability) H_Core->H_Sub Substitution

Figure 1: Structural divergence highlighting the loss of the salicylate pharmacophore in HMPBA.

Comparative Data Table

The following table contrasts the predicted and experimental properties of both molecules.

FeatureDiflunisalHMPBA (Analog)Impact on Efficacy
IUPAC Name 2',4'-Difluoro-4-hydroxybiphenyl-3-carboxylic acid4-Hydroxy-2-(2-methylphenyl)benzoic acidIdentity
Core Motif 5-Aryl Salicylic Acid4-Hydroxy-2-Aryl Benzoic AcidBinding Mode
H-Bond Donor Phenolic OH (Ortho to COOH)Phenolic OH (Para to COOH)Ligand Efficiency
pKa (COOH) ~3.3 (Stabilized by H-bond)~4.2 (Less acidic)Solubility/Absorption
Steric Twist Moderate (F vs H)High (COOH vs Me)Receptor Fit
Metabolic Fate Glucuronidation (Major), No CYP oxidation at FBenzylic Oxidation (CYP mediated)Half-life

Mechanistic Implications (SAR Analysis)

The "Salicylate" Requirement

Diflunisal functions as a non-selective COX inhibitor. Its activity hinges on the Salicylate Binding Mode :

  • Carboxylate Anchor: The carboxylate anion forms an ionic bond with Arg120 in the COX channel.

  • H-Bond Network: The ortho-hydroxyl group forms an intramolecular hydrogen bond with the carboxylate, locking the conformation, and interacts with Tyr355 .

Analysis of HMPBA:

  • Loss of Anchor: In HMPBA, the hydroxyl is para to the carboxylate. This disrupts the intramolecular H-bond, altering the pKa and the 3D electrostatic surface.

  • Binding Failure: Without the ortho-OH, HMPBA cannot satisfy the specific H-bond network required to stabilize the inhibitor within the hydrophobic channel of COX-1/2.

Steric Clash & The "Bi-Ortho" Effect
  • Diflunisal: The phenyl ring is at the meta position relative to the COOH (position 5 vs 1). The steric interference is minimal, allowing the biphenyl system to adopt the necessary torsion angle (approx 45°).

  • HMPBA: The phenyl ring is at the ortho position relative to the COOH (position 2 vs 1). Furthermore, the phenyl ring itself has an ortho-methyl group.

    • Consequence: This "bi-ortho" substitution creates massive steric hindrance, forcing the two rings to twist almost perpendicular (90°). This rigid, bulky conformation is likely too voluminous to fit into the narrow COX active site channel.

Experimental Protocols

To objectively validate the performance difference, the following protocols are recommended.

Protocol A: COX-1/COX-2 Inhibition Assay (In Vitro)

Objective: Determine the IC50 of HMPBA relative to Diflunisal.

  • Reagents:

    • Recombinant human COX-1 and COX-2 enzymes.

    • Arachidonic acid (Substrate).

    • Colorimetric peroxidase substrate (e.g., TMPD).

    • Test Compounds: Diflunisal (Control), HMPBA (Test).

  • Preparation:

    • Dissolve compounds in DMSO to 10 mM stock.

    • Prepare serial dilutions (0.01 µM to 100 µM) in reaction buffer (0.1M Tris-HCl, pH 8.0).

  • Incubation:

    • Add 10 µL of enzyme to 150 µL buffer containing heme.

    • Add 20 µL of inhibitor (Diflunisal or HMPBA). Incubate for 10 min at 25°C.

    • Note: This pre-incubation allows time for slow-binding kinetics typical of NSAIDs.

  • Reaction:

    • Initiate by adding 20 µL Arachidonic acid (100 µM final).

    • Incubate for 2 min.

  • Detection:

    • Quench with 1M HCl or measure colorimetric change (peroxidase activity) at 590 nm.

  • Data Analysis:

    • Fit data to the Hill equation.

    • Expected Result: Diflunisal IC50 ~0.1-1.0 µM. HMPBA IC50 > 100 µM (Inactive).

Protocol B: Microsomal Stability (Metabolic Profiling)

Objective: Compare the metabolic stability of the Fluorine blockade vs. the Methyl handle.

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Procedure:

    • Pre-incubate HLM and test compound (1 µM) for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at 0, 5, 15, 30, and 60 min.

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis (LC-MS/MS):

    • Monitor parent depletion.

    • Monitor metabolite formation.

  • Expected Pathway Visualization:

Metabolism cluster_Diflunisal Diflunisal Fate cluster_HMPBA HMPBA Fate D_Parent Diflunisal D_Met1 Acyl Glucuronide (Stable C-F bond resists CYP) D_Parent->D_Met1 UGT H_Parent HMPBA H_Met1 Benzylic Alcohol (-CH3 -> -CH2OH) H_Parent->H_Met1 CYP450 (Oxidation) H_Met2 Carboxylic Acid (Inactive) H_Met1->H_Met2 Dehydrogenase

Figure 2: Metabolic liability of the methyl group in HMPBA vs. the stable fluoro-group in Diflunisal.

Synthesis & Impurity Context

If HMPBA is encountered as an impurity in Diflunisal manufacturing, it likely arises from regio-selectivity errors during the arylation step or the use of incorrect starting materials (e.g., o-chlorotoluene instead of m-difluorobenzene derivatives).

Detection Strategy (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Differentiation: HMPBA is more lipophilic (LogP ~3.8) than Diflunisal (LogP ~3.[1]3) due to the lack of the polar ortho-OH/COOH interaction and the presence of the methyl group. Expect HMPBA to elute later than Diflunisal.

References

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of anti-inflammatory drugs. Scandinavian Journal of Rheumatology, 27(S102), 9-21. Link

  • Flower, R. J. (2003). The development of COX2 inhibitors. Nature Reviews Drug Discovery, 2(3), 179-191. Link

  • Nuñez, S., et al. (2018). Crystal Structure of COX-1 with Diflunisal. Journal of Medicinal Chemistry. (Referencing PDB ID: 3N8Z for binding mode validation). Link

  • FDA Access Data. (1982). Dolobid (Diflunisal) Prescribing Information. Merck Sharp & Dohme.[2] Link

  • Smith, D. A., & Obach, R. S. (2009). Metabolite identification in drug discovery. Wiley-Interscience. (General reference for CYP oxidation of methyl groups vs fluorine stability).

Sources

Structure-activity relationship (SAR) of 4-Hydroxy-2-(2-methylphenyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Hydroxy-2-(2-methylphenyl)benzoic Acid Derivatives

Abstract

For drug development professionals, a deep understanding of the structure-activity relationship (SAR) is fundamental to designing potent and selective therapeutics. This guide offers a comprehensive comparative analysis of the 4-Hydroxy-2-(2-methylphenyl)benzoic acid scaffold. While direct, extensive SAR studies on this specific series are not broadly published, this document synthesizes data from closely related substituted benzoic acid analogs to establish a robust, inferred SAR framework. We will deconstruct the molecule into its core functional regions, analyze the influence of each component on biological activity, propose likely mechanisms of action, and provide validated experimental protocols for researchers to generate novel SAR data.

Deconstructing the Core Scaffold for SAR Analysis

The 4-Hydroxy-2-(2-methylphenyl)benzoic acid structure is a bi-aryl system possessing three key regions that dictate its pharmacological profile. Our analysis will focus on the independent and synergistic contributions of these regions to overall biological activity, likely in the anti-inflammatory domain, as is common for this class of compounds.

cluster_mol 4-Hydroxy-2-(2-methylphenyl)benzoic Acid cluster_regions Key Regions for SAR Analysis mol A Region A: Carboxylic Acid mol->A B Region B: 4-Hydroxy Group mol->B C Region C: 2-(2-methylphenyl) Group mol->C

Caption: Key pharmacophoric regions of the target scaffold.

Region A: The Benzoic Acid Moiety

The benzoic acid group is a cornerstone of many biologically active molecules. The carboxylic acid is a critical hydrogen bond donor and acceptor, frequently anchoring the molecule within the active site of an enzyme or receptor.[1] Its acidic nature is significantly influenced by other substituents on the aromatic ring. This moiety is essential for the activity of many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.

Region B: The 4-Hydroxy Group

The phenolic hydroxyl group at the 4-position is a versatile functional group that can dramatically influence the compound's properties.

  • Electronic Effects : As an electron-donating group, it can modulate the pKa of the carboxylic acid and the overall electron density of the ring system.[1]

  • Binding Interactions : It can serve as a potent hydrogen bond donor and acceptor, forming critical interactions with polar amino acid residues in a target's binding pocket.[2] Studies on 2-hydroxybenzoic acid derivatives have highlighted the necessity of the hydroxyl group for potent and selective inhibition of enzymes like SIRT5.[3][4]

  • Metabolic Stability : It can be a site for Phase II metabolism (glucuronidation or sulfation), which can impact the compound's pharmacokinetic profile.

Region C: The 2-(2-methylphenyl) Group

The presence of a second, substituted phenyl ring at the 2-position introduces significant steric and lipophilic characteristics.

  • Steric Influence : The ortho-aryl group forces a non-planar conformation between the two phenyl rings. This torsional angle is often critical for fitting into a specific three-dimensional binding pocket and can be a key determinant of selectivity for one biological target over another.

  • Lipophilicity : The additional phenyl ring increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability. However, excessive lipophilicity can also lead to off-target effects and poor solubility.

  • The ortho-Methyl Group : The methyl substituent on the second ring further influences the molecule's properties. It increases lipophilicity and provides steric bulk that can fine-tune the angle between the two rings, potentially enhancing binding affinity by occupying a specific hydrophobic pocket in the target protein.[1]

Inferred Biological Activity and Mechanism of Action

Based on structurally related compounds, derivatives of 4-Hydroxy-2-(2-methylphenyl)benzoic acid are strong candidates for being anti-inflammatory agents, likely acting as inhibitors of the cyclooxygenase (COX) enzymes.[5][6] The COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5]

COX_Pathway membrane Cell Membrane Phospholipids arachidonic Arachidonic Acid membrane->arachidonic   Phospholipase A2 cox COX-1 / COX-2 Enzymes arachidonic->cox target_mol 4-Hydroxy-2-(2-methylphenyl) benzoic acid derivative target_mol->cox Inhibition prostaglandins Prostaglandins (PGH2) cox->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation

Caption: Proposed mechanism via inhibition of the COX pathway.

Comparative SAR Data from Analogous Scaffolds

To predict how modifications might affect the activity of our target scaffold, we can analyze experimental data from similar series of compounds.

Table 1: SAR of N-Aryl Substituted 4-Hydroxy-benzothiazine-3-carboxamides (Analgesic Activity)

This series shares the 4-hydroxy-bi-aryl-like core. The data shows how the position of a methyl group on the N-aryl ring impacts analgesic activity. This provides insight into the tolerance for substitution on an outer phenyl ring.[7]

Compound IDN-Aryl SubstituentAnalgesic Activity (Relative to Control)
1a 2-methylphenyl+++
1b 3-methylphenyl++
1c 4-methylphenyl++
1f 2,4-dimethylphenyl++++

Data synthesized from[7]. Activity is represented qualitatively for comparative purposes. Insight: The position of the methyl group influences activity, with the ortho position (1a) being highly favorable. Adding a second methyl group (1f) can further enhance activity, suggesting the binding pocket has space to accommodate larger hydrophobic groups.

Table 2: SAR of N-Substituted 2-Hydroxymethylbenzamides (Anti-Inflammatory Activity)

This series demonstrates the importance of the substituent attached to the core benzoic acid scaffold in modulating anti-inflammatory effects.[6]

Compound IDN-Substituent (R Group)% Inhibition of Edema
3c -CH₂-CH₂-piperazinyl33.8
3d -CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]52.1
3e -CH₂-CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]45.1
Indomethacin (Standard Drug)56.3

Data adapted from[6]. Insight: The nature, size, and linker length of the substituent are critical. A two-carbon linker (3d vs. 3e) and a substituted piperazine ring (3d vs. 3c) significantly enhance activity, highlighting the importance of reaching secondary binding sites.

Recommended Experimental Protocols for SAR Elucidation

To validate the inferred SAR and discover potent derivatives of 4-Hydroxy-2-(2-methylphenyl)benzoic acid, the following experimental workflow is recommended. It is a self-validating system where chemical synthesis provides the tools for biological testing, and the results of that testing inform the next round of synthesis.

cluster_synthesis Part 1: Chemical Synthesis cluster_testing Part 2: Biological Evaluation start Starting Materials (e.g., 2-Bromo-4-hydroxy- benzoic acid ester) suzuki Suzuki Coupling with (2-methylphenyl) boronic acid start->suzuki deprotection Ester Hydrolysis (Deprotection) suzuki->deprotection purification Purification & Characterization (HPLC, NMR, MS) deprotection->purification invitro In Vitro Assay (e.g., COX-1/COX-2 Inhibition Assay) purification->invitro Test Compounds ic50 Determine IC50 Values invitro->ic50 sar_analysis SAR Analysis ic50->sar_analysis sar_analysis->start Design Next Generation of Compounds

Caption: A validated workflow for SAR study.

Protocol: Synthesis via Suzuki Coupling

The Suzuki coupling is a robust and versatile method for creating the C-C bond between the two aryl rings, which is the key step in synthesizing the core scaffold.[8]

Objective: To synthesize the 4-Hydroxy-2-(2-methylphenyl)benzoic acid core.

Materials:

  • Methyl 2-bromo-4-hydroxybenzoate

  • (2-methylphenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Lithium hydroxide (LiOH)

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine Methyl 2-bromo-4-hydroxybenzoate (1.0 eq), (2-methylphenyl)boronic acid (1.2 eq), and the base (2.0 eq) in the solvent mixture.

  • Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the palladium catalyst (0.05 eq) to the flask under an inert atmosphere.

  • Reaction: Heat the mixture to reflux (e.g., 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ester product by flash column chromatography.

  • Hydrolysis: Dissolve the purified ester in a THF/water mixture and add LiOH (2.0 eq). Stir at room temperature until the ester is fully converted to the carboxylic acid (monitor by TLC).

  • Final Isolation: Acidify the mixture with 1M HCl to precipitate the final product. Collect the solid by filtration, wash with cold water, and dry to yield the 4-Hydroxy-2-(2-methylphenyl)benzoic acid.

Protocol: In Vitro COX Inhibition Assay

This assay quantitatively measures the ability of the synthesized compounds to inhibit the COX-1 and COX-2 enzymes, providing critical data for SAR analysis.[5]

Objective: To determine the IC₅₀ values of the synthesized derivatives against COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., Amplex Red)

  • Heme cofactor

  • Assay buffer (e.g., Tris-HCl)

  • Synthesized compounds dissolved in DMSO

  • Microplate reader

Procedure:

  • Enzyme Preparation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to designated wells.

  • Compound Addition: Add various concentrations of the test compounds (typically from a serial dilution) to the wells. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., Indomethacin or Celecoxib).

  • Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the compounds to bind to the enzymes.

  • Initiate Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Detection: Immediately begin reading the plate in a microplate reader at the appropriate wavelength for the detection probe. The rate of change in absorbance or fluorescence is proportional to enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Conclusion and Future Directions

This guide establishes a foundational SAR for 4-Hydroxy-2-(2-methylphenyl)benzoic acid derivatives by drawing logical inferences from related molecular series. The key takeaways are:

  • The carboxylic acid and 4-hydroxy group are likely essential for binding to the target, probably through hydrogen bonding interactions.

  • The bi-aryl core creates a specific 3D conformation that is critical for activity and selectivity.

  • The 2-methyl group likely occupies a hydrophobic pocket, and its position is crucial.

Future work should focus on systematically applying the experimental protocols outlined above. Promising avenues for further modification include:

  • Varying the substituent on the second phenyl ring: Replace the 2-methyl group with other small alkyl groups (ethyl), halogens (fluoro, chloro), or methoxy groups to probe the steric and electronic requirements of the hydrophobic pocket.

  • Exploring other positions on the benzoic acid ring: Introducing small substituents at the 5- or 6-positions could further enhance potency or modulate physical properties.

  • Bioisosteric replacement: Replacing the carboxylic acid with other acidic functional groups (e.g., a tetrazole) could improve metabolic stability or cell permeability.

By combining the inferred SAR presented here with rigorous experimental validation, researchers can efficiently navigate the chemical space to develop novel and potent therapeutics based on this promising scaffold.

References

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A Comparative Guide to Catalytic Systems for the Synthesis of 4-Hydroxy-2-(o-tolyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Hydroxy-2-(o-tolyl)benzoic acid, a key intermediate in the development of various pharmaceuticals, presents a unique challenge due to the steric hindrance around the coupling site. This guide provides an in-depth comparative analysis of various catalytic systems for this synthesis, offering insights into their performance, mechanistic nuances, and practical considerations. This document is intended to empower researchers to make informed decisions when selecting a synthetic route, balancing factors such as yield, selectivity, cost, and environmental impact.

Introduction: The Significance of 4-Hydroxy-2-(o-tolyl)benzoic Acid

4-Hydroxy-2-(o-tolyl)benzoic acid serves as a crucial building block in medicinal chemistry. Its biaryl structure is a common motif in a range of biologically active molecules. The presence of the hydroxyl and carboxylic acid functionalities provides strategic points for further molecular elaboration, making it a valuable precursor for the synthesis of complex drug candidates. The ortho-tolyl group introduces significant steric bulk, which can influence the molecule's conformation and its interaction with biological targets. However, this steric hindrance also complicates its synthesis, necessitating the use of highly efficient and selective catalytic methods.

This guide will focus on a comparative study of the most relevant catalytic approaches for the construction of the C-C bond between the benzoic acid and the o-tolyl moieties. We will delve into the intricacies of Palladium, Copper, Nickel, and Rhodium-based catalytic systems.

Comparative Analysis of Catalytic Systems

The synthesis of 4-Hydroxy-2-(o-tolyl)benzoic acid is primarily achieved through cross-coupling reactions. The choice of catalyst is paramount and significantly impacts the reaction's efficiency. Below is a comparative overview of the most prominent catalytic systems.

Catalyst SystemTypical ReactionKey AdvantagesKey Disadvantages
Palladium Suzuki-Miyaura CouplingHigh functional group tolerance, mild reaction conditions, well-studied and reliable.[1][2]High cost of palladium, potential for catalyst leaching into the product.[3]
Copper Ullmann-type CouplingLower cost compared to palladium, effective for certain C-O and C-N bond formations.[4][5]Often requires harsher reaction conditions (higher temperatures), can have lower functional group tolerance.[5]
Nickel Kumada/Negishi-type CouplingCost-effective, can activate challenging electrophiles.[6][7]Sensitivity to air and moisture, Grignard reagents used in Kumada coupling have limited functional group compatibility.[7]
Rhodium C-H Activation/ArylationEnables direct functionalization of C-H bonds, offering atom economy.Often requires specific directing groups, can be expensive, and the substrate scope may be limited.

In-Depth Analysis and Experimental Protocols

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the most widely employed method for the synthesis of biaryl compounds due to its versatility and mild reaction conditions.[1][2] The reaction typically involves the coupling of an organoboron reagent (e.g., a boronic acid) with an organic halide in the presence of a palladium catalyst and a base.[1]

Causality of Experimental Choices:

  • Starting Materials: The synthesis of 4-Hydroxy-2-(o-tolyl)benzoic acid via Suzuki-Miyaura coupling commonly starts from 2-bromo-4-hydroxybenzoic acid and o-tolylboronic acid. The bromo-substituted benzoic acid is chosen for its reactivity in the oxidative addition step of the catalytic cycle.

  • Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical, especially for sterically hindered substrates. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands are often employed to facilitate the challenging reductive elimination step and improve catalyst stability and activity.[4][8]

  • Base and Solvent: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in activating the boronic acid for transmetalation.[1][9] The choice of solvent (e.g., toluene, dioxane, THF/water mixtures) influences the solubility of the reactants and the stability of the catalytic species.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-4-hydroxybenzoic acid (1.0 mmol), o-tolylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 3.0 mmol).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 10 mL).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and add water. Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.

Workflow Diagram:

Suzuki_Miyaura_Coupling Reactants 2-bromo-4-hydroxybenzoic acid + o-tolylboronic acid Reaction Reflux (80-100 °C) Reactants->Reaction Catalyst_System Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) Catalyst_System->Reaction Solvent Solvent (e.g., Toluene/EtOH/H2O) Solvent->Reaction Workup Acidic Work-up Reaction->Workup Purification Purification Workup->Purification Product 4-Hydroxy-2-(o-tolyl)benzoic acid Purification->Product

Caption: General workflow for the Suzuki-Miyaura synthesis of 4-Hydroxy-2-(o-tolyl)benzoic acid.

Copper-Catalyzed Ullmann-type Coupling

The Ullmann reaction, a classical method for forming C-C and C-heteroatom bonds using copper catalysts, offers a more economical alternative to palladium-catalyzed reactions.[4][5] However, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[5] Modern modifications have introduced ligands that allow for milder reaction conditions.

Causality of Experimental Choices:

  • Ligands: The use of ligands such as 1,10-phenanthroline or various amino acids can significantly accelerate the reaction and allow for lower catalyst loadings and temperatures. These ligands stabilize the copper species and facilitate the oxidative addition and reductive elimination steps.

  • Base: A strong base, such as K₂CO₃ or Cs₂CO₃, is typically required to promote the reaction.

Experimental Protocol: Ullmann-type Coupling

  • Reaction Setup: In a sealed tube, combine 2-iodo-4-hydroxybenzoic acid (1.0 mmol), o-tolylboronic acid (1.5 mmol), a copper catalyst (e.g., CuI, 0.1 mmol, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as DMF or DMSO (5 mL).

  • Reaction: Heat the mixture to a high temperature (typically 120-150 °C) for several hours.

  • Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling, involving acidic work-up and purification.

Nickel-Catalyzed Cross-Coupling

Nickel catalysts have emerged as a powerful and cost-effective alternative to palladium for various cross-coupling reactions, including the Kumada and Negishi couplings.[6][7] Nickel is particularly effective in activating less reactive aryl chlorides.

Causality of Experimental Choices:

  • Reaction Type: The Kumada coupling utilizes a Grignard reagent (e.g., o-tolylmagnesium bromide), while the Negishi coupling employs an organozinc reagent. The choice depends on the functional group tolerance required, with organozinc reagents being generally more tolerant.

  • Ligands: Phosphine ligands or N-heterocyclic carbenes are commonly used to stabilize the nickel catalyst and promote the desired reactivity.

Experimental Protocol: Nickel-Catalyzed Kumada-type Coupling

  • Grignard Reagent Preparation: Prepare o-tolylmagnesium bromide from o-bromotoluene and magnesium turnings in anhydrous THF under an inert atmosphere.

  • Reaction Setup: To a separate flask containing 2-bromo-4-hydroxybenzoic acid (1.0 mmol) and a nickel catalyst (e.g., NiCl₂(dppp), 0.05 mmol, 5 mol%) in anhydrous THF, slowly add the freshly prepared Grignard reagent at a low temperature (e.g., 0 °C).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with aqueous NH₄Cl, followed by an acidic work-up to isolate the product.

Rhodium-Catalyzed C-H Arylation

Rhodium-catalyzed C-H activation offers a more atom-economical approach by directly coupling an aryl C-H bond with a coupling partner, avoiding the need for pre-functionalized starting materials. For the synthesis of 4-Hydroxy-2-(o-tolyl)benzoic acid, this could potentially involve the direct arylation of 4-hydroxybenzoic acid with an o-tolyl source.

Causality of Experimental Choices:

  • Directing Group: The carboxylic acid group can act as a directing group, facilitating the ortho-C-H activation by the rhodium catalyst.

  • Oxidant: These reactions often require an oxidant (e.g., Cu(OAc)₂) to regenerate the active rhodium catalyst.

Conceptual Workflow Diagram:

Rhodium_Catalyzed_Arylation Reactants 4-hydroxybenzoic acid + o-tolylboronic acid Reaction C-H Activation and Arylation Reactants->Reaction Catalyst_System Rh Catalyst (e.g., [RhCp*Cl2]2) + Oxidant (e.g., Cu(OAc)2) Catalyst_System->Reaction Product 4-Hydroxy-2-(o-tolyl)benzoic acid Reaction->Product

Caption: Conceptual workflow for Rhodium-catalyzed C-H arylation.

Performance Metrics and Catalyst Selection

To facilitate a quantitative comparison, key performance indicators for catalytic systems are crucial.

  • Yield (%): The amount of desired product obtained relative to the theoretical maximum.

  • Selectivity: The ratio of the desired product to any side products. For this synthesis, a key challenge is to avoid homo-coupling of the starting materials.

  • Turnover Number (TON): The number of moles of substrate that one mole of catalyst can convert before becoming inactivated. A higher TON indicates a more stable and efficient catalyst.

  • Turnover Frequency (TOF): The turnover number per unit of time, representing the speed of the catalyst.

Catalyst SystemPlausible Yield RangeSelectivityTON/TOF
Palladium High (often >80%)Generally highCan be very high with optimized ligands
Copper Moderate to HighVariable, can be lower than PdGenerally lower than Pd
Nickel Moderate to HighGood, but sensitive to conditionsGood, but catalyst stability can be an issue
Rhodium VariableHighly dependent on directing groupCan be high for specific substrates

Conclusion and Future Outlook

For the synthesis of the sterically hindered 4-Hydroxy-2-(o-tolyl)benzoic acid, palladium-catalyzed Suzuki-Miyaura coupling remains the most reliable and versatile method , offering high yields and excellent functional group tolerance under relatively mild conditions. The key to success lies in the judicious selection of a bulky and electron-rich ligand to overcome the steric hindrance.

Copper and nickel-based systems present more cost-effective alternatives. While they may require more rigorous optimization of reaction conditions, they hold significant promise for large-scale industrial synthesis where cost is a major driver. Future research in this area will likely focus on the development of more robust and air-stable nickel and copper catalysts with improved functional group tolerance.

Rhodium-catalyzed C-H activation represents a frontier in synthetic methodology. While currently less developed for this specific transformation, its potential for atom economy makes it an exciting area for future exploration.

Ultimately, the choice of catalyst will depend on the specific requirements of the synthesis, including scale, cost constraints, and the availability of starting materials and specialized equipment. This guide provides the foundational knowledge for researchers to navigate these choices and develop efficient and robust synthetic routes to this important pharmaceutical intermediate.

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  • Wiley Online Library. (n.d.). Palladium‐Catalyzed Asymmetric Hydrogenolysis of Aryl Triflates for Construction of Axially Chiral Biaryls. Retrieved from [Link]

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  • Beilstein Journals. (2020, May 11). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Retrieved from [Link]

Sources

Validating the anti-proliferative effects of 4-Hydroxy-2-(2-methylphenyl)benzoic acid in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide outlines the technical framework for validating the anti-proliferative efficacy of 4-Hydroxy-2-(2-methylphenyl)benzoic acid (HMPBA) . Structurally, HMPBA is a biphenyl derivative sharing the core scaffold of the FDA-approved NSAID Diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid).

Scientific Premise: Biphenyl-4-carboxylic acids are "privileged structures" in medicinal chemistry. While originally designed as COX inhibitors, recent studies (see References) indicate that lipophilic modifications—such as the 2-methylphenyl substitution in HMPBA—can induce off-target anti-cancer effects via Wnt/


-catenin inhibition and intrinsic apoptosis, distinct from pure COX inhibition.

Validation Goal: To objectively determine if HMPBA exhibits superior potency (IC


) or selectivity compared to its structural analog (Diflunisal) and standard chemotherapeutics (Doxorubicin/Cisplatin).

Experimental Design & Controls (The "Self-Validating" System)

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the experimental design must account for solubility, false positives (PAINS), and specific mechanistic pathways.

The Comparator Matrix

You cannot validate a novel compound in isolation. Use this matrix:

RoleCompoundRationaleTarget Concentration Range
Test Candidate HMPBA The subject of validation.0.1

M – 100

M
Structural Benchmark Diflunisal FDA-approved analog. Establishes baseline activity for the biphenyl scaffold.10

M – 200

M
Positive Control Doxorubicin Standard of Care (SOC). Validates assay sensitivity (must kill cells).0.01

M – 10

M
Negative Control DMSO (0.1%) Vehicle control. Normalizes data (100% viability).Constant (0.1% v/v)
Selectivity Control BJ Fibroblasts Non-malignant cell line. Checks for general toxicity vs. cancer specificity.Same as Test Candidate
Cell Line Selection

Based on the sensitivity of biphenyl derivatives reported in literature (e.g., Coskun et al., 2018), the following lines are recommended:

  • HCT-116 (Colon Carcinoma): High sensitivity to COX-2 and Wnt inhibitors.

  • MCF-7 (Breast Adenocarcinoma): Standard model for solid tumors.

Workflow Visualization

The following diagram illustrates the critical path for validating HMPBA, from compound solubilization to mechanistic confirmation.

ValidationWorkflow Prep Compound Prep (DMSO Stock 10mM) QC Solubility QC (Nephelometry) Prep->QC Check Precipitation Screen Primary Screen (MTT Assay @ 72h) QC->Screen Pass HitCall Hit Validation (IC50 < 20 µM?) Screen->HitCall Calculate IC50 HitCall->Prep No (Modify Structure) Mech Mechanism (Annexin V / PI) HitCall->Mech Yes Selectivity Selectivity Index (Cancer vs Fibroblast) HitCall->Selectivity Yes

Figure 1: Decision-tree workflow for validating HMPBA. Note the mandatory solubility QC step to prevent false toxicity data due to precipitation.

Detailed Protocols

Protocol A: Quantitative Cytotoxicity (MTT Assay)

Objective: Determine the IC


 (Half-maximal inhibitory concentration).

Crucial Technical Insight: Biphenyl acids can be lipophilic.[1] Ensure the final DMSO concentration never exceeds 0.5% to avoid solvent-induced toxicity masking the drug effect.

  • Seeding: Plate HCT-116 cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment:

    • Prepare serial dilutions of HMPBA (100, 50, 25, 12.5, 6.25, 3.125

      
      M).
      
    • Include Diflunisal (same range) and Doxorubicin (1, 0.1, 0.01

      
      M).
      
    • Incubate for 72 hours at 37°C, 5% CO

      
      .
      
  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

  • Analysis: Fit data to a 4-parameter logistic regression (Hill equation).

Data Validation Criteria:

  • Z-Factor: Must be > 0.5 for the plate to be valid.

  • CV%: Coefficient of variation between replicates must be < 15%.

Protocol B: Mechanistic Confirmation (Apoptosis)

Objective: Prove HMPBA kills via programmed cell death (desirable) rather than necrosis (inflammatory/toxic).

Method: Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry.

  • Q1 (Annexin- / PI-): Live cells.

  • Q2 (Annexin+ / PI+): Late Apoptosis.

  • Q3 (Annexin- / PI+): Necrosis (Undesirable toxicity).

  • Q4 (Annexin+ / PI-): Early Apoptosis (Target mechanism).

Comparative Data Analysis (Template)

Use the table below to structure your final report. The values provided are representative benchmarks based on similar biphenyl derivatives (e.g., Diflunisal analogs) to guide your expectations.

CompoundHCT-116 IC

(

M)
MCF-7 IC

(

M)
Selectivity Index (SI)*Mechanism
HMPBA (Candidate) To be determinedTo be determinedTarget > 5.0Target: Apoptosis
Diflunisal (Benchmark) ~40 - 80

M
~60 - 100

M
~2.0COX-2 / Wnt
Doxorubicin (Pos. Ctrl) 0.1 - 0.5

M
0.2 - 0.8

M
< 1.0 (Toxic)DNA Intercalation

*Selectivity Index (SI) = IC


 (Fibroblasts) / IC

(Cancer). An SI > 5 indicates a promising safety window.

Mechanistic Pathway Visualization

Understanding why HMPBA works is as important as if it works. Based on the biphenyl scaffold, the hypothesized mechanism involves the Intrinsic Apoptotic Pathway.

ApoptosisPathway Drug HMPBA (Candidate) Mito Mitochondria (MOMP) Drug->Mito Stress Signal CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase 9 (Initiator) CytoC->Casp9 Apoptosome Casp3 Caspase 3/7 (Executioner) Casp9->Casp3 Cleavage PARP PARP Cleavage Casp3->PARP Death Apoptosis (Cell Death) PARP->Death

Figure 2: Hypothesized Mechanism of Action. HMPBA is expected to induce mitochondrial stress, leading to Caspase-dependent apoptosis.

References

  • Coskun, G. P., et al. (2018). "Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives as Cyclooxygenase Enzyme Inhibitors."[2] Molecules, 23(8), 1969.[3]

    • Relevance: Establishes the baseline anti-cancer activity of the Diflunisal/biphenyl scaffold in HCT-116 and PC-3 lines.
  • Cincinelli, R., et al. (2005). "Synthesis and structure-activity relationships of a new series of retinoid-related biphenyl-4-ylacrylic acids endowed with antiproliferative and proapoptotic activity."[1] Journal of Medicinal Chemistry, 48(15).

    • Relevance: Validates the "biphenyl-4-carboxylic acid" core as a pro-apoptotic scaffold.
  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

    • Relevance: The authoritative standard for performing and calcul
  • PubChem. "Benzoic acid, 2-hydroxy-, 4-methylphenyl ester (Related Structure)."

    • Relevance: Structural verific

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Hydroxy-2-(2-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to market is underpinned by rigorous analytical testing. The reliability of this data is paramount, ensuring the safety and efficacy of the final drug product. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 4-Hydroxy-2-(2-methylphenyl)benzoic acid, a representative small molecule carboxylic acid. We will delve into the nuances of method development, validation, and the critical process of cross-validation, offering a framework for ensuring data integrity across different analytical platforms.

The Imperative of Robust Analytical Methods

4-Hydroxy-2-(2-methylphenyl)benzoic acid, as a potential active pharmaceutical ingredient (API), requires precise and accurate quantification in various biological matrices throughout its development lifecycle.[1][2] From early pharmacokinetic studies to final quality control of the drug product, the chosen analytical methods must be not only reliable but also fit for their intended purpose.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent validation of these methods to ensure data is trustworthy.[3][4][5]

Selecting the Appropriate Analytical Technique

The two most prevalent techniques for the quantification of small molecules like 4-Hydroxy-2-(2-methylphenyl)benzoic acid in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • High-Performance Liquid Chromatography (HPLC-UV): This technique separates compounds based on their interaction with a stationary phase, followed by detection using UV absorbance. It is a robust, cost-effective, and widely available method, making it a workhorse in many quality control laboratories.[6][7] However, its sensitivity and selectivity can be limited, especially in complex biological matrices where interferences are common.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.[8][9] It is the gold standard for bioanalysis due to its ability to provide structural information and quantify analytes at very low concentrations, even in the presence of co-eluting interferences.[10]

The choice between these techniques often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the stage of drug development.

Method Development and Validation: A Tale of Two Techniques

Here, we present a comparative overview of the development and validation of hypothetical HPLC-UV and LC-MS/MS methods for the quantification of 4-Hydroxy-2-(2-methylphenyl)benzoic acid in human plasma. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[11]

Method 1: HPLC-UV

Experimental Protocol:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 230 nm.[12]

    • Injection Volume: 20 µL.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Inject the supernatant.

  • Validation Parameters:

    • Specificity: Assessed by analyzing blank plasma samples to ensure no interference at the retention time of the analyte.

    • Linearity: Determined by a calibration curve using at least five non-zero concentrations.

    • Accuracy and Precision: Evaluated at three concentration levels (low, medium, and high QC samples).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on signal-to-noise ratios.

Method 2: LC-MS/MS

Experimental Protocol:

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[8]

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and an internal standard.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add an internal standard and 500 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Evaporate the organic layer to dryness and reconstitute in the mobile phase.

  • Validation Parameters:

    • Selectivity: Assessed by analyzing blank plasma from multiple sources.

    • Linearity: Determined by a weighted linear regression of the calibration curve.

    • Accuracy and Precision: Evaluated at four concentration levels (LLOQ, low, medium, and high QC samples).

    • Matrix Effect: Investigated by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.

    • Stability: Assessed under various conditions (freeze-thaw, short-term, long-term).

Cross-Validation: Bridging the Analytical Divide

When two different analytical methods are used to generate data for the same study, a cross-validation is essential to ensure the comparability of the results.[13][14] This is a regulatory expectation and a cornerstone of data integrity.[3][5]

Cross-Validation Protocol (HPLC-UV vs. LC-MS/MS):

  • Objective: To demonstrate that the HPLC-UV method provides comparable results to the more sensitive and selective LC-MS/MS method.

  • Study Design:

    • Select a set of at least 20 incurred study samples that have been previously analyzed by the LC-MS/MS method.

    • The concentration range of the selected samples should cover the entire calibration range of both methods.

  • Analysis:

    • Analyze the selected samples using the validated HPLC-UV method.

  • Acceptance Criteria:

    • The difference between the values obtained by the two methods for at least 67% of the samples should be within ±20% of the mean value.

Cross_Validation_Workflow cluster_lcms LC-MS/MS Analysis (Reference Method) cluster_hplc HPLC-UV Analysis (Test Method) A Incurred Study Samples B Analysis by Validated LC-MS/MS Method A->B D Same Incurred Study Samples A->D C LC-MS/MS Data B->C G Data Comparison and Statistical Analysis C->G E Analysis by Validated HPLC-UV Method D->E F HPLC-UV Data E->F F->G H Acceptance Criteria Met? (±20% Agreement for ≥67% of Samples) G->H I Methods are Interchangeable H->I Yes J Investigate Discrepancies H->J No

Caption: Workflow for the cross-validation of two analytical methods.

Data Presentation and Interpretation

The following tables summarize hypothetical validation and cross-validation data for the two methods.

Table 1: Summary of Validation Parameters

ParameterHPLC-UVLC-MS/MSAcceptance Criteria (ICH)
Linearity (r²) >0.995>0.998≥0.99
Accuracy (% Bias) -5.0% to +4.5%-3.2% to +2.8%±15% (±20% at LLOQ)
Precision (%RSD) <10%<8%≤15% (≤20% at LLOQ)
LLOQ 10 ng/mL0.5 ng/mL-
Selectivity No interference from blank plasmaNo significant matrix effect-

Table 2: Hypothetical Cross-Validation Data

Sample IDLC-MS/MS Result (ng/mL)HPLC-UV Result (ng/mL)% Difference
00112.511.8-5.6%
00255.258.1+5.3%
003103.798.9-4.6%
............
020489.1501.3+2.5%

Interpretation:

The data in Table 1 indicates that both methods meet the acceptance criteria for validation. However, the LC-MS/MS method demonstrates superior sensitivity (lower LLOQ) and better accuracy and precision. The hypothetical cross-validation data in Table 2 shows a good correlation between the two methods, with the percentage difference for all samples falling within the ±20% acceptance limit. This would provide confidence that the data generated by both methods are comparable and can be used interchangeably within the defined concentration range.

Logical_Relationship Method_Selection {Method Selection|Based on required sensitivity, matrix complexity, and cost} Method_Development {Method Development|Optimize chromatographic and detection parameters} Method_Selection->Method_Development Method_Validation {Method Validation|Demonstrate method is fit for purpose according to ICH guidelines} Method_Development->Method_Validation Cross_Validation {Cross-Validation|Ensure data comparability between different methods} Method_Validation->Cross_Validation If multiple methods are used Data_Integrity {Data Integrity|Reliable and trustworthy data for regulatory submission} Method_Validation->Data_Integrity Cross_Validation->Data_Integrity

Caption: Logical flow from method selection to ensuring data integrity.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of 4-Hydroxy-2-(2-methylphenyl)benzoic acid.

  • HPLC-UV is a suitable choice for later stage development and quality control applications where high concentrations of the analyte are expected and the sample matrix is relatively clean. Its cost-effectiveness and robustness are significant advantages.

  • LC-MS/MS is the preferred method for bioanalytical studies, such as pharmacokinetics, where high sensitivity and selectivity are crucial for accurately measuring low concentrations of the drug in complex biological fluids.

A thorough cross-validation is not just a regulatory hurdle but a scientific necessity to ensure the consistency and reliability of data throughout the drug development process. By following the principles and protocols outlined in this guide, researchers can build a robust analytical foundation for their drug development programs, ultimately contributing to the delivery of safe and effective medicines.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]

  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Contract Pharma. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Veeprho. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • Pharmaceutical Technology. (2026). Analytical Methods Validation In-Process Control Methods for the Manufacture of Active Pharmaceutical Ingredients. [Link]

  • Lab Manager. (2025). Introduction to Analytical Method Development and Validation. [Link]

  • Fjording, M. S., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Future Science. [Link]

  • IQVIA. (2025). Cross-Validations in Regulated Bioanalysis. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • P
  • HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid. [Link]

  • Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Chromatography & Separation Techniques. [Link]

  • Tiwari, P., & Kumar, A. (2013). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Journal of Acute Disease. [Link]

  • SIELC Technologies. (2018). Separation of Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester on Newcrom R1 HPLC column. [Link]

  • Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Chromatography & Separation Techniques. [Link]

  • Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
  • ResearchGate. (2025). Fast Determination of 4-Hydroxybenzoic Acid in Different Matrices using Monolithic Column Separation. [Link]

  • Ansaloni, A., et al. (2020). An LC-MS/MS Method for a Comprehensive Determination of Metabolites of BTEX Anaerobic Degradation in Bacterial Cultures and Groundwater. Molecules. [Link]

  • Zang, J., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link]

  • Victoria University Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Link]

  • Frontiers. (2022). An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. [Link]

  • Food Safety and Inspection Service. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

Sources

Comparative Docking Studies: 2-Arylbenzoic Acids in COX-1 vs. COX-2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the methodological framework for evaluating 2-arylbenzoic acids —a scaffold structurally distinct from classical 2-arylpropionic acids (profens)—as potential COX-2 selective inhibitors. Unlike the flexible profens, the 2-arylbenzoic acid core (a biphenyl-2-carboxylic acid system) possesses a restricted rotation axis (atropisomerism potential) that offers unique opportunities to target the Val523 "side pocket" of COX-2 while minimizing COX-1 affinity.

This document provides a self-validating workflow to compare these ligands against standard controls (Diclofenac, Celecoxib) using molecular docking and experimental validation.

Part 1: Structural Basis of Selectivity

To design a valid comparative study, one must first understand the "Gatekeeper" mechanism. The homology between COX-1 and COX-2 is high (~60-65%), but the active site contains a critical variation that drives selectivity.[]

The "Gatekeeper" Residues[2]
  • COX-1 (Constitutive): Contains Ile523 .[2][3][4][5] The bulky isoleucine side chain protrudes into the active site, effectively closing off a secondary hydrophobic region.

  • COX-2 (Inducible): Contains Val523 .[2][3][4][5] The smaller valine residue creates a void volume known as the "Side Pocket" (SP) .

The Hypothesis for 2-Arylbenzoic Acids: The carboxylic acid moiety anchors the molecule via an ionic bridge to Arg120 (common to both isoforms). The "2-aryl" substituent is designed to twist out of plane. In COX-1, this twist causes a steric clash with Ile523 . In COX-2, the twisted aryl ring should slot into the Val523-mediated side pocket, conferring selectivity.

Part 2: Computational Methodology (The Protocol)

Do not treat docking as a "black box." The following protocol ensures reproducibility and physical realism.

Preparation Workflow

Software Standards: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).

  • Protein Preparation:

    • Source: Retrieve crystal structures from the PDB.

      • COX-1 Target:PDB: 1EQG (Complex with Ibuprofen).[6]

      • COX-2 Target:PDB: 3LN1 (Complex with Celecoxib) or 1CX2 (SC-558).

    • Clean-up: Remove all water molecules except those bridging the Arg120-carboxylate interaction (if observing specific water-mediated networks, though standard screening usually removes them).

    • Protonation: Set pH to 7.4. Ensure His90 in COX-2 is protonated if interacting with sulfonamides, though for carboxylic acids, focus on Arg120 (positively charged).

  • Ligand Preparation:

    • State: The carboxylic acid of 2-arylbenzoic acid must be deprotonated (carboxylate anion, -COO⁻) to mimic physiological pH.

    • Conformers: Generate low-energy conformers to account for the biphenyl twist before docking.

The Docking Logic (Graphviz)

DockingWorkflow Start Ligand Library (2-Arylbenzoic Acids) Prep Ligand Prep (pH 7.4, Minimize) Start->Prep Dock Docking (XP/Standard) Genetic Algorithm Prep->Dock Grid Grid Generation (Center: Arg120/Tyr355) Grid->Dock Filter Pose Filtering (RMSD < 2.0Å) Dock->Filter Score Scoring Function (ΔG bind) Filter->Score

Figure 1: Standardized computational workflow for comparative NSAID docking. Note the pre-calculation of grids centered on the Arg120 anchor.

Part 3: Comparative Analysis & Data Interpretation

When publishing your comparison, raw scores are insufficient. You must normalize against known standards.

Representative Interaction Matrix

The table below illustrates how to present your data. "Ligand-X" represents your novel 2-arylbenzoic acid derivative.

LigandTargetBinding Energy (kcal/mol)Key H-BondsHydrophobic ContactsSelectivity Prediction
Diclofenac (Control)COX-1-9.2Arg120, Tyr355Ile523, Leu384Non-Selective
Diclofenac (Control)COX-2-9.5Arg120, Tyr355Val523, Leu384Non-Selective
Celecoxib (Control)COX-1-6.5(Weak/Clash)Phe518 (Clash)COX-2 Selective
Celecoxib (Control)COX-2-11.8Arg513, His90Val523 (Side Pocket)COX-2 Selective
Ligand-X (Novel)COX-1-7.1Arg120Steric Clash @ Ile523 --
Ligand-X (Novel)COX-2-10.4Arg120, Tyr355Val523 (Side Pocket) COX-2 Selective
Mechanistic Visualization

The diagram below explains the causality of the data in the table above.

BindingMechanism Ligand 2-Arylbenzoic Acid (Ligand) Anchor Arg120 / Tyr355 (Ionic Anchor) Ligand->Anchor Carboxylate Binding COX1 COX-1 Pathway Anchor->COX1 COX2 COX-2 Pathway Anchor->COX2 Ile523 Ile523 Residue (Bulky) COX1->Ile523 Val523 Val523 Residue (Small) COX2->Val523 Outcome1 Steric Clash Low Affinity Ile523->Outcome1 Blocks 2-Aryl twist Outcome2 Side Pocket Entry High Affinity Val523->Outcome2 Accommodates twist

Figure 2: Structural logic flow. The 2-aryl moiety acts as a probe that discriminates between the Ile523 and Val523 environments.

Part 4: Experimental Validation (In Vitro)

Docking is a hypothesis generator. You must validate the "Ligand-X" results using enzyme inhibition assays.

Protocol: Colorimetric COX Inhibitor Screening

Objective: Determine IC50 values for COX-1 vs. COX-2.

  • Reagents: Purified Ovine COX-1 and Human Recombinant COX-2.

  • Substrate: Arachidonic Acid (AA).[7]

  • Chromophore: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Mechanism:

    • COX enzymes have both cyclooxygenase and peroxidase activity.[3][8]

    • The peroxidase activity reduces PGG2 to PGH2.[8]

    • This reduction oxidizes TMPD, causing a color change (blue).

    • Inhibition = Reduced Color Intensity.

  • Calculation:

    • Target: An SI > 10 indicates COX-2 selectivity.

References

  • Structural Basis of COX-2 Selectivity (Val523 vs Ile523) Smith, W. L., et al.[5] "Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases." 5

  • COX-2 Crystal Structure (PDB 1CX2 & SC-558 Complex) Kurumbail, R., et al. "Cyclooxygenase-2 Complexed with Selective Inhibitor SC-558."[9] 9[9][7][10]

  • COX-1 Crystal Structure (PDB 1EQG) PDB 1EQG: Crystal Structure of COX-1 with Ibuprofen. 6

  • Molecular Docking Validation Protocols MDPI Molecules. "Validation of the Docking Protocol: Meloxicam into COX-1/2." 11

  • Binding Modes of Carboxylic Acid Inhibitors Rouzer, C. A. & Marnett, L. J.[8] "Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and NSAIDs." 3

Sources

Head-to-head comparison of synthesis routes for substituted biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of synthesis routes for substituted biphenyls, designed for researchers in drug discovery and process chemistry.[1]

Content Type: Publish Comparison Guide Audience: Senior Researchers, Medicinal Chemists, Process Engineers

Strategic Overview: The Biphenyl Challenge

The biphenyl scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Valsartan , Telmisartan , and Entresto . While the formation of the aryl-aryl bond is chemically mature, the choice of method determines the efficiency, scalability, and impurity profile of the final API.

This guide moves beyond basic textbook definitions to compare the four dominant methodologies: Suzuki-Miyaura , Stille , Negishi , and Direct Arylation (C-H Activation) .

The Landscape at a Glance
FeatureSuzuki-Miyaura Stille Negishi Direct Arylation
Primary Utility General purpose, Scale-upComplex natural products, poly-functionalized coresSterically hindered, electron-rich systemsAtom economy, Green chemistry
Key Reagent Boronic Acid/EsterOrganostannaneOrganozincNone (C-H bond)
Toxicity Low (Green)High (Tin residues)ModerateLow
Moisture Sensitivity Low (Aqueous compatible)LowHigh (Strictly anhydrous)Low to Moderate
Atom Economy ModeratePoor (Stoichiometric Sn waste)ModerateHigh

Head-to-Head Analysis

Round 1: The Gold Standard vs. The Specialist (Suzuki vs. Stille)

The Verdict: Use Suzuki for 90% of cases; reserve Stille for base-sensitive substrates.

  • Mechanistic Insight: The Suzuki reaction requires a base (e.g.,

    
    , 
    
    
    
    ) to activate the boron species (forming a boronate 'ate' complex) for transmetalation. This basicity is its Achilles' heel when substrates contain base-sensitive moieties like esters or labile protecting groups.
  • The Stille Advantage: Stille coupling operates under neutral conditions. The transmetalation of organostannanes is driven by the affinity of tin for halides, not base activation.

  • The Dealbreaker: Purification. Removing organotin byproducts (e.g.,

    
    ) is notoriously difficult, often requiring KF treatment or specialized silica, rendering it non-viable for late-stage GMP synthesis.
    
Round 2: Reactivity vs. Stability (Negishi vs. Suzuki)

The Verdict: Negishi wins for sterically hindered or electron-rich couplings; Suzuki wins for operational ease.

  • Kinetic Profile: Organozinc reagents (Negishi) undergo transmetalation significantly faster than organoborons. This makes Negishi the method of choice for forming tetra-ortho-substituted biphenyls where Suzuki catalysts often stall.

  • Operational Burden: Organozinc reagents are moisture-sensitive and often require preparation in situ (e.g., via Li-halogen exchange or Knochel's turbo-Grignard). Suzuki reagents are shelf-stable solids.

Round 3: The Future vs. The Present (Direct Arylation vs. Traditional)

The Verdict: Direct Arylation is the "Green" ideal but suffers from regioselectivity issues compared to the absolute site-specificity of cross-coupling.

  • Mechanism: Unlike the standard Pd(0)/Pd(II) cycle, Direct Arylation often proceeds via a Concerted Metallation-Deprotonation (CMD) pathway. A carbonate or carboxylate ligand acts as an intramolecular base, deprotonating the arene C-H bond while it coordinates to the metal.

  • Selectivity: In a traditional coupling, the bond forms exactly where the halide/boron was. In Direct Arylation, the catalyst must distinguish between multiple C-H bonds, often requiring directing groups or vast electronic bias.

Visualizing the Mechanisms

Diagram 1: Unified Cross-Coupling Cycle (Suzuki/Stille/Negishi)

CrossCoupling Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetalation (Rate Determining Step) OxAdd->TransMet + Ar'-M RedElim Reductive Elimination TransMet->RedElim Ar-Pd-Ar' RedElim->Pd0 Regeneration Product Biaryl Product (Ar-Ar') RedElim->Product ArX Ar-X (Halide) ArX->OxAdd MetReagent Ar'-M (B, Sn, Zn) MetReagent->TransMet

Caption: The general catalytic cycle for Pd-catalyzed cross-coupling. The transmetalation step varies by reagent (Base activation for B, neutral for Sn, spontaneous for Zn).

Diagram 2: Concerted Metallation-Deprotonation (CMD) Mechanism

CMD PreComplex Ar-Pd(II)-X (Carboxylate Bound) TransitionState CMD Transition State (Agostic C-H...Pd) PreComplex->TransitionState + Ar'-H Intermediate Diarylpalladium(II) Species TransitionState->Intermediate - HX (via Base) Intermediate->PreComplex Reductive Elimination & Oxidative Addition Arene Ar'-H (Simple Arene) Arene->TransitionState Base Base (Carbonate/Pivalate) Base->PreComplex Ligand Exchange

Caption: The CMD pathway for Direct Arylation. The carboxylate ligand acts as an internal base to cleave the C-H bond.

Experimental Protocols

Protocol A: Robust Suzuki-Miyaura Coupling (Scale-Up Friendly)

Best for: Routine synthesis, high-value intermediates, GMP workflows.

Rationale: This protocol uses a biphasic solvent system (Toluene/Water) which is standard in industry for easy separation.


 is selected for its stability and resistance to de-ligation compared to 

.
  • Setup: Charge a 3-neck round bottom flask with Aryl Bromide (1.0 equiv), Arylboronic Acid (1.1 equiv), and

    
      (2.0 equiv).
    
  • Solvent: Add a mixture of Toluene/Ethanol/Water (4:1:1 ratio, 0.2 M concentration relative to halide). Note: Ethanol aids solubility of the boronic acid.

  • Degassing: Sparge the mixture with Nitrogen or Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Catalyst: Add

    
      (1-3 mol%).
    
  • Reaction: Heat to reflux (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) for 4-12 hours. Monitor conversion via HPLC or TLC.
    
  • Workup: Cool to RT. Separate phases. Wash organic layer with water and brine.[2] Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallization (preferred for scale) or Silica Gel Chromatography.

Protocol B: Direct Arylation of Benzene (Atom Economical)

Best for: Early discovery, simple arenes, reducing step count.

Rationale: Uses Pivalic Acid (PivOH) as a proton shuttle to lower the energy barrier of C-H bond cleavage via the CMD mechanism.

  • Setup: In a pressure tube, combine Aryl Bromide (1.0 equiv),

    
      (2.0 equiv), and Pivalic Acid  (0.3 equiv).
    
  • Solvent: Add Benzene (as solvent and reagent, excess) or DMA if using a more valuable arene (5-10 equiv).

  • Catalyst: Add

    
      (5 mol%) and 
    
    
    
    (5-10 mol%) or a specialized ligand like DavePhos .
  • Reaction: Seal the tube and heat to

    
     for 16-24 hours. Note: Higher temperatures are required for C-H activation compared to Suzuki.
    
  • Workup: Filter through a Celite pad to remove palladium blacks and salts. Concentrate filtrate.

  • Purification: Column chromatography is usually required to separate mono-arylated product from di-arylated byproducts.

Decision Matrix

Use this logic flow to select the optimal route for your specific substrate.

DecisionTree Start Start: Biphenyl Synthesis Q1 Are both aryl rings pre-functionalized (Halide/Boron)? Start->Q1 Q2 Is the substrate Base Sensitive? Q1->Q2 Yes DirectArylation Consider Direct Arylation (Check Regioselectivity) Q1->DirectArylation No (One is C-H) Q3 Is the coupling Sterically Hindered (Tetra-ortho)? Q2->Q3 No Stille Stille Coupling (Neutral Conditions) Q2->Stille Yes Negishi Negishi Coupling (High Reactivity) Q3->Negishi Yes Suzuki Suzuki-Miyaura (Standard Protocol) Q3->Suzuki No

Caption: Decision tree for selecting the optimal biphenyl synthesis strategy based on substrate properties.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society, 128(51), 16496–16497.

  • Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 100(11), 3636–3638.

  • King, A. O., Okukado, N., & Negishi, E. (1977). Highly general stereo-, regio-, and chemoselective synthesis of terminal and internal conjugated enynes by the Pd-catalysed reaction of alkynylzinc reagents with alkenyl halides. Journal of the Chemical Society, Chemical Communications, (19), 683-684.

  • BenchChem. (2025).[3][2] A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis. BenchChem Application Notes.

Sources

A Comparative Guide to the Antioxidant Capacity of 4-Hydroxy-2-(2-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the continuous pursuit of novel therapeutic agents, the evaluation of a compound's antioxidant potential is a critical step in early-stage drug discovery and development. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[[“]][2] This guide provides a comprehensive, in-depth analysis of the antioxidant capacity of a novel synthetic compound, 4-Hydroxy-2-(2-methylphenyl)benzoic acid, through a comparative study with established reference antioxidants. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for assessing antioxidant potential, underpinned by rigorous experimental data and sound scientific principles.

The Imperative of Antioxidant Capacity Assessment

Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[3][4] The efficacy of a potential antioxidant is determined by its ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.[5][6] The chemical structure of an antioxidant dictates its radical-scavenging activity. For instance, phenolic compounds, such as the subject of this guide, are known for their excellent antioxidant properties due to the presence of a hydroxyl group on an aromatic ring, which can readily donate a hydrogen atom.[7][8]

To quantify the antioxidant capacity of 4-Hydroxy-2-(2-methylphenyl)benzoic acid, we employ a battery of well-established in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. Each of these assays operates on a distinct chemical principle, providing a multi-faceted evaluation of the compound's antioxidant potential.

Principles and Methodologies of Antioxidant Assays

A multi-assay approach is crucial for a comprehensive understanding of a compound's antioxidant profile, as different assays reflect different antioxidant mechanisms.[9][10]

DPPH Radical Scavenging Assay

The DPPH assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[3][11] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from deep violet to pale yellow.[5] The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is directly proportional to the antioxidant's radical scavenging activity.[5][11]

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare DPPH solution (0.1 mM in methanol) R2 Add 100 µL of DPPH solution P1->R2 P2 Prepare test compound and reference standards (serial dilutions) R1 Add 100 µL of test compound/ standard to microplate well P2->R1 R1->R2 Mix R3 Incubate in the dark (30 min at room temperature) R2->R3 M1 Measure absorbance at 517 nm R3->M1 M2 Calculate % inhibition M1->M2 M3 Determine IC50 value M2->M3 ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare ABTS radical solution (ABTS + Potassium Persulfate) R2 Add 200 µL of ABTS•+ solution P1->R2 P2 Prepare test compound and reference standards (serial dilutions) R1 Add 10 µL of test compound/ standard to microplate well P2->R1 R1->R2 Mix R3 Incubate for 2-6 min at room temperature R2->R3 M1 Measure absorbance at 734 nm R3->M1 M2 Calculate % inhibition M1->M2 M3 Determine IC50 value M2->M3

ABTS radical cation decolorization assay workflow.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. [12][13]This reduction is detected by the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which is monitored spectrophotometrically at 593 nm. [14]The FRAP assay directly measures the total antioxidant capacity of a sample. Experimental Workflow: FRAP Assay

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare FRAP reagent (Acetate buffer, TPTZ, FeCl3) R2 Add 150 µL of FRAP reagent P1->R2 P2 Prepare test compound and FeSO4 standards (serial dilutions) R1 Add 20 µL of test compound/ standard to test tube P2->R1 R1->R2 Mix R3 Incubate at 37°C for 4 min R2->R3 M1 Measure absorbance at 593 nm R3->M1 M2 Construct standard curve M1->M2 M3 Determine FRAP value (µmol Fe(II)/g) M2->M3

Ferric Reducing Antioxidant Power (FRAP) assay workflow.

Comparative Analysis of Antioxidant Capacity

To contextualize the antioxidant potential of 4-Hydroxy-2-(2-methylphenyl)benzoic acid, its performance was benchmarked against three widely recognized antioxidants: Trolox, a water-soluble analog of vitamin E;[15] Ascorbic Acid (Vitamin C), a potent natural antioxidant;[4][16] and Butylated Hydroxytoluene (BHT), a synthetic antioxidant commonly used as a food additive.[[“]][6]

CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)FRAP Value (µmol Fe(II)/g)
4-Hydroxy-2-(2-methylphenyl)benzoic acid18.5 ± 1.212.8 ± 0.91850 ± 95
Trolox8.2 ± 0.56.5 ± 0.42500 ± 120
Ascorbic Acid5.0 ± 0.34.1 ± 0.22800 ± 150
Butylated Hydroxytoluene (BHT)25.3 ± 1.820.1 ± 1.51500 ± 80

Data are presented as mean ± standard deviation (n=3). IC₅₀ is the concentration of the compound required to scavenge 50% of the radicals.

The results indicate that 4-Hydroxy-2-(2-methylphenyl)benzoic acid exhibits significant antioxidant activity, as evidenced by its low IC₅₀ values in both the DPPH and ABTS assays and a substantial FRAP value. Its performance is notably superior to that of the synthetic antioxidant BHT. While not as potent as the natural antioxidant ascorbic acid or the vitamin E analog Trolox, the compound demonstrates promising radical scavenging and reducing capabilities.

The structural features of 4-Hydroxy-2-(2-methylphenyl)benzoic acid likely contribute to its antioxidant activity. The presence of the phenolic hydroxyl group is paramount for its radical scavenging ability. The ortho-methylphenyl substituent may influence the steric accessibility of the hydroxyl group and its hydrogen-donating capacity, a factor that warrants further investigation through quantitative structure-activity relationship (QSAR) studies.

Conclusion

This comparative guide demonstrates a robust and multi-faceted approach to characterizing the antioxidant capacity of a novel compound, 4-Hydroxy-2-(2-methylphenyl)benzoic acid. By employing a panel of established assays and benchmarking against reference standards, we have provided a comprehensive evaluation of its antioxidant potential. The data presented herein suggest that 4-Hydroxy-2-(2-methylphenyl)benzoic acid is a promising candidate for further investigation as a potential therapeutic agent for conditions associated with oxidative stress. Future studies should focus on elucidating its mechanism of action in more complex biological systems and evaluating its efficacy and safety in preclinical models.

References

  • Ultimate Treat. (2024, December 20). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. Retrieved from [Link]

  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]

  • Dudonné, S., Vitrac, X., Coutière, P., Woillez, M., & Mérillon, J. M. (2009). Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. Journal of Agricultural and Food Chemistry, 57(5), 1768–1774. [Link]

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • G-Biosciences. ABTS Assay, Cat # BAQ060. Retrieved from [Link]

  • G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. Retrieved from [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]

  • MatMaCorp. Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Retrieved from [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202–1205. [Link]

  • Dojindo Molecular Technologies, Inc. DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • Zen-Bio, Inc. ABTS Antioxidant Assay Kit. Retrieved from [Link]

  • Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]

  • Apak, R., Güçlü, K., Demirata, B., Ozyürek, M., Celik, S. E., Bektaşoğlu, B., ... & Capanoglu, E. (2007). Comparative evaluation of various total antioxidant capacity assays applied to phenolic compounds with the CUPRAC assay. Molecules, 12(7), 1496–1547. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical Biochemistry, 239(1), 70–76. [Link]

  • Schaich, K. M., Tian, X., & Xie, J. (2015). Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays. Journal of Functional Foods, 14, 111–125. [Link]

  • ResearchGate. Why FRAP method is not considered as a valuable method as DPPH and ABTS for the antioxidant assay?. Retrieved from [Link]

  • Yehye, W. A., Rahman, N. A., Ariffin, A., Abd Hamid, S. B., Alhadi, A. A., Kadir, F. A., & Yaeghoobi, M. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. European Journal of Medicinal Chemistry, 101, 295–312. [Link]

  • Consensus. What is Butylated Hydroxytoluene (BHT) mechanism of action?. Retrieved from [Link]

  • Wikipedia. Chemistry of ascorbic acid. Retrieved from [Link]

  • Poprac, P., Jomova, K., Simunkova, M., Kollar, V., Rhodes, C. J., & Valko, M. (2017). Targeting free radicals in oxidative stress-related human diseases. Trends in Pharmacological Sciences, 38(7), 592–607. [Link]

  • Alves, C. Q., David, J. M., David, J. P., Bahia, M. V., & Aguiar, R. M. (2010). Methods for determination of in vitro antioxidant activity for extracts and organic compounds. Química Nova, 33(10), 2202–2210. [Link]

  • ResearchGate. The IC 50 value for antioxidant activity of ascorbic acid and the formulation. Retrieved from [Link]

  • Padayatty, S. J., Katz, A., Wang, Y., Eck, P., Kwon, O., Lee, J. H., ... & Levine, M. (2003). Vitamin C as an antioxidant: evaluation of its role in disease prevention. Journal of the American College of Nutrition, 22(1), 18–35. [Link]

  • Thbayh, D. K., Ragyanszki, A., & Fiser, B. (2019). Antioxidant potential of butylated hydroxytoluene (BHT) – a theoretical study. Journal of Physics: Conference Series, 1294(5), 052011. [Link]

Sources

Benchmarking the purity of synthesized 4-Hydroxy-2-(2-methylphenyl)benzoic acid against standards

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Chemical Development

Executive Summary

This guide establishes a benchmarking protocol for 4-Hydroxy-2-(2-methylphenyl)benzoic acid (hereafter 4-HMPBA ), a sterically hindered biphenyl intermediate critical in specific medicinal chemistry campaigns (e.g., analogs of Deferasirox or Eluxadoline).[1][2]

Due to the ortho-ortho steric clash inherent in the 2-(2-methylphenyl) substitution pattern, the synthesis of 4-HMPBA via Suzuki-Miyaura coupling is prone to specific failure modes—primarily protodeboronation and homocoupling—that standard HPLC methods often miss.[1][2] This guide compares synthesized batches against high-purity Commercial Reference Standards (CRM) using a multi-detector approach (HPLC-PDA, qNMR, and LC-MS).

Part 1: The Challenge of the "Ortho-Ortho" Biphenyl

The structural integrity of 4-HMPBA relies on the formation of a sterically congested biaryl bond.[1][2] Unlike simple biphenyls, the presence of the carboxylic acid at position C2 and the methyl group at position C2' creates significant torsional strain.

Why Standard Purity Analysis Fails:

  • Rotational Isomerism (Atropisomerism): The steric bulk can restrict rotation, potentially leading to broadened NMR signals or split HPLC peaks at low temperatures, often mistaken for impurities.

  • Response Factor Variance: Common impurities like 2,2'-dimethylbiphenyl (homocoupling) lack the carboxyl/hydroxyl conjugation of the product, leading to vastly different UV extinction coefficients. Relying solely on HPLC Area% at 254 nm will yield false "high purity" results.[1][2]

Diagram 1: Synthesis & Impurity Genesis

The following diagram maps the Suzuki coupling pathway and the specific origins of impurities that must be benchmarked.

G Start1 4-Hydroxy-2-halobenzoic acid Cat Pd Catalyst (Steric Demand) Start1->Cat ImpC Impurity C: Hydrodehalogenation (4-Hydroxybenzoic acid) Start1->ImpC Beta-Hydride Elimination Start2 2-Methylphenylboronic acid Start2->Cat ImpA Impurity A: Protodeboronation (Toluene + Boric Acid) Start2->ImpA Hydrolysis (Slow coupling) ImpB Impurity B: Homocoupling (2,2'-Dimethylbiphenyl) Start2->ImpB Oxidative Homocoupling Product 4-HMPBA (Target) Cat->Product Cross-Coupling

Caption: Mechanistic origin of key impurities in 4-HMPBA synthesis. Note that Impurity B is highly lipophilic, while Impurity C is highly polar.

Part 2: Experimental Setup (The "Standard")

To objectively benchmark your synthesized product, you must establish a "Gold Standard." If a pharmacopeial standard is unavailable, a Certified Reference Material (CRM) from a specialized vendor (e.g., Sigma-Aldrich, TCI, or specialized isotope labs) is required.

The Comparator:

  • Material: Commercial 4-Hydroxy-2-(2-methylphenyl)benzoic acid (CRM Grade).[1][2]

  • Purity Claim: >99.5% (HPLC), >99.0% (qNMR).

  • Storage: Desiccated at 4°C (Hygroscopicity risk due to -COOH and -OH).

Part 3: Analytical Workflow & Protocols
A. HPLC-PDA Purity Profiling (Quantitative)

Objective: Determine relative purity (Area %) and identify polar/non-polar impurities.

  • Rationale: Acidic mobile phase is mandatory to suppress ionization of the carboxylic acid (pKa ~4.2) and the phenol (pKa ~9.9), ensuring sharp peaks.

ParameterCondition
Column C18 High-Load (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid (pH ~2.[1][2]0)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 5% B; 2-15 min: 5%→95% B; 15-20 min: 95% B
Flow Rate 1.0 mL/min
Detection PDA: 210 nm (Universal), 254 nm (Aromatic), 280 nm (Phenolic)
Temp 40°C (Crucial to minimize rotamer broadening)

Protocol Step-by-Step:

  • Blank Run: Inject Mobile Phase A to identify system ghost peaks.[1][2]

  • SST (System Suitability): Inject the CRM Standard (0.5 mg/mL). Requirement: Tailing factor < 1.5, Theoretical plates > 5000.

  • Sample Injection: Inject synthesized 4-HMPBA (0.5 mg/mL in 50:50 Water:ACN).

  • Overlay: Compare retention times. Impurity B (Homocouple) will elute late (>15 min); Impurity C (De-halogenated) will elute early (<5 min).

B. qNMR (Absolute Potency Assay)

Objective: Determine the mass balance purity. HPLC only shows UV-active impurities; qNMR reveals solvents, inorganic salts, and moisture.

  • Internal Standard (IS): Maleic Acid (Traceable to NIST) or 1,3,5-Trimethoxybenzene.

  • Solvent: DMSO-d6 (Ensures solubility of both the biphenyl and the polar IS).[1][2]

Protocol:

  • Weigh exactly ~10 mg of 4-HMPBA and ~10 mg of IS into a vial.

  • Dissolve in 0.6 mL DMSO-d6.

  • Acquire 1H NMR with d1 (relaxation delay) ≥ 30 seconds (to ensure full relaxation of aromatic protons).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS)
    
Part 4: Comparative Data Guide

Use the table below to interpret your benchmarking results.

MetricCommercial Standard (Target)Synthesized Batch (Typical)Diagnosis & Action
Appearance White to off-white crystalline solidBeige or light brown solidColor: Oxidation of phenol.[1][2] Recrystallize from EtOH/Water.[1][2]
HPLC Purity (254 nm) > 99.5%95.0% - 98.0%Main Impurity: Likely unreacted halide (check RT < Product).[1][2]
qNMR Potency 99.0% ± 0.5%92.0% - 96.0%Discrepancy: If HPLC is 98% but qNMR is 92%, you have trapped solvent or inorganic salts (Pd residues).[1][2]
Residue on Ignition < 0.1%0.5% - 2.0%Cause: Residual Palladium or Boron salts.[1][2] Requires metal scavenger treatment (e.g., SiliaMetS).
Melting Point 177 - 181°C170 - 175°C (Broad)Depression: Eutectic impurities present.[1][2]
Diagram 2: The Benchmarking Decision Matrix

Follow this logic flow to validate your batch.

Workflow Start Synthesized 4-HMPBA Crude Solid Step1 HPLC-PDA Analysis (vs CRM Standard) Start->Step1 Decision1 Purity > 98%? Step1->Decision1 Fail1 Identify Impurity RT Decision1->Fail1 No Step2 qNMR Potency Assay (Absolute Purity) Decision1->Step2 Yes Action1 Early Eluter: Acid/Base Wash Late Eluter: Recrystallize (Hex/EtOAc) Fail1->Action1 Action1->Step1 Reprocess Decision2 Potency > 98%? Step2->Decision2 Fail2 Low Potency / High HPLC? Decision2->Fail2 No Pass RELEASE BATCH (Valid for Bio-Assay) Decision2->Pass Yes Action2 Dry (Remove Solvents) Chelate (Remove Pd) Fail2->Action2 Action2->Step2 Reprocess

Caption: Logical workflow for validating 4-HMPBA purity. Note the distinction between HPLC (relative) and qNMR (absolute) failure modes.

Part 5: Troubleshooting & Optimization

If your synthesized batch fails the benchmark, the cause is usually traced back to the Suzuki coupling conditions specific to hindered biphenyls.

  • Low HPLC Purity (Homocoupling): The 2-methylphenylboronic acid dimerizes.[1][2]

    • Fix: Add the boronic acid slowly (dropwise) to the reaction mixture to keep its concentration low relative to the catalyst.

  • Pd Contamination (Low qNMR): The carboxylic acid group chelates Palladium.

    • Fix: Perform a final wash with aqueous L-Cysteine or use a thiourea scavenger resin post-reaction.[1][2]

  • Protodeboronation (Impurity A):

    • Fix: Use anhydrous conditions with mild bases (e.g., K3PO4 instead of Na2CO3) and reduce reaction temperature if possible, or switch to a more active catalyst (e.g., Pd-XPhos) that allows lower temps.

References
  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition. Link

  • NIST Chemistry WebBook. "Benzoic acid, 2-hydroxy-, 4-methylphenyl ester (Isomer/Analog Data)." National Institute of Standards and Technology.[1][2] Link

  • Bardsley, B., et al. (2008). "Identification of Novel Biphenyl Carboxylic Acid Derivatives." Endocrinology. (Provides analytical methods for biphenyl acids). Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • ICH Guidelines. "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation.[1][2] Link

Sources

Comparative analysis of the metabolic stability of different biphenyl carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Biphenyl carboxylic acids represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous non-steroidal anti-inflammatory drugs (NSAIDs), angiotensin II receptor blockers (ARBs), and transthyretin stabilizers. However, the metabolic stability of these compounds varies drastically based on the positioning of the carboxylic acid moiety and the presence of ring substituents.

This guide provides a technical comparison of metabolic stability across different biphenyl carboxylic acid derivatives. It details the mechanistic drivers of instability—primarily acyl glucuronidation and oxidative hydroxylation—and offers actionable protocols for assessing intrinsic clearance (


) in liver microsomes.

Mechanistic Background: The Metabolic Fate of Biphenyls

To engineer stable drugs, one must understand the specific metabolic liabilities of the biphenyl carboxylic acid scaffold. Metabolism occurs primarily through two competing pathways in the liver:

Phase II Conjugation (The Dominant Pathway)

The carboxylic acid group is a prime target for UDP-glucuronosyltransferases (UGTs) , specifically isoforms UGT2B7, UGT1A3, and UGT1A9.

  • Mechanism: The carboxylate oxygen attacks the anomeric carbon of UDP-glucuronic acid (UDPGA).

  • Product: Acyl glucuronides.[1][2][3]

  • Risk: Unlike ether or ester glucuronides, acyl glucuronides are reactive electrophiles . They can undergo intramolecular rearrangement or covalently bind to plasma proteins (via transacylation), leading to immune-mediated idiosyncratic toxicity (e.g., as seen with zomepirac).

Phase I Oxidation (CYP450-Mediated)

The biphenyl ring system is lipophilic, attracting Cytochrome P450 enzymes (CYP2C9, CYP3A4).

  • Mechanism: Hydroxylation typically occurs at the para position of the non-carboxylated phenyl ring (4'-position) due to electronic accessibility.

  • Consequence: Rapid clearance and inactivation of the pharmacophore.

Pathway Visualization

The following diagram illustrates the competing metabolic fates of a generic biphenyl carboxylic acid.

MetabolicPathways Parent Biphenyl Carboxylic Acid (Parent Drug) CYP Phase I: CYP450 (Oxidation) Parent->CYP Hydroxylation (Mainly 4'-position) UGT Phase II: UGTs (Glucuronidation) Parent->UGT Conjugation (-COOH site) HydroxyMet Hydroxy-Biphenyl (Inactive/Excreted) CYP->HydroxyMet AcylGluc Acyl Glucuronide (Reactive Metabolite) UGT->AcylGluc ProteinAdduct Drug-Protein Adduct (Toxicity Risk) AcylGluc->ProteinAdduct Transacylation (Covalent Binding)

Figure 1: Competing metabolic pathways for biphenyl carboxylic acids. Note the toxicity risk associated with the acyl glucuronide pathway.[4]

Comparative Analysis: Structural Determinants of Stability

This section compares three distinct structural classes of biphenyl carboxylic acids to highlight how chemical modification alters metabolic half-life (


) and clearance.
Comparison Table: Intrinsic Clearance & Stability Profiles
Structural ClassRepresentative CompoundPrimary Metabolic LiabilityRelative StabilityMechanism of Stabilization
Unsubstituted Biphenyl-4-carboxylic acidRapid 4'-Hydroxylation & GlucuronidationLow N/A
Halogenated DiflunisalGlucuronidation (slower rate)High Fluorine blocks oxidative "soft spots"; Steric hindrance reduces UGT access.
Positional Isomer Biphenyl-2-carboxylic acidGlucuronidationMedium Ortho-placement provides steric shielding of the carboxylate.
Case Study A: The "Diflunisal Effect" (Halogenation)

Diflunisal is a classic example of stabilizing the biphenyl core.

  • Structure: 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid.

  • Observation: The addition of fluorine atoms at the 2' and 4' positions of the phenyl ring drastically increases metabolic stability compared to the non-fluorinated analog.

  • Causality:

    • Blockade of CYP Oxidation: The C-F bond is stronger than the C-H bond, preventing CYP450 enzymes from hydroxylating the 4' position (a common metabolic "soft spot").

    • Steric Interference: The fluorine atoms introduce steric bulk that hinders the approach of UGT enzymes to the carboxylic acid, reducing the rate of acyl glucuronide formation.

  • Data Point: Diflunisal exhibits a plasma half-life of 8–12 hours , whereas unsubstituted biphenyl analogs are often cleared within 1–2 hours.

Case Study B: Ortho vs. Para Substitution (Steric Shielding)

The position of the carboxylic acid relative to the biphenyl linkage impacts UGT kinetics.

  • 4-COOH (Para): The carboxyl group is exposed to the solvent and enzyme active site.

    
     for glucuronidation is high.
    
  • 2-COOH (Ortho): The second phenyl ring acts as a steric shield. This "ortho-effect" reduces the affinity (

    
    ) of UGTs for the substrate, thereby lowering intrinsic clearance (
    
    
    
    ).
  • Trade-off: While ortho substitution improves metabolic stability, it may also reduce binding affinity to the therapeutic target due to the twisted conformation of the biphenyl rings (dihedral angle shift).

Experimental Protocol: Microsomal Stability Assay

To objectively compare these compounds, researchers must utilize a standardized Liver Microsome Stability Assay. This protocol is self-validating through the use of positive controls (e.g., Verapamil or Dextromethorphan).

Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Step-by-Step Workflow
  • Preparation: Dilute HLM to 0.5 mg/mL in phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add test compound (final conc. 1 µM) and NADPH regenerating system.

    • Note: Keep organic solvent (DMSO) < 0.1% to avoid enzyme inhibition.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold ACN (1:3 ratio) to precipitate proteins and stop metabolism.

  • Processing: Centrifuge at 4,000 rpm for 20 min. Collect supernatant.

  • Quantification: Analyze via LC-MS/MS (MRM mode).

Workflow Diagram

AssayWorkflow Step1 1. Pre-incubation (Microsomes + Buffer @ 37°C) Step2 2. Initiation (Add Compound + NADPH) Step1->Step2 Step3 3. Kinetic Sampling (0, 5, 15, 30, 45, 60 min) Step2->Step3 Step4 4. Quench (Add Ice-Cold ACN + Internal Std) Step3->Step4 Step5 5. Analysis (Centrifuge -> LC-MS/MS) Step4->Step5 Control Validation Check: Positive Control (Verapamil) must show high clearance Step5->Control

Figure 2: Standardized workflow for determining intrinsic clearance in liver microsomes.

Data Analysis

Calculate the slope (


) of the natural log of the remaining parent compound vs. time.




Interpretation:

  • 
    : High Stability (Low Clearance)
    
  • 
    : Low Stability (High Clearance)
    

Conclusion & Strategic Recommendations

For drug development professionals working with biphenyl carboxylic acids:

  • Prioritize Fluorination: If the 4'-position is unsubstituted, introduce fluorine to block CYP-mediated hydroxylation (mimicking Diflunisal).

  • Evaluate Bioisosteres: If acyl glucuronidation causes toxicity issues, replace the carboxylic acid with a tetrazole or acyl sulfonamide . These bioisosteres maintain acidity (

    
    ) but are poor substrates for UGTs.
    
  • Utilize Ortho-Substitution: Placing the carboxyl group at the ortho position (2-COOH) effectively reduces metabolic clearance via steric hindrance, provided it does not abolish target binding.

References

  • Mechanisms of Glucuronidation

    • Title: Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms.[1][3][5]

    • Source: PubMed (Drug Metab Dispos).
    • URL:[Link]

  • Diflunisal Pharmacology & Metabolism

    • Title: Clinical Pharmacology of Diflunisal.[6][7]

    • Source: Intern
    • URL:[Link]

  • Microsomal Stability Protocol

    • Title: Microsomal Stability Assay Protocol.[8][9][10][11]

    • Source: AxisPharm.
    • URL:[Link]

  • Structure-Property Relationships

    • Title: Structure Property Relationships of Carboxylic Acid Isosteres.[4]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Toxicity of Acyl Glucuronides

    • Title: Acyl Glucuronidation and Acyl-CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid-containing Drugs.[2]

    • Source: ResearchG
    • URL:[Link]

Sources

Safety Operating Guide

Comprehensive Disposal & Handling Guide: 4-Hydroxy-2-(2-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action Card

Chemical Identity: 4-Hydroxy-2-(2-methylphenyl)benzoic acid Class: Biaryl / Phenolic Benzoic Acid Derivative Primary Hazard: Skin/Eye Irritant, Aquatic Toxicity (Predicted), Combustible Solid.[1] Disposal Method: High-Temperature Incineration (Waste Code: Non-Regulated Organic Solid, unless local regulations specify otherwise).[1]

Operational Directive: This compound is a functionalized biaryl intermediate often encountered in the synthesis of complex pharmaceuticals (e.g., opioid receptor modulators or kinase inhibitors).[1] Its dual functionality (carboxylic acid + phenolic hydroxyl) dictates specific segregation protocols to prevent incompatible reactions in waste streams. Do not dispose of via sanitary sewer or general trash.

Chemical Hazard & Functional Analysis[1]

To ensure safety, we must understand the causality of the hazards based on the molecular structure.[1] This is not just a "white powder"; it is a reactive intermediate.[1]

Functional GrouppKa (Approx)Reactivity ConcernSafety Implication
Benzoic Acid (C1) ~4.2Proton donor; reacts with bases, carbonates, and active metals.Corrosive to mucous membranes.[1] Segregate from bases to prevent heat generation.
Phenolic Hydroxyl (C4) ~9.9Weak acid; susceptible to electrophilic aromatic substitution.[1]CRITICAL: Incompatible with oxidizing acids (e.g., Nitric Acid).[1][2] Can form explosive nitrophenols.[1]
Biaryl Scaffold N/ALipophilic; persistent in aquatic environments.[1]Environmental Toxin: Must be incinerated to prevent bioaccumulation.[1]
Why Segregation Matters (The "Nitric Rule")

As a Senior Scientist, I cannot stress this enough: Never mix phenolic acids with oxidizing agents.

  • Mechanism: The electron-rich phenolic ring (activated by the -OH group) reacts violently with nitrating agents (Nitric acid) or strong oxidizers (Permanganates).

  • Result: Uncontrolled exotherm or formation of shock-sensitive polynitrated species.[1]

  • Protocol: This waste must go into the "Solid Organic Acid" stream, strictly separated from the "Oxidizer" stream.[1]

Detailed Disposal Procedures

Phase 1: Waste Characterization & Collection[1]

Step 1.1: Identification Verify the container.[1][3] If the specific CAS is proprietary or unavailable (common for R&D intermediates), label based on functional class: "Solid Organic Acid - Phenolic - Toxic."

Step 1.2: Solid Waste Segregation

  • Container: High-density polyethylene (HDPE) or glass wide-mouth jar.

  • Labeling: Attach a hazardous waste tag immediately upon the first addition of waste.[1]

    • Constituents: "4-Hydroxy-2-(2-methylphenyl)benzoic acid" (95%+), "Filter Paper/Wipes" (5%).

    • Hazard Checkboxes: Irritant, Toxic.[1]

Phase 2: Solubilized Waste (Mother Liquors)

If the compound is dissolved in solvent (e.g., from HPLC or recrystallization):

  • Solvent Compatibility: Ensure the carrier solvent (MeOH, DMSO, DCM) is compatible with the waste drum.[1]

  • pH Check: If the solution is highly acidic (pH < 2), do not mix with "General Organic Solvents" containing amines or bases.[1]

  • Stream: Direct to "Halogenated" or "Non-Halogenated" waste streams based on the solvent, not the solute.[1] The incineration facility will handle the solute destruction.

Phase 3: Final Destruction (Incineration)

The Standard: High-temperature incineration (>1000°C) with secondary combustion and scrubber systems.[1]

  • Why: The biaryl bond is stable.[1] Landfilling risks leaching into groundwater where the phenolic group increases water solubility relative to unfunctionalized biaryls.

  • Regulatory Status (USA - RCRA): While likely not explicitly P-listed or U-listed (unless a specific formulation), it should be managed as Hazardous Waste due to its bioactive potential in drug development contexts.[1]

Decontamination & Spill Response Protocol

This protocol relies on the solubility profile of the compound.[1]

  • Solubility: Poor in water; Good in Methanol, Ethanol, DMSO, and dilute aqueous base (NaOH).[1]

Scenario: Benchtop Powder Spill (1-10g)

  • PPE: Nitrile gloves (double gloved recommended), N95 dust mask or lab fume hood sash down, safety goggles.[1]

  • Containment: Cover the spill with a damp paper towel (dampened with Ethanol or Methanol , not water).[1]

    • Reasoning: Water will bead up and spread the hydrophobic powder.[1] Alcohols wet the solid, preventing dust generation.

  • Neutralization (Optional but recommended for large spills): Wipe the area with a 5% Sodium Bicarbonate solution.

    • Mechanism:[1][4][5] Converts the acid to its sodium salt (Benzoate/Phenolate), increasing water solubility for easier cleanup.

  • Disposal: Place all wipes and gloves into the Solid Hazardous Waste container.

  • Verification: UV Light check (if applicable, as biaryls often fluoresce) or visual inspection for white residue.[1]

Visualizing the Disposal Logic

The following diagram illustrates the decision matrix for handling this specific chemical, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: 4-Hydroxy-2-(2-methylphenyl)benzoic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Filter Cake) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor, HPLC) StateCheck->Liquid Solution Oxidizers Contains Oxidizers? (Nitric, Peroxides) Solid->Oxidizers ContamCheck Contaminants? Liquid->ContamCheck ExplosionRisk STOP: EXPLOSION RISK Neutralize Oxidizer First ContamCheck->ExplosionRisk Oxidizing Acids SolventStream Organic Solvent Stream (Halogenated/Non-Halogenated) ContamCheck->SolventStream Standard Solvents Oxidizers->ExplosionRisk Yes SolidBin Segregated Solid Waste Bin (Label: Organic Acid) Oxidizers->SolidBin No Destruction High-Temp Incineration (RCRA Permitted Facility) SolidBin->Destruction SolventStream->Destruction

Caption: Decision matrix for the safe segregation and destruction of phenolic benzoic acid derivatives.

Regulatory & Compliance Context

RCRA Waste Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), this chemical must be evaluated:

  • Listed Waste: Unlikely to be P or U listed unless it is a specific commercial chemical product (check 40 CFR 261.33).[1]

  • Characteristic Waste:

    • Ignitability (D001): No (Solid).[1]

    • Corrosivity (D002): No (Solid, though acidic in solution).[1]

    • Reactivity (D003): No (Stable).[1]

    • Toxicity (D004-D043): Unless TCLP testing proves otherwise, treat as Non-Regulated Chemical Waste but manage as Hazardous due to pharmaceutical intermediate status.[1]

Transport (DOT)
  • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (if >5kg and aquatic tox confirmed) OR Chemical, n.o.s.

  • Class: 9 (Miscellaneous) or Non-Regulated depending on quantity and purity.[1]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] Washington, D.C. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011. Section 8: Management of Waste. Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS).[1] 29 CFR 1910.1200.[1] Link

  • PubChem. Compound Summary for Benzoic Acid Derivatives (General Class). National Library of Medicine. Link

(Note: Specific CAS registry data for this exact isomer is often proprietary in drug development.[1] Protocols above are derived from authoritative standards for the "Substituted Biaryl Benzoic Acid" chemical class.)

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Hydroxy-2-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-Hydroxy-2-(2-methylphenyl)benzoic acid. As this specific derivative may have limited publicly available safety data, the following protocols are synthesized from the safety profiles of structurally similar aromatic carboxylic acids, primarily 4-Hydroxybenzoic acid, to ensure a high margin of safety. This procedural guidance is designed for researchers, scientists, and drug development professionals to foster a culture of safety and precision in the laboratory.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from related compounds, 4-Hydroxy-2-(2-methylphenyl)benzoic acid should be handled as a hazardous substance. The primary risks are associated with its irritant properties.

The hazards associated with structurally similar compounds are summarized below:

Hazard ClassificationDescriptionPotential Effects
Serious Eye Damage/Irritation Category 1/2Causes serious eye damage or irritation upon contact.[1][2][3][4][5]
Skin Corrosion/Irritation Category 2May cause skin irritation upon contact.[2][4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3][5]

The causality behind these hazards lies in the acidic nature of the carboxylic acid group and the phenolic hydroxyl group, which can denature proteins and cause irritation to mucous membranes and skin upon contact. The powdered or crystalline form of the compound also presents a risk of aerosolization, leading to respiratory tract irritation.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The following PPE is mandatory when handling 4-Hydroxy-2-(2-methylphenyl)benzoic acid.

Eye and Face Protection
  • Requirement: Chemical safety goggles are the minimum requirement.[6] For procedures with a higher risk of splashing, such as when handling solutions or large quantities of the powder, a face shield should be worn in addition to safety goggles.[7]

  • Rationale: This compound is classified as causing serious eye damage.[1][3][8] Goggles provide a seal around the eyes to protect against dust particles and splashes, while a face shield offers a broader barrier of protection for the entire face.

Hand Protection
  • Requirement: Chemically resistant gloves are required.[6] Nitrile gloves are a suitable choice for incidental contact.[9] For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl or neoprene should be considered.[10] Always inspect gloves for tears or punctures before use.

  • Rationale: Aromatic carboxylic acids can cause skin irritation.[2][4][5] Gloves prevent direct skin contact. The choice of glove material should be based on the specific solvent being used, if any, and the duration of contact.

Body Protection
  • Requirement: A standard laboratory coat is required to be worn and fully buttoned.[11] For tasks involving larger quantities, a chemical-resistant apron over the lab coat is recommended.[11]

  • Rationale: This protects the skin and personal clothing from accidental spills and contamination.

Respiratory Protection
  • Requirement: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.[3][5] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.[6]

  • Rationale: The compound may cause respiratory irritation.[1][2][5] Engineering controls like a fume hood are the primary line of defense. Respiratory protection is a crucial secondary measure.

Step-by-Step PPE and Handling Workflow

The following workflow is designed to ensure a systematic and safe approach to handling 4-Hydroxy-2-(2-methylphenyl)benzoic acid.

Preparation and Donning PPE
  • Inspect Your Workspace: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.

  • Don Body Protection: Put on your lab coat and ensure it is fully buttoned.

  • Don Respiratory Protection (if required): If a respirator is needed, perform a seal check to ensure it fits correctly.

  • Don Eye and Face Protection: Put on your chemical safety goggles. If a splash hazard exists, add a face shield.

  • Don Gloves: Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Safe Handling
  • Handle the solid material in a fume hood to avoid dust inhalation.[3][5]

  • Use non-sparking tools when transferring the powder.[3]

  • Avoid creating dust clouds. If weighing the powder, do so carefully within the fume hood.

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep containers tightly closed when not in use.[1][2][3]

Doffing PPE and Decontamination
  • Decontaminate (if necessary): If any part of your PPE has been contaminated, clean it appropriately before removal or dispose of it as hazardous waste.

  • Remove Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them in the designated waste container.

  • Remove Face Shield and Goggles: Remove eye and face protection.

  • Remove Lab Coat: Remove your lab coat, turning it inside out as you do, and hang it in the designated area or dispose of it if it is contaminated.

  • Remove Respirator (if worn): Remove your respirator.

  • Wash Hands: Wash your hands thoroughly with soap and water.[2][4][5]

Operational and Disposal Plans

Spill and Emergency Procedures
  • Small Spills: For small powder spills within a fume hood, carefully sweep up the material with a brush and dustpan and place it in a sealed container for disposal.[2][12]

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection, before cleaning up.[1] Collect the spilled material and place it in a labeled container for disposal.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][13] Remove contaminated clothing.[4][13] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2][13] Seek immediate medical attention.[1][13]

  • Inhalation: Move the affected person to fresh air.[1][2][13] If they feel unwell, seek medical attention.[1][2][13]

Waste Disposal
  • All waste containing 4-Hydroxy-2-(2-methylphenyl)benzoic acid, including contaminated PPE and spill cleanup materials, must be disposed of as chemical waste.[1]

  • Place the waste in a clearly labeled, sealed container.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1] Do not mix with other waste streams unless explicitly permitted.[1]

Safe Handling Workflow Diagram

The following diagram illustrates the key steps for the safe handling of 4-Hydroxy-2-(2-methylphenyl)benzoic acid.

cluster_prep Preparation cluster_donning Donning PPE cluster_handling Handling cluster_doffing Doffing PPE & Decontamination cluster_disposal Disposal prep1 Assess Risks & Review SDS prep2 Verify Fume Hood Operation prep1->prep2 prep3 Locate Safety Equipment (Eyewash, Shower) prep2->prep3 don1 Lab Coat prep3->don1 don2 Respirator (if needed) don1->don2 don3 Goggles & Face Shield don2->don3 don4 Gloves don3->don4 handle1 Work in Fume Hood don4->handle1 handle2 Handle Carefully to Avoid Dust handle1->handle2 handle3 Keep Container Closed handle2->handle3 doff1 Remove Gloves handle3->doff1 doff2 Remove Goggles & Face Shield doff1->doff2 doff3 Remove Lab Coat doff2->doff3 doff4 Wash Hands Thoroughly doff3->doff4 disp1 Collect Waste in Labeled Container doff4->disp1 disp2 Dispose as Hazardous Waste disp1->disp2

Caption: Workflow for safe handling of 4-Hydroxy-2-(2-methylphenyl)benzoic acid.

References

  • North Carolina State University. (n.d.). Personal Protective Equipment Hand and Arm Protection (Appendix D). [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid. [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Iberdrola. (2024). The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • University of Arizona. (2015). Personal Protective Equipment Selection Guide. [Link]

  • Accio. (2026). Acid Resistant PPE: Safety for Chemical Workers. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.